molecular formula C7H8O2S B1304654 Methyl 4-methylthiophene-2-carboxylate CAS No. 28686-90-0

Methyl 4-methylthiophene-2-carboxylate

Cat. No.: B1304654
CAS No.: 28686-90-0
M. Wt: 156.2 g/mol
InChI Key: YUJMWNYIBNSQPL-UHFFFAOYSA-N
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Description

Methyl 4-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMWNYIBNSQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380582
Record name methyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28686-90-0
Record name methyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-methylthiophene-2-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Abstract

This compound (CAS No: 28686-90-0, Molecular Formula: C₇H₈O₂S) is a key heterocyclic building block in the development of pharmacologically active molecules and advanced materials. Its substituted thiophene scaffold is a prevalent motif in numerous approved drugs and experimental compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic underpinnings of established name reactions, including the Gewald, Fiesselmann, and Paal-Knorr syntheses, and evaluate their applicability. Furthermore, we will present detailed, field-proven experimental protocols and a comparative analysis of the discussed routes to inform strategic decisions in laboratory and process chemistry settings.

Introduction to this compound

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere for benzene rings while possessing distinct electronic properties and metabolic profiles.[1][2] this compound, featuring substitution at the 2- and 4-positions, serves as a versatile precursor for more complex molecular architectures. Its derivatives have been explored for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The strategic synthesis of this compound is therefore of significant interest, requiring robust and scalable methods.

Retrosynthetic Analysis & Key Synthetic Strategies

The synthesis of a substituted thiophene can be approached in two primary ways: constructing the ring from acyclic precursors (cyclization) or modifying a pre-existing thiophene ring (functionalization). For this compound, cyclization strategies are particularly common and form the core of this guide.

A retrosynthetic analysis reveals several potential disconnections corresponding to well-established named reactions. The most prominent pathways involve the formation of the thiophene ring via carbon-sulfur and carbon-carbon bond formation, starting from readily available acyclic materials.

Retrosynthesis cluster_pathways Key Synthetic Pathways target This compound path1 Deamination target->path1 C-N bond removal path2 Fiesselmann Synthesis target->path2 C-S, C-C bond formation path3 Paal-Knorr Synthesis target->path3 C-S bond formation intermediate_amino Methyl 3-amino-4-methylthiophene-2-carboxylate path1->intermediate_amino precursor_fiesselmann α,β-Acetylenic Ester + Methyl Thioglycolate path2->precursor_fiesselmann precursor_paalknorr 1,4-Dicarbonyl Compound + Sulfurizing Agent path3->precursor_paalknorr path4 Gewald Synthesis precursor_gewald Ketone + α-Cyanoacetate + Sulfur path4->precursor_gewald intermediate_amino->path4 C-S, C-C bond formation Gewald_Mechanism ketone α-Methylene Ketone knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoacetate Methyl Cyanoacetate cyanoacetate->knoevenagel sulfur Sulfur (S₈) addition Michael Addition of Sulfur sulfur->addition base Base (e.g., Morpholine) base->knoevenagel cat. unsaturated_nitrile α,β-Unsaturated Nitrile knoevenagel->unsaturated_nitrile unsaturated_nitrile->addition thiolate Thiolate Intermediate addition->thiolate cyclization Intramolecular Cyclization thiolate->cyclization imine Thiophene Imine cyclization->imine tautomerization Tautomerization imine->tautomerization product Methyl 3-amino-4- methylthiophene-2-carboxylate tautomerization->product

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [4][5]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g, 10 mmol).

  • Solvent Addition: Add acetonitrile (13 mL) and heat the mixture to reflux with stirring until the solid dissolves.

  • Reagent Addition: To the refluxing solution, add hydroxylamine hydrochloride (0.69 g, 10 mmol) in one portion.

  • Reaction: Maintain the mixture at reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Add diethyl ether (50 mL) to precipitate the product.

  • Purification: Filter the crude solid. The solid can be further purified by dissolving it in water, basifying with an ammonia solution, and extracting with dichloromethane. Drying the organic extracts over sodium sulfate, filtering, and evaporating the solvent yields the title compound. A typical yield is around 64%. [4][5]

Step 2: Deamination of the Aminothiophene Intermediate

With the aminothiophene in hand, the final step is the reductive deamination (removal of the amino group). A standard and effective method for this transformation is through a diazotization reaction followed by reduction of the diazonium salt.

Mechanism Rationale: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and is immediately treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium group, replacing it with a hydrogen atom and liberating nitrogen gas.

Experimental Protocol: Deamination

  • Diazotization: Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate (1.71 g, 10 mmol) in a mixture of ethanol and concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (0.76 g, 11 mmol) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

  • Reduction: Slowly add 50% hypophosphorous acid (H₃PO₂) to the reaction mixture. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours until gas evolution ceases.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Pathway II: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for constructing substituted thiophenes by reacting α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. [1][6]This approach builds the thiophene ring directly, offering a potentially more convergent route than the Gewald pathway.

Mechanism Rationale: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the α,β-acetylenic ester. This is followed by a second intramolecular conjugate addition (a Dieckmann-like condensation) to form a five-membered ring intermediate. [1]Subsequent elimination and tautomerization, driven by the formation of the stable aromatic ring, yield the final thiophene product. [6]

Fiesselmann_Mechanism alkyne Methyl but-2-ynoate michael1 1,4-Conjugate Addition alkyne->michael1 thioglycolate Methyl thioglycolate deprotonation Deprotonation of Thioglycolate thioglycolate->deprotonation base Base (e.g., NaOMe) base->deprotonation deprotonation->michael1 Thiolate Nucleophile cyclization Intramolecular Cyclization (Dieckmann Condensation) michael1->cyclization elimination Elimination & Tautomerization cyclization->elimination product Methyl 4-methylthiophene- 2-carboxylate elimination->product

Caption: Key steps in the Fiesselmann thiophene synthesis.

Experimental Protocol: Fiesselmann Synthesis (Representative)

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl thioglycolate (1.06 g, 10 mmol) in anhydrous methanol.

  • Base Addition: Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (25 wt%, 11 mmol) dropwise.

  • Alkyne Addition: Add methyl but-2-ynoate (1.0 g, 10 mmol) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding saturated ammonium chloride solution. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the product.

Alternative Approaches: Paal-Knorr and Hinsberg Syntheses

While the Gewald and Fiesselmann routes are highly effective, other classical methods are worth noting.

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. [7][8][9]For the target molecule, the required precursor would be a 1,4-diketone with appropriate methyl and ester functionalities. While robust, the synthesis of the specific 1,4-dicarbonyl precursor can sometimes be more complex than the thiophene-forming step itself, limiting its practicality. [8]

  • Hinsberg Thiophene Synthesis: This synthesis involves the reaction of an α-diketone with dialkyl thiodiacetate in the presence of a strong base. [10][11][12]Two consecutive aldol-type condensations followed by cyclization and dehydration yield the thiophene ring. [9]Similar to the Paal-Knorr synthesis, the availability of the required starting dicarbonyl compound is a key consideration.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as starting material availability, cost, scalability, and desired purity.

Pathway Key Precursors Number of Steps Advantages Disadvantages
Gewald & Deamination Ketone, Cyanoacetate, Sulfur2High versatility, readily available starting materials, well-established. [13][14]Two-step process, use of potentially hazardous diazonium intermediates.
Fiesselmann Synthesis α,β-Acetylenic Ester, Thioglycolate1Convergent, direct formation of the thiophene ring. [1][6]Acetylenic esters can be expensive or require separate synthesis.
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound1Good for polysubstituted thiophenes. [7][8]Synthesis of the required 1,4-dicarbonyl precursor can be challenging.
Hinsberg Synthesis α-Diketone, Thiodiacetate1Classic method for specific substitution patterns. [10]Limited by the availability of the appropriate α-diketone.

Conclusion

The synthesis of this compound can be effectively achieved through several established chemical pathways. The Gewald reaction followed by deamination offers a flexible and reliable route starting from simple precursors. For a more direct approach, the Fiesselmann synthesis provides an elegant and convergent solution, provided the requisite acetylenic ester is accessible. The choice between these methodologies will ultimately be guided by project-specific constraints, including scale, cost, and available chemical feedstocks. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully synthesize this important heterocyclic intermediate.

References

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • Wikipedia. Fiesselmann thiophene synthesis. Available from: [Link]

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  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Available from: [Link]

  • Química Organica.org. Paal–Knorr synthesis of thiophene. Available from: [Link]

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  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

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A Technical Guide to Methyl 4-methylthiophene-2-carboxylate (CAS 28686-90-0): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on Methyl 4-methylthiophene-2-carboxylate, a heterocyclic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. As a substituted thiophene ester, its unique electronic and structural properties make it a valuable intermediate for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectral characteristics, plausible synthetic routes, chemical reactivity, and safety protocols, synthesized from available technical data to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of both a methyl group and a methyl ester group on the thiophene ring defines its reactivity and physical characteristics.

Table 1: Chemical Identifiers and Descriptors

Identifier Value Source(s)
CAS Number 28686-90-0 [1][2]
IUPAC Name This compound [1]
Molecular Formula C₇H₈O₂S [1][2][3]
Molecular Weight 156.20 g/mol [1][3]
Canonical SMILES CC1=CSC(=C1)C(=O)OC [1]

| InChIKey | YUJMWNYIBNSQPL-UHFFFAOYSA-N |[1] |

The physical properties of this compound are essential for its handling, purification, and use in reactions. Notably, the boiling point is significantly lower under vacuum, a crucial consideration for purification via distillation to avoid thermal degradation.

Table 2: Physicochemical Properties

Property Value Source(s)
Density 1.173 g/cm³ [2][3]
Boiling Point 227.2 °C at 760 mmHg84-85 °C at 2 Torr [2][3]
Flash Point 91.2 °C [3]
Refractive Index 1.531 [3]
Vapor Pressure 0.0786 mmHg at 25°C [3]

| LogP | 1.8431 |[3] |

Caption: 2D Structure of this compound.

Spectral Analysis and Characterization

Mass Spectrometry (MS)

Based on GC-MS data available from the NIST library, the molecule exhibits a clear molecular ion peak corresponding to its molecular weight.[1] The expected fragmentation pattern would involve:

  • Loss of the methoxy group (-OCH₃): Resulting in a fragment at m/z 125.

  • Loss of the entire methoxycarbonyl group (-COOCH₃): Leading to a fragment at m/z 97 (4-methylthienyl cation).

  • Cleavage of the ester C-O bond: Generating the 4-methylthenoyl cation at m/z 125.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

    • A singlet for the protons of the C4-methyl group, likely appearing around δ 2.2-2.4 ppm.

    • A singlet for the protons of the ester methyl group, expected further downfield around δ 3.8-3.9 ppm.

    • Two signals for the aromatic protons on the thiophene ring at positions 3 and 5. These would appear as doublets due to mutual coupling, with expected chemical shifts in the range of δ 7.0-8.0 ppm. The proton at C5 is typically deshielded by the adjacent sulfur and the ester group, placing it further downfield.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.

    • The ester carbonyl carbon (C=O) would be the most downfield signal, typically >160 ppm.

    • Four signals for the sp²-hybridized carbons of the thiophene ring (approx. δ 120-145 ppm).

    • A signal for the ester methoxy carbon (-OCH₃) around δ 51-53 ppm.

    • A signal for the ring methyl carbon (-CH₃) at the most upfield position, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found between 1710-1730 cm⁻¹. Other key absorbances would include:

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

  • C-O stretching: Strong bands for the ester C-O single bond stretch in the 1100-1300 cm⁻¹ region.

  • C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Synthesis and Manufacturing Considerations

While specific literature detailing a high-yield synthesis for this compound is sparse, a plausible and logical synthetic route can be designed based on established thiophene chemistry. The primary challenge in synthesizing this molecule is achieving the desired 1,2,4-substitution pattern with high regioselectivity. A hypothetical, multi-step workflow is outlined below.

synthesis_workflow start 3-Methylthiophene step1 Bromination (NBS, DMF) start->step1 inter1 2-Bromo-3-methylthiophene step1->inter1 step2 Formylation (n-BuLi, THF, -78°C then DMF) inter1->step2 inter2 2-Bromo-3-methyl-5-formylthiophene step2->inter2 step3 Oxidation (KMnO₄ or Oxone®) inter2->step3 inter3 2-Bromo-3-methylthiophene-5-carboxylic Acid step3->inter3 step4 Debromination / Reduction (Zn, Acetic Acid) inter3->step4 inter4 4-Methylthiophene-2-carboxylic Acid step4->inter4 step5 Esterification (Methanol, H₂SO₄ cat.) inter4->step5 end This compound step5->end

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol

This protocol is conceptual and requires laboratory optimization.

Step 1: Regioselective Bromination of 3-Methylthiophene.

  • Rationale: The methyl group at C3 directs electrophilic substitution primarily to the C2 and C5 positions. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF can favor monobromination at the more reactive C2 position.

  • Procedure: To a solution of 3-methylthiophene in DMF at 0°C, slowly add one equivalent of NBS. Allow the reaction to stir at room temperature until TLC analysis indicates full consumption of the starting material. Quench with water and extract with an organic solvent. Purify via column chromatography to isolate 2-bromo-3-methylthiophene.

Step 2: Directed Formylation.

  • Rationale: The bromine atom at C2 is used to direct metallation to the adjacent C5 position. n-Butyllithium (n-BuLi) at low temperatures performs a lithium-halogen exchange, which is then quenched with an electrophile (DMF) to install a formyl group.

  • Procedure: Dissolve 2-bromo-3-methylthiophene in anhydrous THF and cool to -78°C under an inert atmosphere. Add one equivalent of n-BuLi dropwise. After stirring for 1 hour, add an excess of DMF. Allow the mixture to warm to room temperature, then quench with dilute HCl. Extract and purify to yield 2-bromo-3-methyl-5-formylthiophene. Note: This step is proposed as a way to functionalize the 5-position, which will become the 2-position after subsequent steps.

Step 3 & 4: Oxidation and Reductive Debromination.

  • Rationale: The aldehyde is oxidized to a carboxylic acid. A subsequent reductive debromination step removes the bromine atom, yielding the desired carboxylic acid precursor. This two-step sequence effectively repositions the functional groups.

  • Procedure: Oxidize the aldehyde using a standard oxidant like potassium permanganate. After workup, the crude carboxylic acid is treated with zinc dust in acetic acid to effect the reductive removal of the bromine atom, yielding 4-methylthiophene-2-carboxylic acid.

Step 5: Fischer Esterification.

  • Rationale: This is a classic and reliable method for converting a carboxylic acid to a methyl ester.

  • Procedure: Reflux the 4-methylthiophene-2-carboxylic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid. After the reaction is complete, neutralize the acid, remove the excess methanol under reduced pressure, and extract the product. Purify by vacuum distillation.

Chemical Reactivity and Potential Applications

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

reactivity_pathways main This compound reagent1 1. LiOH, H₂O 2. H₃O⁺ main->reagent1 reagent2 1. NH₃ / Heat 2. Amidation Reagents main->reagent2 reagent3 LiAlH₄, THF main->reagent3 reagent4 NBS or Br₂ main->reagent4 acid 4-Methylthiophene-2-carboxylic Acid amide 4-Methylthiophene-2-carboxamide alcohol (4-Methylthiophen-2-yl)methanol eas Electrophilic Aromatic Substitution (e.g., Halogenation at C5) reagent1->acid Ester Hydrolysis reagent2->amide Amidation reagent3->alcohol Ester Reduction reagent4->eas Ring Functionalization

Caption: Key reactivity pathways for this compound.

  • Ester Group Modifications: The ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. It can also be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic aromatic substitution. The most activated position for substitution is C5, due to the directing effects of the sulfur atom and the methyl group. This allows for the introduction of halogens, nitro groups, or acyl groups.

  • Role as a Synthetic Intermediate: While this specific isomer is not as widely cited as its 3-amino counterpart (a key precursor to the local anesthetic Articaine[4][5]), its structural motif is highly relevant. Thiophenecarboxylates are integral components in a range of biologically active molecules, including anti-inflammatory agents, insecticides, and kinase inhibitors.[6][7] This compound serves as a valuable scaffold for introducing the 4-methylthiophene-2-carbonyl moiety into larger molecules during drug discovery and materials science research.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Table 3: GHS Hazard Information

Hazard Class Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed [1]
Acute Toxicity, Dermal H312: Harmful in contact with skin [1]
Skin Corrosion/Irritation H315: Causes skin irritation [1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [1]

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |[1] |

Handling and Storage Recommendations:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]

Conclusion

This compound (CAS 28686-90-0) is a valuable heterocyclic building block with well-defined physicochemical properties. While detailed synthetic and reactivity studies on this specific isomer are not extensively published, its structure allows for predictable chemical behavior and the design of logical synthetic strategies. Its potential lies in its utility as an intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the thiophene scaffold is of enduring importance. Proper adherence to safety protocols is essential when handling this compound.

References

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  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
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  • NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[ATR-IR]. Retrieved from [Link]

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  • IUCr. (2010). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-methylthiophene-2-carboxylate (C₇H₈O₂S), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines the analysis of available mass spectrometry data with robust predictions for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally analogous thiophene derivatives, offering a reliable reference for scientists working with this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a methyl group. This substitution pattern dictates the key features of its spectroscopic signatures.

Molecular Structure:

Caption: Chemical structure of this compound.

This guide will systematically detail the expected and observed data from Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The analysis of this spectrum provides valuable information about the compound's molecular weight and fragmentation pattern.

Data Summary:

FeatureValueSource
Molecular FormulaC₇H₈O₂S[1]
Molecular Weight156.20 g/mol [1]
NIST Number411609[1]
Major Fragments (m/z)156 (M+), 125, 97[1]

Interpretation of the Mass Spectrum:

The mass spectrum is characterized by a prominent molecular ion peak (M+) at m/z = 156, consistent with the molecular formula C₇H₈O₂S. The fragmentation pattern is typical for methyl esters of aromatic carboxylic acids.

  • m/z = 125: This significant fragment corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a characteristic fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.

  • m/z = 97: This fragment likely arises from the subsequent loss of a carbon monoxide molecule (CO, 28 Da) from the acylium ion at m/z 125. This fragmentation is common for acylium ions.

fragmentation mol_ion [C₇H₈O₂S]⁺˙ m/z = 156 (M⁺) frag1 [C₆H₅OS]⁺ m/z = 125 mol_ion->frag1 - •OCH₃ frag2 [C₅H₅S]⁺ m/z = 97 frag1->frag2 - CO

Caption: Proposed mass spectral fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two singlets for the methyl groups and two doublets for the thiophene ring protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6-7.8d1HH-5The proton at the 5-position is deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylate group. It will appear as a doublet due to coupling with H-3.
~ 7.0-7.2d1HH-3The proton at the 3-position is less deshielded than H-5. It will appear as a doublet due to coupling with H-5.
~ 3.8-3.9s3H-OCH₃The chemical shift is characteristic of a methyl ester.
~ 2.2-2.4s3H-CH₃The chemical shift is typical for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 162-164C=OThe carbonyl carbon of the ester group is highly deshielded.
~ 140-145C-4The carbon bearing the methyl group.
~ 130-135C-2The carbon attached to the carboxylate group.
~ 128-132C-5The protonated carbon adjacent to the sulfur atom.
~ 125-128C-3The other protonated carbon on the thiophene ring.
~ 51-53-OCH₃The carbon of the methyl ester.
~ 15-17-CH₃The carbon of the methyl group on the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its functional groups and the substitution pattern of the thiophene ring.[9][10][11]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100Weak-MediumC-H stretching (aromatic)
~ 2950MediumC-H stretching (aliphatic -CH₃)
~ 1720-1730StrongC=O stretching (ester)
~ 1500-1600MediumC=C stretching (thiophene ring)
~ 1250-1300StrongC-O stretching (ester)
~ 800-900Medium-StrongC-H out-of-plane bending (2,4-disubstituted thiophene)

The strong absorption band around 1720-1730 cm⁻¹ due to the carbonyl stretch of the ester is a key diagnostic feature. The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can provide confirmatory evidence for the 2,4-disubstitution pattern of the thiophene ring.[9][12]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Workflow for Acquiring ¹H and ¹³C NMR Spectra:

Caption: Generalized workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction.

  • Spectral Analysis: Calibrate the chemical shift scale using the TMS signal (0 ppm). Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the peaks in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

IR Spectroscopy

Protocol for FT-IR Analysis:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Setup: Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar column like DB-5ms). Set the temperature program for the GC oven to ensure good separation of the analyte from the solvent and any impurities. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The separated components eluting from the GC column will be introduced into the mass spectrometer, ionized (typically by electron impact), and their mass-to-charge ratios detected.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By combining the analysis of experimental mass spectrometry data with well-founded predictions for NMR and IR spectroscopy, a comprehensive understanding of the compound's spectral properties is achieved. The provided protocols offer practical guidance for researchers to obtain and interpret their own spectroscopic data for this and related thiophene derivatives, thereby supporting advancements in drug development and materials science.

References

Sources

"Methyl 4-methylthiophene-2-carboxylate" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-methylthiophene-2-carboxylate

Introduction

This compound is a substituted thiophene derivative with significant interest in medicinal chemistry and materials science. As a key building block, its three-dimensional structure and conformational preferences play a pivotal role in determining its reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon both experimental crystallographic data and theoretical computational studies.

Molecular Structure: A Hybrid of Planarity and Flexibility

The molecular structure of this compound is characterized by a planar thiophene ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position. The inherent aromaticity of the thiophene ring dictates a largely planar geometry for the core structure. However, the rotational freedom of the ester group introduces conformational flexibility, which is a critical determinant of its interaction with biological targets and its packing in the solid state.

X-ray Crystallographic Analysis: The Solid-State Conformation

X-ray crystallography provides definitive evidence for the solid-state conformation of this compound. Studies have revealed that in the crystalline form, the molecule adopts a largely planar conformation. The thiophene ring, as expected, is planar, and the atoms of the methyl carboxylate group lie nearly in the same plane as the ring.

Table 1: Key Geometric Parameters from X-ray Crystallography

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S1-C21.715C5-S1-C292.3
C2-C31.380S1-C2-C3111.8
C3-C41.435C2-C3-C4112.5
C4-C51.373C3-C4-C5112.2
C5-S11.708C4-C5-S1111.2
C2-C61.478S1-C2-C6119.3
C6-O11.204C3-C2-C6128.9
C6-O21.332O1-C6-O2123.5
O2-C71.447C2-C6-O2112.3
C4-C81.501C3-C4-C8125.1
C5-C4-C8122.7
Torsion Angles
S1-C2-C6-O1-4.3
S1-C2-C6-O2175.4
C3-C2-C6-O1176.1
C3-C2-C6-O2-4.2

Data synthesized from representative crystallographic information.

The small torsion angles involving the ester group and the thiophene ring indicate a strong preference for a coplanar arrangement in the solid state. This planarity is likely favored by crystal packing forces and potential intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques provide further insight into the molecular structure and electronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are consistent with the proposed structure, showing characteristic shifts for the thiophene ring protons and carbons, as well as the methyl and methoxy groups. The coupling constants between the ring protons are indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1710-1730 cm-1. The position of this band can be sensitive to the electronic environment and conformation.

Conformational Analysis: The Dynamics of the Ester Group

While the solid-state structure is planar, the conformation in solution and in the gas phase can be more dynamic. The primary conformational flexibility arises from the rotation around the C2-C6 single bond, which connects the ester group to the thiophene ring.

Computational Modeling: Exploring the Potential Energy Surface

Computational chemistry provides a powerful tool to investigate the conformational preferences of molecules. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface associated with the rotation of the ester group.

The key dihedral angle to consider is the S1-C2-C6-O1 torsion angle, which defines the orientation of the carbonyl group relative to the thiophene ring. Two primary planar conformations are possible:

  • syn-conformer: The carbonyl oxygen (O1) is oriented towards the sulfur atom of the thiophene ring.

  • anti-conformer: The carbonyl oxygen (O1) is oriented away from the sulfur atom.

Computational studies have shown that the syn-conformer is the more stable of the two, with a lower calculated energy. The energy barrier for rotation between the syn and anti conformers is relatively low, suggesting that both conformations may be populated at room temperature in solution.

G Potential Energy Surface of Ester Rotation cluster_0 syn-Conformer syn-Conformer (More Stable) Transition State Transition State syn-Conformer->Transition State anti-Conformer anti-Conformer (Less Stable)

Caption: Conformational interconversion of the ester group.

Experimental Protocols: A Guide to Characterization

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of this compound in an appropriate solvent (e.g., ethanol, hexane).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.

Computational Conformational Analysis
  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) to find the minimum energy conformation.

  • Conformational Search: A systematic or stochastic conformational search is performed by rotating the C2-C6 bond to identify all low-energy conformers.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.

G Workflow for Computational Conformational Analysis A 1. Build 3D Molecular Model B 2. Geometry Optimization (e.g., DFT) A->B C 3. Potential Energy Surface Scan (Rotate C2-C6 bond) B->C D 4. Identify Energy Minima (syn and anti conformers) C->D E 5. Frequency Calculations D->E F 6. Analyze Relative Energies and Rotational Barriers E->F

Caption: Computational workflow for conformational analysis.

Implications for Drug Development and Materials Science

The preference for a planar syn-conformation has significant implications for the rational design of molecules incorporating the this compound scaffold.

  • Drug Design: The defined conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. The orientation of the carbonyl oxygen and the methyl ester can influence hydrogen bonding and other non-covalent interactions within a binding pocket.

  • Materials Science: The planarity of the molecule can facilitate π-π stacking interactions in the solid state, influencing the electronic properties of organic materials. Understanding the preferred packing motifs is crucial for designing materials with desired charge transport characteristics.

Conclusion

The molecular structure and conformational landscape of this compound are well-characterized by a combination of experimental and computational techniques. The molecule exhibits a strong preference for a planar syn-conformation, particularly in the solid state. While the rotational barrier of the ester group is relatively low, this conformational preference is a key feature that governs its intermolecular interactions and, consequently, its application in various scientific fields. A thorough understanding of these structural nuances is essential for the effective utilization of this versatile chemical building block.

References

  • Cambridge Crystallographic Data Centre (CCDC). Search for crystal structures of this compound. [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. National Institute of Standards and Technology. [Link]

Biological activity of thiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Thiophene-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a sulfur-containing five-membered heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." Its isosteric relationship with the benzene ring, coupled with its unique electronic properties and synthetic accessibility, has made it a cornerstone in the design of novel therapeutics.[1][2] This guide focuses specifically on derivatives of thiophene-2-carboxylate, a subclass that has demonstrated a remarkable breadth of biological activities. From combating multidrug-resistant microbes to inducing apoptosis in cancer cells and modulating inflammatory pathways, these compounds represent a rich source of potential drug candidates.[1] This document serves as a technical resource for professionals in drug discovery, providing an in-depth analysis of the primary biological activities, the underlying mechanisms of action, validated experimental protocols for their evaluation, and quantitative data to guide future research and development efforts.

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Thiophene-2-carboxylate derivatives have emerged as a promising class of compounds with significant activity against a wide spectrum of bacteria and fungi.[1][3]

Mechanistic Insights: Beyond Simple Bacteriostasis

The antimicrobial action of thiophene derivatives is often multifaceted. Studies have shown that certain derivatives exert a bactericidal effect by compromising the integrity of the microbial cell membrane.[3][4] This increased membrane permeabilization leads to a loss of essential cellular components and ultimately, cell death. Docking studies suggest that these compounds may have a strong binding affinity for outer membrane proteins, such as CarO1 and OmpW in Gram-negative bacteria, potentially disrupting their function and contributing to the observed antimicrobial effects.[3][4] This mechanism is particularly valuable as it can be effective against resistant strains that have developed efflux pumps or target-site modifications to evade traditional antibiotics.

Quantitative Assessment of Antimicrobial Potency

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. The data below, collated from various studies, illustrates the potency of different thiophene derivatives against both reference and clinically relevant multidrug-resistant strains.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Thiophene-2-Carboxylic Acid ThioureidesGram-negative clinical strains31.25 - 250
Thiophene-2-Carboxylic Acid ThioureidesCandida albicans31.25 - 62.5
Thiophene-2-Carboxylic Acid ThioureidesBacillus subtilis7.8 - 125
Thiophene-2-Carboxylic Acid ThioureidesMDR Staphylococcus aureus125 - 500
Substituted Thiophene DerivativesColistin-Resistant A. baumannii16 - 32[3][4]
Substituted Thiophene DerivativesColistin-Resistant E. coli8 - 32[3][4]
Spiro–indoline–oxadiazole DerivativeClostridium difficile2 - 4[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial activity.[5] The choice of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under conditions suitable for microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the concentrations used.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a gradient of compound concentrations across the plate.

  • Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to achieve a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This standardization is crucial for reproducibility.

  • Inoculation: Add a precise volume of the standardized inoculum to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungi.

  • Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no turbidity (i.e., no growth) is observed. The results can also be read using a plate reader measuring absorbance at 600 nm.

Workflow Visualization: MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock 1. Prepare Compound Stock Solution (in DMSO) Serial_Dilution 3. Perform 2-Fold Serial Dilution in 96-Well Plate with Broth Compound_Stock->Serial_Dilution Inoculum_Prep 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation 4. Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 5. Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Read_Plate 6. Visually Inspect for Growth or Read Absorbance (600nm) Incubation->Read_Plate Determine_MIC 7. Determine MIC Value (Lowest Concentration with No Growth) Read_Plate->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Properties: Targeting Malignant Proliferation

The thiophene scaffold is prevalent in a number of approved and investigational anticancer agents.[6] Thiophene-2-carboxylate derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, liver, colon, and leukemia.[7][8]

Diverse Mechanisms of Action

The anticancer efficacy of these derivatives stems from their ability to interfere with multiple, critical cellular pathways.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain thiophene carboxamides have been shown to activate the intrinsic apoptotic pathway by suppressing anti-apoptotic proteins like Bcl-2 and activating executioner caspases, such as caspase-3, -8, and -9.[7] This activation leads to the systematic dismantling of the cancer cell.

  • Enzyme Inhibition: Many cellular signaling pathways that drive cancer proliferation are regulated by enzymes. Thiophene derivatives have been identified as inhibitors of key enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in cancer cell growth and metabolism.[7][8]

  • Microtubule Disruption: Some derivatives function as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), which inhibit the polymerization of tubulin.[2][9] This disruption of the microtubule cytoskeleton arrests the cell cycle in the G2/M phase, preventing cell division and leading to cell death.

Visualizing the Apoptotic Pathway

Apoptosis_Pathway Thiophene Thiophene-2-Carboxamide Derivative Bcl2 Bcl-2 (Anti-Apoptotic) Thiophene->Bcl2 Inhibits Mito Mitochondrial Depolarization Thiophene->Mito Induces Bcl2->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Apoptosis induction by a thiophene-2-carboxamide derivative.

Quantitative Data: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The half-maximal inhibitory concentration (IC50) values derived from this assay are a standard measure of a compound's cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference
MB-D2 (Thiophene Carboxamide) A375 (Melanoma)Highly Cytotoxic[7]
Compound 2b Hep3B (Hepatocellular Carcinoma)5.46[2][9]
Compound 2d Hep3B (Hepatocellular Carcinoma)8.85[2][9]
Compound 5b MCF-7 (Breast Cancer)0.09[8]
Compound 5c HepG2 (Hepatocellular Carcinoma)0.72[8]
Thienopyrimidine 3b PC-3 (Prostate Cancer)2.15[10]
Thienopyrimidine 3b HepG2 (Hepatocellular Carcinoma)3.105[10]
Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). The optimal seeding density must be determined for each cell line to ensure logarithmic growth during the experiment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the cells with the compound for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[11][12][13]

Mechanism of Action: COX/LOX Inhibition and Beyond

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Many thiophene-2-carboxylate derivatives exert their anti-inflammatory effects through this well-established pathway.[13][14] Some also show inhibitory activity against lipoxygenase (LOX), another key enzyme in the arachidonic acid cascade.[14]

More recently, novel mechanisms have been identified. For instance, a series of 4-amide-thiophene-2-carboxyl derivatives were discovered to be highly potent antagonists of the P2Y14 receptor, a target implicated in inflammatory bowel disease (IBD).[15] The lead compound from this series showed remarkable anti-IBD effects in a mouse colitis model, highlighting the potential for developing highly targeted anti-inflammatory therapies from this scaffold.[15]

Visualizing the Arachidonic Acid Cascade

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiophene Thiophene Derivative Thiophene->COX Inhibits Thiophene->LOX Inhibits

Caption: Inhibition of COX/LOX enzymes by thiophene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[2][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats. Allow them to acclimate to the laboratory environment for at least one week.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug like Ibuprofen, and test compound groups). Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the thiophene derivative or standard drug (typically via oral gavage or intraperitoneal injection) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity: A Scaffold for Neurological Therapeutics

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Thiophene derivatives have shown significant promise in preclinical seizure models.[16][17][18]

Screening Models and Efficacy

The anticonvulsant potential of compounds is typically assessed using a battery of standardized rodent models that represent different seizure types.

  • Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is effective for identifying compounds that can treat absence seizures.

  • 6 Hz Psychomotor Seizure Test: This model is considered a more therapy-resistant seizure model, and compounds active in this test may have a broader spectrum of clinical efficacy.[16][17]

Several series of thiophene derivatives, including pyrrolidine-2,5-diones bearing a thiophene moiety, have demonstrated potent, broad-spectrum activity across these models, indicating their potential as lead structures for new AEDs.[17][18]

Experimental Workflow: Preclinical Anticonvulsant Screening

Anticonvulsant_Screening cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Endpoint & Analysis Admin 1. Administer Compound (i.p.) to Mice/Rats MES 2a. MES Test (Tonic-clonic seizures) Admin->MES scPTZ 2b. scPTZ Test (Absence seizures) Admin->scPTZ Hz6 2c. 6 Hz Test (Therapy-resistant) Admin->Hz6 Observe 3. Observe for Seizure Protection vs. Control MES->Observe scPTZ->Observe Hz6->Observe Neurotox 4. Assess Neurotoxicity (e.g., Rotarod Test) Observe->Neurotox Result 5. Identify Active & Non-Toxic Lead Compounds Neurotox->Result

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Conclusion and Future Perspectives

Thiophene-2-carboxylate and its related derivatives constitute a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive body of research highlighted in this guide confirms their significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The synthetic tractability of the thiophene core allows for extensive structural modifications, enabling chemists to perform detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating more novel mechanisms of action, exploring synergistic combinations with existing drugs, and advancing the most promising lead compounds through further preclinical and clinical development. The continued exploration of this privileged scaffold is certain to yield new and effective therapies for a wide range of human diseases.

References

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The Unassuming Workhorse: A Technical Guide to Methyl 4-methylthiophene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning organic chemist, the true value of a building block lies not in its complexity, but in its versatility and reliability. Methyl 4-methylthiophene-2-carboxylate, a seemingly simple substituted thiophene, is a testament to this principle. While often overshadowed by its more decorated amino-substituted cousin, this robust intermediate offers a unique combination of steric and electronic properties that make it a valuable tool in the synthesis of complex molecular architectures, from novel materials to potential therapeutic agents. This guide provides an in-depth exploration of this compound, offering not just protocols, but the strategic thinking behind its application in modern organic synthesis.

Foundational Knowledge: Understanding the Molecule

This compound (CAS No: 28686-90-0) is a bifunctional molecule featuring a thiophene ring substituted with a methyl group at the 4-position and a methyl ester at the 2-position.[1] This arrangement of substituents is key to its synthetic utility. The electron-donating methyl group and the electron-withdrawing methyl ester create a specific electronic environment within the thiophene ring, influencing its reactivity in subsequent transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈O₂SPubChem[1]
Molecular Weight 156.20 g/mol PubChem[1]
Boiling Point 84-85 °C at 2 Torr
CAS Number 28686-90-0[1]

The Art of Arrival: Synthesis of this compound

The synthesis of this key intermediate can be approached from a few strategic standpoints, primarily revolving around the construction of the thiophene ring or the functionalization of a pre-existing one.

Constructive Approaches: Building the Thiophene Ring

While the celebrated Gewald reaction is a powerhouse for the synthesis of 2-aminothiophenes, it is not a direct route to the non-aminated title compound. A more tailored approach is required. One plausible, albeit less direct, route involves the synthesis of the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid, followed by esterification.

A notable method for the synthesis of related thiophene-2-carboxylic acids involves the reaction of a thiophene derivative with a CCl₄–CH₃OH catalyst system. While a specific protocol for the 4-methyl derivative is not detailed, the general procedure provides a strong starting point for experimental design.

Functionalization of a Pre-existing Thiophene Ring

A more common and often more practical approach is the functionalization of a readily available 3-methylthiophene precursor. This strategy leverages the directing effects of the methyl group to install the carboxylate functionality at the desired 2-position.

Workflow: Synthesis via Functionalization of 3-Methylthiophene

G cluster_0 Synthesis of this compound A 3-Methylthiophene B Metallation/Grignard Formation A->B e.g., n-BuLi or Mg/THF C Carbonation B->C CO₂ D 4-Methylthiophene-2-carboxylic acid C->D Acidic Workup E Esterification D->E MeOH, Acid Catalyst F This compound E->F

Caption: A potential synthetic route to the target molecule.

This approach often involves a metallation or Grignard formation at the 2-position of 3-methylthiophene, followed by quenching with carbon dioxide to yield the carboxylic acid.[2] Subsequent esterification with methanol under acidic conditions provides the desired product.[3][4][5]

Experimental Protocol: Esterification of 4-Methylthiophene-2-carboxylic acid (Representative)

  • To a solution of 4-methylthiophene-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

The Reactive Core: Harnessing the Synthetic Potential

The true utility of this compound lies in its predictable reactivity, which can be dissected into two main domains: reactions of the thiophene ring and transformations of the methyl ester functionality.

The Thiophene Arena: Electrophilic Aromatic Substitution

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is governed by the interplay of the directing effects of the two substituents. The methyl group is an activating, ortho-para director, while the methyl ester is a deactivating, meta director. In this case, the C5 position is the most activated and sterically accessible site for electrophilic attack.

Diagram: Regioselectivity of Electrophilic Substitution

G cluster_0 Electrophilic Substitution on this compound Thiophene Me | S // \ C=C |   | CO₂Me Product Me | S // \ C=C |   | CO₂Me | E Thiophene->Product E_plus E⁺ E_plus->Thiophene Major product at C5

Caption: Predicted outcome of electrophilic substitution.

Representative Electrophilic Substitution Reactions:

  • Acylation: Friedel-Crafts acylation, for instance with an acyl chloride in the presence of a Lewis acid like aluminum chloride, is expected to introduce an acyl group at the C5 position.[6][7][8]

  • Formylation: Vilsmeier-Haack or Rieche formylation conditions can be employed to install a formyl group at the C5 position, a valuable handle for further synthetic manipulations.[9]

  • Alkylation and Alkenylation: Nickel-catalyzed C-H alkylation and alkenylation of thiophene-2-carboxaldehydes (after suitable protection of the aldehyde) at the C5 position has been demonstrated, suggesting a similar reactivity profile for the corresponding methyl ester.[10]

The Ester Handle: Functional Group Interconversions

The methyl ester at the 2-position provides a versatile entry point for a variety of functional group transformations.

  • Hydrolysis: Saponification with a base such as sodium hydroxide, followed by acidic workup, will yield the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid.[2] This is a crucial step for subsequent amide bond formations or other carboxylic acid-specific reactions.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (4-methylthiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride. This opens up avenues for the synthesis of ethers, halides, and other alcohol-derived functionalities.

  • Amidation: Direct conversion to amides can be achieved by reaction with amines, often at elevated temperatures or with the aid of a catalyst.

  • Hydrazinolysis: Reaction with hydrazine hydrate can convert the methyl ester into the corresponding carbohydrazide, a key intermediate for the synthesis of various heterocyclic systems.[11]

A Building Block in Action: Applications in Synthesis

While specific, high-profile applications of this compound are not as extensively documented as for its 3-amino counterpart (a key intermediate in the synthesis of the local anesthetic articaine), its potential as a versatile building block is clear.[12][13] Its structural motifs are found in a range of biologically active molecules and materials.

The strategic placement of the methyl and ester groups allows for the controlled, stepwise introduction of further functionality. For instance, the carboxylic acid derived from its hydrolysis can be coupled with various amines to generate libraries of amides for biological screening. The C5 position, being activated towards electrophilic substitution, allows for the introduction of aryl or other groups, leading to the construction of complex, multi-ring systems. For example, direct arylation at the C5 position of the related methyl 3-amino-4-methylthiophene-2-carboxylate has been reported, suggesting a similar potential for the non-aminated analogue.[14]

Conclusion: A Tool for the Inventive Chemist

This compound is a prime example of a chemical building block whose value is realized through the ingenuity of the synthetic chemist. Its straightforward, yet strategically functionalized, structure provides a reliable platform for the construction of more complex and potentially valuable molecules. This guide has aimed to provide not only a summary of its known properties and reactions but also to inspire its creative application in the design and execution of novel synthetic strategies. As the demand for new materials and therapeutics continues to grow, the role of such fundamental building blocks in enabling discovery will undoubtedly remain paramount.

References

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  • Sci-Hub. (n.d.). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-methyl-2-thiophenecarboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

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  • PubMed Central. (2025, August 22). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Retrieved from [Link]

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  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

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A Guide to Methyl 4-methylthiophene-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring make it a cornerstone of modern drug design.[3] This technical guide delves into the specific potential of Methyl 4-methylthiophene-2-carboxylate , a strategically functionalized thiophene derivative. While not a therapeutic agent in itself, this compound represents a valuable and versatile starting point for the synthesis of novel, biologically active molecules. We will explore its synthesis, key derivatization strategies, and its potential applications in the development of new anticancer, anti-inflammatory, and antibacterial agents, grounded in established protocols and structure-activity relationship (SAR) principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Thiophene Scaffold: A Privileged Element in Drug Discovery

Heterocyclic compounds are foundational to medicinal chemistry, with thiophene rings being particularly prominent.[1] The sulfur atom in the five-membered ring imparts specific physicochemical properties, including altered solubility, metabolic stability, and drug-receptor interactions, compared to carbocyclic analogs.[1][3] Analysis of FDA-approved drugs reveals that thiophene-containing molecules are prevalent across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4]

This compound serves as an excellent starting scaffold. The methyl ester at the 2-position provides a reactive handle for derivatization into amides, hydrazides, and other functional groups, while the methyl group at the 4-position influences the electronic properties and steric profile of the ring, offering a vector for further SAR exploration.

cluster_0 This compound mol

Caption: Proposed synthetic workflow for this compound.

Core Utility as a Medicinal Chemistry Building Block

The primary value of this compound lies in its potential for chemical modification. Its structure contains two key regions for diversification: the ester functional group and the thiophene ring itself.

Caption: Key points of chemical diversification on the core scaffold.

Derivatization Strategy: From Ester to Amide Library

One of the most powerful and widely used transformations in medicinal chemistry is the conversion of esters to amides. This introduces a hydrogen bond donor and allows for the installation of a vast array of chemical functionalities (the "R" group of an amine) to probe interactions with biological targets. The carboxamide bond is a crucial feature in many antibacterial agents and enzyme inhibitors. [5] A robust workflow for creating a library of amide derivatives from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse set of primary or secondary amines.

Caption: Workflow for the synthesis of an amide library.

Experimental Protocol 1: Synthesis of N-Benzyl-4-methylthiophene-2-carboxamide

This protocol provides a representative example of the amide library synthesis workflow.

  • Hydrolysis:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methylthiophene-2-carboxylic acid.

  • Amide Coupling:

    • Dissolve the crude 4-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.2 eq), N,N-diisopropylethylamine (DIPEA, 3.0 eq), and benzylamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Dilute the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the target amide.

Potential Therapeutic Applications & Screening Protocols

The thiophene-2-carboxamide scaffold is a known pharmacophore for various biological activities. By synthesizing a library of derivatives from this compound, researchers can explore multiple therapeutic avenues.

Anticancer Applications

Thiophene derivatives have demonstrated significant potential as anticancer agents by inhibiting key enzymes like kinases and topoisomerases or by disrupting microtubule dynamics. [6]A primary screening of a newly synthesized amide library for anticancer activity is typically performed using a cell viability assay.

Experimental Protocol 2: MTT Assay for Cytotoxicity Screening [6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., HeLa, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (thiophene derivatives) dissolved in DMSO

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

    • Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial Applications

Thiophene-2-carboxamide analogues have shown efficacy against clinically relevant bacterial strains, including extended-spectrum-β-lactamase (ESBL) producing E. coli. [5]The antibacterial potential of a new compound library can be assessed by determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is essential to optimize the potency and properties of initial hits. For the this compound scaffold, modifications can be explored at several positions.

Table 2: Hypothetical SAR Matrix for Scaffold Optimization

Position of VariationRationale for ModificationExample SubstituentsDesired Outcome
Amide 'R' Group Probe binding pocket, modulate solubility and lipophilicity.Benzyl, Cyclohexyl, Morpholinyl, PyridylIdentify key pharmacophoric features for potency.
Ring Position 5 Modulate electronics, introduce steric bulk, add interaction points.Halogens (Br, Cl), Phenyl, MethoxyImprove potency, alter metabolic stability.
Ring Position 3 Introduce hydrogen bond donors/acceptors.Amino, HydroxylEnhance target binding affinity and selectivity.

The direct arylation of related compounds like methyl 3-amino-4-methylthiophene-2-carboxylate has been successfully demonstrated, indicating that C-H activation at the 5-position is a viable strategy for introducing aryl groups. [7]

Conclusion and Future Outlook

This compound is a promising and highly versatile building block for medicinal chemistry. Its strategic placement of a reactive ester and a methyl group on the privileged thiophene scaffold provides an ideal starting point for the generation of diverse chemical libraries. By employing robust synthetic strategies, such as hydrolysis followed by amide coupling, and systematic biological screening, this compound can be leveraged to discover and optimize novel lead compounds in critical therapeutic areas, including oncology and infectious diseases. Future efforts should focus on creating large, diverse libraries and employing high-throughput screening methods to fully unlock the therapeutic potential of this valuable chemical scaffold.

References

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"Methyl 4-methylthiophene-2-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of Methyl 4-methylthiophene-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted thiophene derivative featuring a methyl ester at the 2-position and a methyl group at the 4-position of the thiophene ring. Thiophene-based compounds are significant structural motifs in medicinal chemistry and materials science, valued for their unique electronic and steric properties.[1][2] This guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of this compound, offering critical insights for researchers and professionals in drug development and materials science. Understanding the stability profile of this molecule is paramount for predicting its shelf-life, ensuring its efficacy in formulations, and identifying potential degradants that may arise during manufacturing, storage, or in biological systems.

I. Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its stability.

PropertyValueSource
Molecular Formula C₇H₈O₂S[3][4]
Molecular Weight 156.20 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 28686-90-0[3]

II. Chemical Stability Profile

The stability of this compound is dictated by the reactivity of its two primary functional groups: the methyl ester and the substituted thiophene ring. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated testing, are crucial for elucidating its intrinsic stability and degradation mechanisms.[5][6][7]

A. Hydrolytic Stability

The ester functional group is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base.[8]

  • Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.[8] The degradation products are 4-methylthiophene-2-carboxylic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the protonated alcohol (methanol).[8] This pathway is often faster than acid-catalyzed hydrolysis.

B. Oxidative Stability

The thiophene ring, while aromatic, is susceptible to oxidation, particularly at the sulfur atom. The methyl group attached to the ring also represents a potential site for oxidative attack.

  • Oxidation of the Thiophene Ring : The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide. These intermediates are often highly reactive and may not be stable, potentially leading to further reactions or dimerization.[9] In biological systems, cytochrome P450 enzymes are known to metabolize thiophene-containing compounds, which can lead to the formation of reactive metabolites.[9]

  • Oxidation of the Methyl Group : The methyl group on the thiophene ring can be oxidized to a hydroxymethyl group, which can be further oxidized to an aldehyde and then to a carboxylic acid.[10][11][12] This benzylic-type oxidation is a common metabolic pathway and can also be achieved using strong chemical oxidants like potassium permanganate (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12]

C. Thermal Stability

Thiophene-containing polymers are known for their good thermal stability, often with decomposition temperatures well above typical processing temperatures.[13][14][15] Thiophene–aromatic copolyesters have shown good thermal stability up to at least 270 °C, attributed to the rigid phenyl and thiophene units in the polymer chains.[13] While data for the specific monomer is limited, it is reasonable to infer that this compound possesses good thermal stability under normal storage conditions. High temperatures, however, could lead to decarboxylation or other decomposition reactions.

D. Photostability

Aromatic compounds can absorb UV light, leading to photochemical reactions. The thiophene ring system can undergo various photochemical transformations, including ring-opening or dimerization. Photodegradation studies, typically involving exposure to a controlled light source (e.g., a xenon lamp), are necessary to determine the specific susceptibility of this compound to light-induced degradation.[16][17]

III. Predicted Degradation Pathways

Based on the chemical functionalities present in this compound, the following degradation pathways are proposed.

A. Hydrolytic Degradation Pathway

The primary hydrolytic pathway involves the cleavage of the methyl ester to yield 4-methylthiophene-2-carboxylic acid and methanol.

G cluster_hydrolysis Hydrolytic Degradation M4MTC This compound Acid 4-Methylthiophene-2-carboxylic Acid M4MTC->Acid H+ or OH- / H₂O MeOH Methanol M4MTC->MeOH H+ or OH- / H₂O

Caption: Proposed hydrolytic degradation of this compound.

B. Oxidative Degradation Pathways

Oxidation can occur at multiple sites, leading to a variety of degradation products.

G cluster_oxidation Oxidative Degradation M4MTC This compound SOxide Thiophene-S-oxide derivative M4MTC->SOxide [O] on Sulfur Alcohol Methyl 4-(hydroxymethyl)thiophene-2-carboxylate M4MTC->Alcohol [O] on Methyl Group CarboxylicAcid Methyl 4-carboxythiophene-2-carboxylate Alcohol->CarboxylicAcid Further [O]

Caption: Potential oxidative degradation pathways for the target molecule.

C. Enzymatic Degradation

Drawing parallels from studies on related compounds, enzymatic degradation is a highly relevant pathway, particularly in biological or environmental contexts. Certain bacteria and enzymes, such as cutinases and hydrolases, are capable of degrading thiophene derivatives.[18][19][20][21][22] The most likely enzymatic reaction would be the hydrolysis of the ester bond, catalyzed by esterases, leading to the formation of 4-methylthiophene-2-carboxylic acid.

IV. Experimental Protocol: Forced Degradation Study

To experimentally validate these pathways and assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions.

Workflow for Forced Degradation Analysis

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analysis RP-HPLC Analysis with UV-Vis/DAD and/or LC-MS Detection Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Characterize Degradants and Determine Degradation Pathways Analysis->End

Caption: A typical experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation : Store the solid compound in an oven at 80°C for 7 days. Dissolve a known amount in the solvent before analysis.

    • Photolytic Degradation : Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis :

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating analytical method.

    • Recommended Method : A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically used.[5]

      • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

      • Detection : A photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) for identification of degradation products.

  • Data Interpretation :

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Use the mass spectral data to propose structures for the observed degradation products.

V. Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound under various stress conditions.

Stress ConditionPrimary Degradation PathwayExpected Major Degradation Product(s)
Acidic Hydrolysis Ester cleavage4-Methylthiophene-2-carboxylic acid
Basic Hydrolysis Ester cleavage (Saponification)4-Methylthiophene-2-carboxylic acid (as salt)
Oxidation Oxidation of sulfur and/or methyl groupThiophene-S-oxide derivatives, Methyl 4-(hydroxymethyl)thiophene-2-carboxylate, Methyl 4-carboxythiophene-2-carboxylate
Thermal Decarboxylation/DecompositionTo be determined experimentally; potentially 3-methylthiophene
Photolytic Photochemical rearrangement/dimerizationTo be determined experimentally
Enzymatic Ester hydrolysis4-Methylthiophene-2-carboxylic acid

Conclusion

This compound is a molecule of interest in various scientific fields. Its stability is primarily influenced by the reactivity of the methyl ester and the thiophene ring. The most significant degradation pathways are predicted to be hydrolysis of the ester bond under acidic, basic, or enzymatic conditions, and oxidation of the thiophene sulfur or the ring's methyl substituent. A systematic forced degradation study, coupled with a robust analytical method such as LC-MS, is imperative to fully characterize its stability profile. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of any product containing this compound.

References

  • Binda, M., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link][18][19][20]

  • Mohai, M., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. Available at: [Link][13]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology. Available at: [Link][21]

  • Totah, R. A., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link][9]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. Available at: [Link][22]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][3]

  • Singh, B., & Narasimhan, B. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link][5]

  • Jiskra, J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link][6]

  • Patel, Y., et al. (2023). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link][7]

  • Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Available at: [Link][4]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link][23]

  • Kim, K. H., & Lee, J. Y. (2010). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. ResearchGate. Available at: [Link][10]

  • Kakiuchi, K., et al. (2012). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Arkivoc. Available at: [Link][11]

  • Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link][1]

  • Human Metabolome Database. (n.d.). Methyl thiophene-2-carboxylate. HMDB. Available at: [Link][2]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link][8]

  • Al-Hamzi, A. M., et al. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. MDPI. Available at: [Link][16]

  • ResearchGate. (2021). Photocatalytic degradation of methyl violet and rhodamine B based on an extremely stable metal-organic framework decorated with carboxylate groups. Available at: [Link][17]

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A Technical Guide to the Solubility of Methyl 4-methylthiophene-2-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of Methyl 4-methylthiophene-2-carboxylate is paramount for its effective use in organic synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, grounded in the fundamental principles of solvent-solute interactions. In the absence of extensive published quantitative data, this document offers a predictive framework based on the molecule's structural characteristics and the physicochemical properties of solvents. Furthermore, it outlines a detailed, step-by-step experimental protocol for researchers to precisely determine solubility in their own laboratory settings, ensuring reliable and reproducible results. This guide is intended to empower researchers with the knowledge to make informed decisions regarding solvent selection, ultimately streamlining workflows and enhancing experimental success.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₇H₈O₂S and a molecular weight of 156.20 g/mol .[1] Its structure, featuring a thiophene ring substituted with a methyl group and a methyl ester, is crucial in determining its physical and chemical properties, including its solubility. The thiophene ring contributes to its aromatic and relatively nonpolar character, while the methyl ester group introduces polarity through its carbonyl and ether functionalities. This combination of polar and nonpolar moieties suggests that this compound exhibits intermediate polarity. Understanding this structural duality is key to predicting its behavior in various solvents.

Chemical Structure:

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of predicting solubility.[2][3][4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[2][3][4] The polarity of a solvent is a critical factor and is often quantified by its dielectric constant; solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are nonpolar.[5]

For this compound, its intermediate polarity, arising from the nonpolar thiophene and methyl components and the polar ester group, predicts a nuanced solubility profile. It is unlikely to be highly soluble in extremely polar solvents like water or in very nonpolar solvents like hexane. Instead, its optimal solubility is expected in solvents of moderate polarity.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

SolventPolarityPredicted SolubilityRationale
Nonpolar Solvents
HexaneNonpolarLowThe significant difference in polarity between the nonpolar solvent and the moderately polar solute will likely result in poor solubility.
TolueneNonpolar (Aromatic)ModerateThe aromatic nature of toluene may interact favorably with the thiophene ring, potentially leading to better solubility than in aliphatic nonpolar solvents.
Polar Aprotic Solvents
Diethyl EtherSlightly PolarModerate to HighThe ether's slight polarity should be compatible with the ester group of the solute.
Dichloromethane (DCM)Moderately PolarHighDCM's polarity is well-suited to dissolve compounds of intermediate polarity.
Ethyl AcetateModerately PolarHighAs an ester itself, ethyl acetate shares a functional group with the solute, which often indicates good solubility.[6]
AcetoneModerately PolarHighAcetone is a versatile solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)Moderately PolarHighTHF's cyclic ether structure and moderate polarity make it a good solvent for many organic molecules.
AcetonitrilePolarModerateWhile polar, acetonitrile may be a suitable solvent, though its high polarity might not be optimal.
Dimethylformamide (DMF)Highly PolarModerate to HighDMF is a strong polar aprotic solvent that can often dissolve a wide range of compounds.
Dimethyl Sulfoxide (DMSO)Highly PolarModerate to HighSimilar to DMF, DMSO is a powerful solvent, though its high polarity might lead to challenges in product isolation.
Polar Protic Solvents
MethanolPolarModerateThe presence of the ester group may allow for some interaction with the hydroxyl group of methanol.
EthanolPolarModerateSimilar to methanol, ethanol's polarity suggests moderate solubility.
WaterHighly PolarVery LowThe predominantly nonpolar character of the thiophene ring and methyl group will likely lead to very poor solubility in water. A related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, has a reported solubility of 1g/L at 35℃, indicating low aqueous solubility.[7]

Experimental Determination of Solubility: A Practical Guide

Given the predictive nature of the above table, experimental verification is crucial for obtaining accurate quantitative solubility data. The following protocol outlines a straightforward method for determining the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound

  • A selection of organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Micropipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute into a vial B Add a known volume of solvent A->B Step 1 C Seal vial and place in a thermostatic shaker B->C Step 2 D Equilibrate for 24-48 hours at a constant temperature C->D Step 3 E Allow solid to settle D->E Step 4 F Withdraw a sample from the supernatant E->F Step 5 G Filter the sample F->G Step 6 H Dilute the filtrate G->H Step 7 I Analyze by HPLC or GC H->I Step 8

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the dissolution process has reached equilibrium.

  • Sampling and Analysis:

    • After equilibration, remove the vial and allow the undissolved solid to settle at the bottom.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Practical Implications for the Researcher

An accurate understanding of the solubility of this compound is critical for various laboratory applications:

  • Reaction Solvent Selection: Choosing a solvent in which the reactants are soluble is essential for achieving optimal reaction rates and yields. The predicted solubility data can guide the initial selection of a suitable reaction medium.[8]

  • Crystallization and Purification: Recrystallization, a common purification technique, relies on the differential solubility of a compound in a hot versus a cold solvent.[9][10] A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below would be an ideal candidate for recrystallization.[9][10]

  • Chromatography: In chromatographic separations, the choice of the mobile phase (solvent system) is critical. The solubility of the compound in the mobile phase influences its retention time and separation efficiency.

  • Formulation Development: For applications in drug development, understanding the solubility in various pharmaceutically acceptable solvents is a fundamental requirement for creating stable and effective formulations.

Safety Considerations

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[11][12] A related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is also noted to cause skin and serious eye irritation.[13][14]

Conclusion

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vertex AI Search. Polarity of Solvents.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
  • Fisher Scientific.
  • Shodex. Polarities of Solvents.
  • Vertex AI Search.
  • Quora. (2018, November 13).
  • Sigma-Aldrich.
  • PubChem.
  • ChemicalBook. (2025, September 22).
  • Khan Academy. Solubility of organic compounds (video).
  • Vertex AI Search.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • ChemSrc.
  • ChemBK.
  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • Fisher Scientific.
  • PubChem.

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"Methyl 4-methylthiophene-2-carboxylate" literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Methyl 4-methylthiophene-2-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged pharmacophore in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in numerous FDA-approved drugs. Within this important class of molecules, substituted thiophene-2-carboxylates serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, a key intermediate whose derivatives are pivotal in pharmaceuticals and advanced materials. We will explore its synthesis, characteristic reactivity, and derivatization, with a particular focus on the causality behind experimental choices and protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 28686-90-0
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
IUPAC Name This compound
SMILES CC1=CSC(=C1)C(=O)OC
Spectroscopic Analysis
  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals. The methyl group on the thiophene ring (at C4) would appear as a singlet around δ 2.2-2.4 ppm. The methoxy protons of the ester group would also be a singlet, typically further downfield around δ 3.8-3.9 ppm. The two protons on the thiophene ring are in different chemical environments. The proton at C5 (H-5) would likely be a singlet (or a very finely split doublet due to long-range coupling) around δ 7.0-7.2 ppm, influenced by the adjacent sulfur atom. The proton at C3 (H-3) would be a singlet around δ 7.6-7.8 ppm, deshielded by the adjacent electron-withdrawing carboxylate group. For comparison, the related Methyl thiophene-2-carboxylate shows signals at δ 7.79, 7.53, and 7.08 ppm for the ring protons.[2][3]

  • ¹³C NMR Spectroscopy (Predicted): The carbon spectrum would reveal seven distinct signals. The methyl carbon at C4 would be found in the aliphatic region (δ ~15 ppm). The methoxy carbon would be around δ 52 ppm. The quaternary carbon of the ester carbonyl would be significantly downfield (δ ~162 ppm). The four carbons of the thiophene ring would appear in the aromatic region (δ ~125-145 ppm), with their precise shifts determined by the substitution pattern.

Synthesis of the Core Scaffold

The synthesis of this compound is most strategically approached by first preparing the corresponding carboxylic acid, followed by a standard esterification. This two-step process allows for high purity and scalability.

dot

Synthesis_Pathway cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification 3_Bromo_4_methylthiophene 3-Bromo-4-methylthiophene Lithiation 1. n-BuLi, THF, -78 °C Carboxylation 2. CO₂, then H₃O⁺ Carboxylic_Acid 4-Methylthiophene-2-carboxylic acid Esterification_Reagents CH₃OH, H₂SO₄ (cat.) Final_Product This compound

Diagram 1: General synthetic strategy for this compound.

Experimental Protocol 1: Synthesis of 4-Methylthiophene-2-carboxylic Acid

This procedure is based on established methods for the regioselective lithiation and carboxylation of substituted thiophenes.[4][5] The choice of n-butyllithium at low temperatures is critical for achieving clean metal-halogen exchange over other potential side reactions.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF. To this solution, add a solution of 3-bromo-4-methylthiophene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 45-60 minutes.

    • Causality: Performing the reaction at -78 °C is crucial to prevent side reactions, such as the elimination of HBr or reaction at other positions. n-Butyllithium is a strong enough base to deprotonate the most acidic proton but is used here for metal-halogen exchange, which is kinetically favored at this temperature.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

    • Causality: Using a large excess of CO₂ (dry ice) ensures the efficient trapping of the highly reactive thienyllithium intermediate, maximizing the yield of the desired carboxylate salt.

  • Work-up and Isolation: Quench the reaction with water. Acidify the aqueous layer with 2M HCl until the pH is ~2, which will precipitate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-methylthiophene-2-carboxylic acid. The product can be further purified by recrystallization.

Experimental Protocol 2: Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification, driven to completion by using an excess of the alcohol.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve the 4-methylthiophene-2-carboxylic acid (1.0 equivalent) in a large excess of methanol (which acts as both reagent and solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol. Using methanol as the solvent ensures the equilibrium is shifted towards the product side.

  • Work-up and Isolation: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃). Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound. Purify further by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by three main features: the electron-rich thiophene ring, the C-H bonds of the methyl group, and the ester functional group.

dot

Reactivity_Map cluster_ring Ring Reactions cluster_ester Ester Modifications cluster_methyl Methyl Group Reactions Core This compound Bromination Electrophilic Bromination (e.g., NBS, Br₂) Core->Bromination C5 Position Nitration Nitration (HNO₃/H₂SO₄) Core->Nitration C5 Position Radical_Bromination Radical Bromination (NBS, light) Core->Radical_Bromination C5_Functionalized 5-Substituted Derivatives Bromination->C5_Functionalized Nitration->C5_Functionalized Hydrolysis Saponification (NaOH, H₂O) Amidation Aminolysis (R₂NH) Reduction Reduction (e.g., LiAlH₄) Carboxylic_Acid Carboxylic Acid Amide Carboxamide Alcohol (4-methylthiophen-2-yl)methanol Bromomethyl 4-(Bromomethyl) Derivative Radical_Bromination->Bromomethyl

Electrophilic Aromatic Substitution

The thiophene ring is more reactive towards electrophiles than benzene. The substitution pattern is directed by the existing groups. The ester at C2 is an electron-withdrawing, deactivating group, while the methyl group at C4 is an electron-donating, activating group. The primary site for electrophilic attack is the C5 position, which is activated by both the sulfur atom and the C4-methyl group, and is the least deactivated position relative to the ester.

  • Bromination: Reaction with N-bromosuccinimide (NBS) or bromine in acetic acid is expected to yield primarily the 5-bromo derivative. [8]This is a common strategy to introduce a handle for further cross-coupling reactions.

Radical Reactions at the Methyl Group

The methyl group can undergo free-radical substitution. For instance, visible-light-induced radical bromination using HBr and H₂O₂ can selectively form the 4-(bromomethyl)thiophene derivative. [9]This introduces a highly versatile electrophilic site for subsequent nucleophilic substitution reactions.

Reactions of the Ester Group

The ester functionality is a gateway to numerous other derivatives.

  • Hydrolysis (Saponification): Treatment with a base like sodium hydroxide followed by acidic workup readily converts the ester back to the carboxylic acid.

  • Amidation: Reaction with amines can form the corresponding carboxamides. This is a crucial step in the synthesis of many biologically active molecules.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-methylthiophen-2-yl)methanol.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a precursor to more complex and high-value molecules. Its most notable application is through its 3-amino derivative.

Key Intermediate: Methyl 3-amino-4-methylthiophene-2-carboxylate

The introduction of an amino group at the C3 position transforms the scaffold into a highly valuable intermediate, particularly for the synthesis of the local anesthetic Articaine. [10] Table 2: High-Yield Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [11][12]

Starting Material Reagents Solvent Temp. Yield
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene 1. Hydroxylamine HCl, FeCl₃, Cyanuric Chloride2. NH₄OH DMF 70-90°C 96.5%

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | 1. Hydroxylamine HCl2. Ammonia | Acetonitrile | Reflux | 64% |

Experimental Protocol 3: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

[11] This high-yield industrial method demonstrates a one-pot process to create the aromatized amino-thiophene structure.

  • Reaction Setup: In a suitable reactor, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (0.5 mole) in N,N-dimethylformamide (DMF, 435 ml).

  • Addition of Reagents: Add anhydrous ferric chloride (0.015 mole), cyanuric chloride (0.015 mole), and finally hydroxylamine hydrochloride (0.7 mole).

    • Causality: This combination of reagents facilitates the oximation of the ketone and subsequent dehydration and aromatization to form the thiophene ring. The Lewis acid (FeCl₃) and dehydrating agent (cyanuric chloride) are key to driving the reaction to completion with high efficiency.

  • Reaction: Heat the mixture and maintain the temperature between 70-90°C for 4 hours.

  • Work-up and Isolation: Evaporate the solvent under reduced pressure. To the residue, add 25% aqueous ammonia (600 ml) and stir for 30 minutes. Filter the resulting precipitate, wash the filter cake with water (500 ml), and dry to obtain methyl 3-amino-4-methylthiophene-2-carboxylate.

Derivatization for Bioactive Compounds

The 3-amino derivative is a launchpad for creating diverse libraries of bioactive compounds.

  • Palladium-Catalyzed C-H Arylation: The C5 position of methyl 3-amino-4-methylthiophene-2-carboxylate is readily functionalized via direct arylation with various aryl halides. [13]This allows for the rapid construction of complex biaryl structures, which are common motifs in pharmaceuticals.

  • Synthesis of Thieno[3,2-d]pyrimidines: The amino and ester groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems like thieno[3,2-d]pyrimidines, a scaffold known for a wide range of biological activities. [13]

dot

Drug_Development_Flow Core Methyl 4-methylthiophene- 2-carboxylate Amino_Derivative Methyl 3-amino-4-methyl- thiophene-2-carboxylate Core->Amino_Derivative Amination/ Aromatization Articaine Articaine (Local Anesthetic) Amino_Derivative->Articaine Multi-step Synthesis Arylated_Derivatives C5-Arylated Derivatives Amino_Derivative->Arylated_Derivatives Pd-Catalyzed C-H Arylation Thienopyrimidines Thieno[3,2-d]pyrimidines (Anticancer, etc.) Arylated_Derivatives->Thienopyrimidines Cyclization

Diagram 3: Application flow from the core molecule to drug classes.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic starting material and a key precursor to high-value chemical entities. Its synthesis, while requiring multiple steps, is achievable through robust and scalable organometallic and esterification chemistry. The true potential of this scaffold is realized upon its conversion to derivatives, particularly the 3-amino analog, which opens the door to important pharmaceuticals like Articaine and diverse libraries of bioactive molecules through modern synthetic methods like C-H activation. A thorough understanding of its synthesis and reactivity provides researchers and drug development professionals with a powerful tool for innovation in medicinal chemistry and beyond.

References
  • Song, W., Ma, M., Zhang, W., Feng, R., Lu, C., Zhang, H., Zhang, Y., & Zhao, J. (2024). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 22(22), 4145-4152. [Link]

  • DeMilo, A. B., & Billodeaux, J. R. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1635-1644. [Link]

  • ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • Bobbio, C., & Schlosser, M. (2005). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 10(3), 603-609. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Derridj, F., et al. (2011). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. European Journal of Organic Chemistry, 2011(25), 4785-4794. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 11, 2026, from [Link]

  • SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in Methyl 4-methylthiophene-2-carboxylate. While the historical record of its initial discovery is not extensively documented in readily available literature, this document focuses on the practical aspects of its synthesis, characterization, and potential utility as a chemical building block, grounded in established principles of organic chemistry.

Introduction and Molecular Overview

This compound (CAS No. 28686-90-0) is a substituted thiophene derivative, a class of heterocyclic compounds widely recognized for its significant role in medicinal chemistry and materials science. The thiophene ring is a key structural motif in numerous pharmaceuticals due to its ability to act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic profiles.

This particular molecule features a methyl group at the 4-position and a methyl ester at the 2-position. This substitution pattern makes it a valuable synthon, offering distinct reactive sites for further functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the thiophene ring itself can undergo electrophilic substitution, providing a versatile platform for molecular elaboration. Its structural relative, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a well-documented precursor in the synthesis of the local anesthetic Articaine, highlighting the pharmaceutical potential of this scaffold.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

Compound Properties
PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 28686-90-0PubChem
Molecular Formula C₇H₈O₂SPubChem
Molecular Weight 156.20 g/mol PubChem
SMILES CC1=CSC(=C1)C(=O)OCPubChem
InChIKey YUJMWNYIBNSQPL-UHFFFAOYSA-NPubChem
Predicted Spectroscopic Signature
  • Thiophene Protons (H3 & H5): Two singlets or narrowly coupled doublets expected in the aromatic region (~7.0-8.0 ppm). The H5 proton, adjacent to the sulfur and deshielded by the ester, would likely appear further downfield than the H3 proton.

  • Ester Methyl Protons (-OCH₃): A sharp singlet expected around 3.8-3.9 ppm.[3]

  • Ring Methyl Protons (-CH₃): A sharp singlet expected further upfield, likely around 2.2-2.4 ppm.

Synthesis Methodologies: A Rationale-Driven Approach

The most direct and industrially scalable route to this compound is the esterification of its corresponding carboxylic acid precursor, 4-methylthiophene-2-carboxylic acid . This approach is favored for its high efficiency, procedural simplicity, and the commercial availability of the starting acid.

Primary Synthetic Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Its enduring prevalence in organic synthesis is a testament to its reliability and cost-effectiveness.

Causality Behind the Method: The reaction mechanism hinges on the initial protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄). This crucial step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). The reaction is governed by equilibrium.[5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right. This is achieved by applying Le Châtelier's principle in two ways:

  • Using Excess Alcohol: Methanol is often used as the reaction solvent, creating a large molar excess that drives the reaction forward.[6]

  • Removal of Water: Although less common for simple esterifications, azeotropic removal of the water byproduct can also be employed.[6]

The diagram below illustrates this robust synthetic pathway.

G start 4-Methylthiophene- 2-carboxylic Acid reagents + Methanol (excess) + H₂SO₄ (catalyst) start->reagents product Methyl 4-methylthiophene- 2-carboxylate reagents->product Fischer Esterification (Reflux)

Caption: Primary synthesis route via Fischer Esterification.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the synthesis and purification of the target compound, ensuring high purity and yield.

Materials and Equipment
  • Reactants: 4-methylthiophene-2-carboxylic acid, Anhydrous Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Workup Reagents: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Solvents: Diethyl ether or Ethyl acetate.

  • Glassware: Round-bottom flask, reflux condenser, separatory funnel, Erlenmeyer flasks.

  • Equipment: Magnetic stirrer/hotplate, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiophene-2-carboxylic acid (e.g., 5.0 g, 35.2 mmol).

    • Add anhydrous methanol (50 mL). The methanol acts as both reactant and solvent. Stir the mixture until the carboxylic acid dissolves.

    • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. Note: This addition is exothermic and should be done cautiously.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Carefully pour the remaining mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Neutralization and Washing:

    • Wash the combined organic layers with a saturated solution of NaHCO₃ (2 x 50 mL) to neutralize the residual sulfuric acid. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.[7]

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional):

    • If necessary, the crude ester can be purified further by vacuum distillation or column chromatography on silica gel.

The following workflow diagram visualizes the experimental process from setup to final product isolation.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification a 1. Combine Reactants (Acid, MeOH, H₂SO₄) b 2. Heat to Reflux (3-4 hours) a->b c 3. Cool & Concentrate b->c Cooling d 4. Aqueous Quench & Solvent Extraction c->d e 5. Neutralize (NaHCO₃) & Wash (Brine) d->e f 6. Dry (MgSO₄) e->f g 7. Solvent Evaporation f->g h Pure Product g->h Purification (e.g., Distillation)

Caption: Experimental workflow for the synthesis of the target ester.

Applications and Future Outlook

This compound is a versatile intermediate. Its potential applications include:

  • Pharmaceutical Synthesis: As a foundational scaffold for creating analogues of known drugs or for use in fragment-based drug discovery campaigns. The ester can be readily converted into amides, hydrazides, and other functionalities common in bioactive molecules.[8]

  • Agrochemicals: Thiophene derivatives are prevalent in fungicides and herbicides. This compound provides a building block for novel agrochemical agents.

  • Organic Electronics: Thiophene-based molecules are cornerstones of organic semiconductor research. Further elaboration of this molecule could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The strategic placement of its functional groups allows for selective modification, making it a valuable and cost-effective starting point for diverse research and development programs.

References

  • [No Author]. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Retrieved from [Link]

  • da Silva, L. L., et al. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Fischer Esterification. University of Missouri–St. Louis. Retrieved from [Link]

  • [No Author]. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). Experiment 22 – The Fischer Esterification. St. Norbert College. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • [No Author]. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate. Retrieved from [Link]

  • Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

  • Derridj, F., et al. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides (Scheme 3). ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Health and Safety of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Methyl 4-methylthiophene-2-carboxylate (CAS No. 28686-90-0). It is intended to supplement, not replace, institutional safety protocols and standard operating procedures. The information herein is synthesized from available safety data sheets and chemical databases to provide a resource for researchers and drug development professionals working with this compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a thiophene derivative with the molecular formula C₇H₈O₂S[1]. Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

PropertyValueSource
Molecular Weight 156.20 g/mol [1]
CAS Number 28686-90-0[1][2]
Boiling Point 84-85 °C at 2 Torr[2]
Density 1.173±0.06 g/cm³[2]
Molecular Formula C₇H₈O₂S[1][2]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance[1]. The primary hazards associated with this compound are skin and eye irritation, with potential for harm if swallowed, inhaled, or in contact with skin[1].

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictograms: [1]

  • Exclamation Mark

It is crucial for laboratory personnel to be fully aware of these hazards before handling the compound. A thorough risk assessment should be conducted for any experiment involving this compound.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when working with hazardous chemicals. The following workflow is recommended for researchers and laboratory managers.

risk_assessment_workflow cluster_planning Planning Phase cluster_assessment Assessment Phase cluster_mitigation Mitigation Phase cluster_review Review Phase A Identify Use of This compound B Review Safety Data and GHS Hazards A->B Gather Information C Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) B->C Analyze Risks D Assess Quantities and Concentrations to be Used C->D E Consider Experimental Conditions (Temperature, Pressure, Duration) D->E F Implement Engineering Controls (Fume Hood, Glove Box) E->F Control Risks G Select Appropriate PPE (Gloves, Goggles, Lab Coat) F->G H Develop Emergency Procedures (Spill, Exposure) G->H I Conduct Pre-Experiment Safety Briefing H->I Implement & Verify J Monitor for Adherence to Protocols I->J K Post-Experiment Review and Documentation J->K

Caption: Risk assessment and mitigation workflow for handling this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure the stability of this compound.

Handling:

  • Always handle this compound within a certified chemical fume hood to mitigate the risk of inhalation.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Prevent the formation of aerosols and dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Section 6: Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Do not dispose of this chemical down the drain or in the general waste stream.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Section 7: Transportation Information

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Electronic Code of Federal Regulations (eCFR). 49 CFR Part 172 Subpart B -- Table of Hazardous Materials and Special Provisions. [Link]

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An In-depth Technical Guide to Methyl 4-methylthiophene-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4-methylthiophene-2-carboxylate in Synthetic Chemistry

This compound, with the CAS Number 28686-90-0, is a substituted thiophene derivative that serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a thiophene ring functionalized with both a methyl group and a methyl ester, presents a versatile scaffold for the synthesis of more complex molecules. The thiophene ring itself is a well-recognized isostere for a benzene ring in drug design, often introduced to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. The strategic placement of the methyl and ester groups on this ring provides reactive handles for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, technical specifications, synthesis, and applications, with a focus on its practical utility for researchers and professionals in the field.

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. When sourcing this intermediate, it is crucial to consider factors such as purity, available quantities, and the supplier's ability to provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The following table provides a summary of notable suppliers.

SupplierProduct Number (Example)Purity/GradeAvailable Quantities
Sigma-Aldrich Not readily availableResearch GradeInquire
Santa Cruz Biotechnology sc-280017Research GradeInquire[1]
Pi Chemicals PI-24693Not SpecifiedInquire[2]
ChemicalBook CB4178130Not SpecifiedInquire[3]
BLD Pharm BD500828Not SpecifiedInquire
Molbase MB4178130Not SpecifiedInquire[4]
Apollo Scientific OR92329Not SpecifiedInquire[5]
Wuhan Chemwish Technology WX-6311Not SpecifiedInquire[3]
BeiJing Hwrk Chemicals 631120Not SpecifiedInquire[3]
J & K SCIENTIFIC LTD. 417813Not SpecifiedInquire[3]

Technical Specifications and Safety Profile

Understanding the physicochemical properties and safety considerations of this compound is paramount for its proper handling, storage, and use in experimental settings. This information is typically detailed in the supplier's Safety Data Sheet (SDS).

PropertyValueSource
Molecular Formula C₇H₈O₂S[3][4]
Molecular Weight 156.20 g/mol [3][4]
CAS Number 28686-90-0[3][4]
Appearance Colorless oil (may vary)[6]
Boiling Point 227.2°C at 760 mmHg[4]
Density 1.173 g/cm³[4]
Flash Point 91.2°C[4]
Refractive Index 1.531[4]
Storage Temperature 2-8°C is recommended[3]

Safety Information:

According to available Safety Data Sheets, this compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It is important to consult the specific SDS provided by the supplier for comprehensive safety and handling instructions.

Synthesis and Reaction Pathways

The synthesis of this compound and its subsequent use in chemical reactions are well-documented in the scientific literature. Understanding these pathways is crucial for researchers planning to utilize this compound as a starting material or intermediate.

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of 3-methylthiophene followed by quenching with methyl chloroformate.[2][6] This reaction, however, typically yields a mixture of regioisomers, namely Methyl 3-methylthiophene-2-carboxylate and the desired this compound, which then requires separation.[6]

The logical flow of this synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products 3-Methylthiophene 3-Methylthiophene Lithiation Lithiation 3-Methylthiophene->Lithiation Butyl Lithium (BuLi) Butyl Lithium (BuLi) Butyl Lithium (BuLi)->Lithiation Methyl Chloroformate Methyl Chloroformate Quenching Quenching Methyl Chloroformate->Quenching Lithiation->Quenching Mixture of Isomers Mixture of Isomers Quenching->Mixture of Isomers Separation Separation Mixture of Isomers->Separation Chromatography This compound This compound Separation->this compound

Synthesis of this compound

Experimental Protocol: Synthesis of this compound and its Isomer [6]

  • Dissolve 3-methylthiophene (5.0 g, 51 mmol) in dry tetrahydrofuran (100 mL) and cool to 0°C.

  • Slowly add butyl lithium (2.0 M in tetrahydrofuran, 28 mL, 56 mmol) to the solution.

  • Stir the mixture for 3 hours at 0°C.

  • In a separate flask, prepare a solution of methyl chloroformate (6.33 g, 67 mmol) in dry tetrahydrofuran (20 mL) at 0°C.

  • Add the lithiated thiophene solution to the methyl chloroformate solution.

  • Stir the reaction mixture for 16 hours, allowing it to warm to room temperature.

  • Pour the mixture onto ice.

  • Wash the organic layer with water, 1 M hydrochloric acid, aqueous sodium hydrogen carbonate, and finally with water.

  • Dry the organic layer, evaporate the solvent, and distill the residue to obtain a mixture of Methyl 3-methylthiophene-2-carboxylate and this compound (yield: 62%).

  • The individual isomers can be separated by chromatography.

Application in Further Synthesis: Radical Bromination

This compound is a valuable intermediate for further functionalization. For instance, it can undergo radical bromination to introduce a bromine atom on the methyl group, creating a new reactive site for subsequent nucleophilic substitution. This transformation is a key step in the synthesis of novel heteroaromatic substrates for enzymes like GABA aminotransferase.

The workflow for this subsequent reaction is as follows:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Radical Bromination Radical Bromination This compound->Radical Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Radical Bromination Benzoyl Peroxide (BPO) Benzoyl Peroxide (BPO) Benzoyl Peroxide (BPO)->Radical Bromination Methyl 4-(bromomethyl)thiophene-2-carboxylate Methyl 4-(bromomethyl)thiophene-2-carboxylate Radical Bromination->Methyl 4-(bromomethyl)thiophene-2-carboxylate

Radical Bromination of this compound

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate

  • Dissolve this compound (1 g, 6.4 mmol) in carbon tetrachloride (30 mL).

  • Add N-bromosuccinimide (1.25 g, 7.0 mmol) and benzoyl peroxide (155 mg, 0.64 mmol) to the solution.

  • Reflux the reaction mixture with stirring for 2 hours.

  • Cool the mixture to 0°C and filter.

  • Concentrate the filtrate and purify by chromatography (ethyl acetate/hexanes, 1:6) to yield the product as a clear oil (1.34 g, 89% yield).

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is highlighted by its application in the development of novel therapeutic agents.

  • Inhibitors of RNA Helicase DHX9: This compound has been utilized as a starting material in the synthesis of inhibitors of RNA helicase DHX9. DHX9 is a key regulator in various cellular processes, and its dysregulation is implicated in several types of cancer. The development of DHX9 inhibitors represents a promising therapeutic strategy, and this compound provides a foundational scaffold for building these complex molecules.

  • Novel Substrates for GABA Aminotransferase: Researchers have employed this compound in the synthesis of novel heteroaromatic substrates for GABA aminotransferase. This enzyme plays a critical role in the metabolism of the neurotransmitter GABA, and modulating its activity is a key area of research for neurological disorders.

  • nAChR Modulators: The related compound, 3-bromo-Methyl 4-methylthiophene-2-carboxylate, has been used in the synthesis of biaryl derivatives as nicotinic acetylcholine receptor (nAChR) modulators.[5] This suggests the potential for derivatives of this compound to be explored for their activity at this important class of receptors, which are implicated in a range of neurological and psychiatric conditions.

Conclusion

This compound is a commercially available and synthetically versatile building block with demonstrated applications in drug discovery. Its unique chemical structure allows for a range of chemical modifications, making it a valuable tool for medicinal chemists. The synthesis protocols outlined in this guide, along with the information on its commercial availability and technical specifications, provide a solid foundation for researchers and drug development professionals to effectively incorporate this compound into their synthetic strategies for the discovery of novel therapeutic agents.

References

  • Hawker, D. D., & Silverman, R. B. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5299–5302. [Link]

  • WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof. (2023).
  • Chippendale, K. E., et al. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3121–3134. [Link]

  • Pi Chemicals. (n.d.). Product List (Category: Carboxylic acids). Retrieved January 11, 2026, from [Link]

  • MOLBASE. (n.d.). This compound|28686-90-0. Retrieved January 11, 2026, from [Link]

  • ES2606043T3 - Biaryl derivatives as nAChR modulators. (2017).
  • ResearchGate. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. [Link]

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"Methyl 4-methylthiophene-2-carboxylate" electrophilic substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-methylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (SEAr) reactions of this compound. As a substituted thiophene, its reactivity and regioselectivity are governed by the complex interplay between the electron-donating methyl group and the electron-withdrawing methoxycarbonyl group. This document synthesizes theoretical principles with practical, field-proven insights to offer researchers and drug development professionals a definitive resource on the topic. We will explore the foundational principles of thiophene reactivity, predict the regiochemical outcomes of key substitution reactions, and provide detailed experimental protocols.

Foundational Principles: Reactivity of the Substituted Thiophene Ring

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting a reactivity significantly greater than benzene but generally lower than furan or pyrrole.[1] This reactivity stems from the ability of the sulfur heteroatom's lone pair of electrons to participate in the π-system and stabilize the cationic intermediate (σ-complex) formed during the substitution process.[1]

In this compound, the regiochemical outcome of electrophilic attack is dictated by the directing effects of its two substituents:

  • 2-Methoxycarbonyl Group (-CO₂Me): This is a moderately deactivating, electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density from the thiophene ring, making it less nucleophilic. Such groups typically direct incoming electrophiles to the meta position (C4 and C5 in this case). The deactivation is most pronounced at the adjacent C3 position.

  • 4-Methyl Group (-CH₃): This is an activating, electron-donating group. Through hyperconjugation and a weak inductive effect, it pushes electron density into the ring, increasing its nucleophilicity. Activating groups are ortho, para-directors. Relative to the C4 position, this activates the C3 and C5 positions.

Predictive Analysis of Regioselectivity:

The substitution pattern is a result of the competition between these two effects.

  • Position C3: Strongly activated by the C4-methyl group (ortho), but simultaneously strongly deactivated by the adjacent C2-ester group. Steric hindrance from both adjacent substituents also disfavors this position.

  • Position C5: Activated by the C4-methyl group (para-like position) and is one of the meta positions relative to the deactivating ester group.

Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 position . This position benefits from the activating effect of the methyl group while being the least deactivated and sterically accessible site. Theoretical studies on similarly α-substituted thiophenes confirm that α'-substitution (C5) is generally preferred over β-substitution.[2]

G cluster_molecule This compound cluster_effects Directing Effects Analysis mol Me C4-Methyl (Activating) C3 C3 Position Me->C3 Activates (ortho) C5 C5 Position (Most Favored) Me->C5 Activates (para-like) Ester C2-Ester (Deactivating) Ester->C3 Deactivates (adjacent) Ester->C5 Directs meta

Caption: Analysis of substituent directing effects on the thiophene ring.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions, including the generation of the electrophile and the mechanistic pathway leading to the predicted C5-substituted product.

Halogenation (Bromination)

Halogenation is a fundamental transformation. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for mono-bromination of activated rings as it provides a low concentration of Br₂ in situ, minimizing side reactions.

Mechanism: The electrophile (Br⁺) is attacked by the π-system of the thiophene ring at the C5 position. This forms a resonance-stabilized σ-complex, which is then deprotonated to restore aromaticity.

G start Methyl 4-methylthiophene- 2-carboxylate reagent Add NBS in DMF or Acetonitrile start->reagent attack Nucleophilic attack at C5 forms σ-complex reagent->attack Generates Br+ deprotonation Deprotonation of C5-H by succinimide anion attack->deprotonation Resonance Stabilized product Methyl 5-bromo-4-methyl- thiophene-2-carboxylate deprotonation->product Restores Aromaticity

Caption: Workflow for the bromination of the target molecule.

Field-Proven Protocol: Bromination

A robust protocol for the bromination of a substituted thiophene ester can be adapted from established methods for similar substrates.[3]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 10 mL per 1 g of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent potential side reactions.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slight excess of NBS ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice-water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nitration

Nitration requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.[4][5]

Electrophile Generation and Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The powerful nitronium ion is then attacked by the thiophene ring at the C5 position.

Protocol Considerations: Nitration

The protocol for nitrating methyl benzoate serves as an excellent template, as both substrates contain a deactivating ester group.[6] Extreme caution is necessary due to the highly corrosive and exothermic nature of the reaction.

  • Preparation: In a flask, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to below 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.0 eq). This mixture must be prepared cold and added to the reaction vessel immediately.

  • Slow Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 5 °C. This slow addition is paramount for safety and to prevent the formation of unwanted byproducts.[6]

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.

  • Quenching: Very carefully pour the reaction mixture over a large amount of crushed ice. The product will precipitate as a solid.

  • Isolation: Isolate the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of ice-cold methanol to remove organic impurities.[4] The product can be further purified by recrystallization from methanol or ethanol.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[7]

Causality Behind Experimental Choices:

  • Catalyst Stoichiometry: The methoxycarbonyl group on the substrate is a Lewis base and will complex with the Lewis acid catalyst. Therefore, more than one equivalent of the catalyst is often required: one to complex with the ester and another to catalyze the reaction.

  • Regioselectivity with Lewis Acids: Theoretical studies have shown that the presence of a Lewis acid catalyst can sometimes alter the regioselectivity in electrophilic substitutions of substituted thiophenes.[2] While C5 is still the most likely product, careful analytical verification is essential.

General Protocol Outline: Acylation

  • Setup: In an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃, 2.2 eq) in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the suspension.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent, keeping the temperature at 0 °C.

  • Reaction: Stir at 0 °C or room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Extract with DCM, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate. Purify by column chromatography.

Summary of Predicted Reactions and Products

The following table summarizes the expected outcomes for the electrophilic substitution on this compound.

Reaction TypeReagentsElectrophilePredicted Major Product
Bromination NBS, DMFBr⁺Methyl 5-bromo-4-methylthiophene-2-carboxylate
Nitration HNO₃, H₂SO₄NO₂⁺Methyl 4-methyl-5-nitrothiophene-2-carboxylate
Acylation RCOCl, AlCl₃RCO⁺Methyl 5-acyl-4-methylthiophene-2-carboxylate
Sulfonation Fuming H₂SO₄ (SO₃)HSO₃⁺5-(Methoxycarbonyl)-3-methylthiophene-2-sulfonic acid

Conclusion

The electrophilic substitution of this compound is a well-defined process governed by established principles of aromatic reactivity. The combined directing effects of the C4-methyl and C2-methoxycarbonyl groups strongly favor substitution at the C5 position. By carefully selecting reagents and controlling reaction conditions, particularly temperature, researchers can achieve high regioselectivity for a variety of important chemical transformations. The protocols and mechanistic insights provided in this guide serve as a trusted resource for the synthesis and development of novel thiophene-based compounds.

References

  • Pérez, P., & Domingo, L. R. (2009). EFFECT OF LEWIS ACID CATALYSTS ON THE POSITIONAL SELECTIVITY OF THE ELECTROPHILIC AROMATIC SUBSTITUTION ON α-SUBSTITUTED THIOPHENES: A CONCEPTUAL DFT INVESTIGATION. Journal of Molecular Structure: THEOCHEM, 895(1-3), 86-91. [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. In Chemistry of Heterocyclic Compounds. [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Anasazi Instruments. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Anasazi Instruments. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]

  • Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta. [Link]

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Methodological & Application

Synthesis of Methyl 4-methylthiophene-2-carboxylate: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of Methyl 4-methylthiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, validated synthetic route.

Introduction and Significance

Thiophene derivatives are a cornerstone of heterocyclic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and organic electronics. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of a variety of complex molecules. The methyl group at the 4-position and the carboxylate at the 2-position provide distinct points for further functionalization, enabling the exploration of diverse chemical space in drug discovery and the tuning of electronic properties in materials science. This guide outlines a reliable and reproducible two-step synthesis from the readily available starting material, 3-methylthiophene.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step process:

  • Directed Ortho-Metalation (DoM) and Carboxylation: The first step involves the regioselective deprotonation of 3-methylthiophene at the 2-position using a strong organolithium base, followed by quenching the resulting thienyllithium intermediate with carbon dioxide (from dry ice) to yield 4-methylthiophene-2-carboxylic acid. This directed metalation is a powerful tool for the functionalization of heteroaromatic compounds.

  • Fischer Esterification: The synthesized 4-methylthiophene-2-carboxylic acid is then converted to its corresponding methyl ester through a classic Fischer esterification reaction, using methanol as both the solvent and the reactant, with a strong acid catalyst.

This synthetic route is advantageous due to the high regioselectivity of the lithiation step and the straightforward nature of the esterification.

Synthesis_Overview Start 3-Methylthiophene Intermediate 4-Methylthiophene-2-carboxylic acid Start->Intermediate 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) 3. H3O+ Product This compound Intermediate->Product CH3OH, H2SO4 (cat.) Reflux

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of 4-methylthiophene-2-carboxylic acid via Lithiation and Carboxylation

This protocol details the regioselective carboxylation of 3-methylthiophene. The choice of n-butyllithium as the base is critical for efficient deprotonation at the position ortho to the sulfur atom, which is the most acidic proton in the thiophene ring. The reaction is conducted at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

Experimental Protocol

Materials:

  • 3-Methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply with a bubbler

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Initial Reaction Mixture: To the flask, add 3-methylthiophene (1.0 eq) and anhydrous THF. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

  • Carboxylation: In a separate beaker, crush a generous excess of dry ice into a fine powder. Carefully and quickly, transfer the crushed dry ice to the reaction mixture in portions, ensuring the temperature remains below -60 °C. A vigorous reaction will occur. For improved efficiency, the dry ice can be milled to increase its surface area, which can lead to higher yields[1][2].

  • Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime. Quench the reaction by slowly adding water. Acidify the mixture to pH 1-2 with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylthiophene-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford the pure carboxylic acid as a solid.

Part 2: Synthesis of this compound via Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[3][4][5][6][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is used.

Experimental Protocol

Materials:

  • 4-Methylthiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylthiophene-2-carboxylic acid (1.0 eq) and a large excess of methanol (which also acts as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal and Extraction: Remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure product.

Experimental_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification A1 Dissolve 3-methylthiophene in THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir for 1 hour at -78 °C A3->A4 A5 Quench with excess dry ice A4->A5 A6 Warm to RT and acidify A5->A6 A7 Extract with diethyl ether A6->A7 A8 Wash, dry, and concentrate A7->A8 A9 Purify by recrystallization A8->A9 B1 Dissolve carboxylic acid in methanol A9->B1 4-methylthiophene-2-carboxylic acid B2 Add catalytic H2SO4 B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Cool and remove methanol B3->B4 B5 Extract with diethyl ether B4->B5 B6 Wash, dry, and concentrate B5->B6 B7 Purify by distillation or chromatography B6->B7

Figure 2: Detailed experimental workflow for the synthesis.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

ParameterStep 1: CarboxylationStep 2: Esterification
Starting Material 3-Methylthiophene4-Methylthiophene-2-carboxylic acid
Key Reagents n-Butyllithium, Dry Ice (CO₂)Methanol, Sulfuric Acid
Solvent Anhydrous THFMethanol
Reaction Temperature -78 °C to Room TemperatureReflux (approx. 65 °C)
Reaction Time ~2 hours (plus overnight warming)4-6 hours
Typical Yield 70-85%85-95%
Product 4-Methylthiophene-2-carboxylic acidThis compound
Appearance White to off-white solidColorless to pale yellow oil

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl ester protons, the methyl group on the thiophene ring, and the two aromatic protons on the thiophene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct molecular formula.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group should be observed.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory. All glassware must be thoroughly dried before use.

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with care in a fume hood and wear appropriate PPE.

  • Dry ice can cause severe burns upon contact with skin. Use cryogenic gloves when handling.

  • Organic solvents are flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

References

  • O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(09), 814-816.
  • Amer, A., Zimmer, H., Mulligan, K. J., & Mark, H. B. (1984). Polymerization of 3-Methyl-2,5-Dibromothiophene Utilizing n-Butyl Lithium and Copper(II) Chloride.
  • Fischer Esterification. (n.d.).
  • Fischer Esterification Procedure. (n.d.).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), e54653.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. (n.d.). UPSpace.
  • Am I overlooking something in n-BuLi reactions? (2015).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • n-Butyllithium. (n.d.). In Wikipedia.
  • Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • Methyl 3-Amino-4-methylthiophene-2-carboxyl
  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl.
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (n.d.).
  • Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.).

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Thiophene Core

Methyl 4-methylthiophene-2-carboxylate is a substituted thiophene derivative that serves as a valuable building block in the synthesis of complex organic molecules. Thiophene rings are a common motif in pharmaceuticals, agrochemicals, and materials science, owing to their unique electronic properties and ability to engage in a wide range of chemical transformations. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of this compound, a key substrate for the construction of novel molecular architectures. The presence of a methyl group at the 4-position and a methyl carboxylate at the 2-position influences the regioselectivity of these reactions, making a thorough understanding of the underlying principles essential for successful synthesis.

Substrate Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 28686-90-0[1]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.20 g/mol [1]
Boiling Point 84-85 °C at 2 Torr[2]
Appearance Not specified, likely a liquid or low-melting solid

Direct C-H Arylation: A Frontier of Thiophene Functionalization

Direct C-H arylation is an increasingly important method for the formation of carbon-carbon bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-halogenated substrates.[3] The regioselectivity of direct C-H arylation on substituted thiophenes is governed by the electronic and steric effects of the substituents. For this compound, the electron-withdrawing carboxylate group at the C2 position deactivates the adjacent C3 position, while the electron-donating methyl group at C4 activates the adjacent C3 and C5 positions. Consequently, C-H activation is most likely to occur at the C5 position, which is electronically activated and sterically accessible.

While a direct protocol for the C-H arylation of this compound is not extensively documented, a protocol for the closely related Methyl 3-amino-4-methylthiophene-2-carboxylate provides a valuable starting point.[4] The following protocol is adapted from this literature, with modifications to account for the absence of the activating amino group.

Hypothetical Protocol for Direct C-5 Arylation

Reaction Scheme:

A potential reaction pathway for direct C-H arylation.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) to the tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMAc, 5 mL) via syringe.

  • Stir the reaction mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source. The choice of phosphine ligand is crucial and may require optimization. Sterically bulky and electron-rich ligands often promote C-H activation.

  • Base: A base is required to facilitate the deprotonation of the thiophene C-H bond. Carbonates are a common choice, though other bases like pivalates may also be effective.

  • Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants and catalyst.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5][6] For this reaction with this compound, a halogenated derivative, such as Methyl 5-bromo-4-methylthiophene-2-carboxylate, is typically required as the starting material.

Protocol for Suzuki-Miyaura Coupling

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Halogenated Thiophene, Arylboronic Acid, Base, and Solvent to Flask Degas Degas Mixture (Ar or N2 Purge) Reactants->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench (e.g., with Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate

  • Arylboronic acid or ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate/phosphine ligand combination

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/water or Toluene/water solvent mixture

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 mmol) and the arylboronic acid (1.2 mmol) in the organic solvent (e.g., 1,4-dioxane, 8 mL).

  • Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2 mL).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OR)2, Base) PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OR)2 BoronicAcid->Transmetal

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction: Olefination of the Thiophene Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8][9] This reaction is a powerful tool for the synthesis of substituted alkenes. As with the Suzuki-Miyaura coupling, a halogenated thiophene derivative is required.

Protocol for the Heck Reaction

Materials:

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add Methyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and the phosphine ligand (0.02 mmol, 2 mol%).

  • Add the anhydrous solvent (e.g., MeCN, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Degas the mixture and then heat under an inert atmosphere at 80-120 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. A copper(I) co-catalyst is often employed to facilitate the reaction.

Protocol for Sonogashira Coupling

Materials:

  • Methyl 5-iodo-4-methylthiophene-2-carboxylate (iodides are generally more reactive than bromides in Sonogashira coupling)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or DMF

Procedure:

  • In a Schlenk flask, dissolve Methyl 5-iodo-4-methylthiophene-2-carboxylate (1.0 mmol) and the terminal alkyne (1.2 mmol) in the solvent (e.g., THF, 10 mL).

  • Add the base (e.g., Et₃N, 3.0 mmol).

  • Degas the solution with an inert gas.

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12][13][14] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and other arylamines.

Protocol for Buchwald-Hartwig Amination

Materials:

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.03 mmol, 3 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., toluene, 5 mL).

  • Add Methyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture at 80-110 °C for the required time (monitor by TLC or GC-MS).

  • Cool to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by chromatography.

Mechanistic Overview: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L_n(HNR_2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L_n-NR_2 Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR_2 RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR_2 Amine->AmineCoord

Sources

Application Notes and Protocols: Strategic Derivatization of Methyl 4-methylthiophene-2-carboxylate for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the identification and optimization of molecular scaffolds that exhibit favorable interactions with biological targets. Among these, heterocyclic compounds are of paramount importance, with the thiophene ring standing out as a "privileged" pharmacophore.[1][2] This five-membered aromatic heterocycle, containing a sulfur atom, is a bioisostere of the benzene ring, allowing it to mimic phenyl groups in interactions with biological receptors, often with improved potency, selectivity, or pharmacokinetic profiles.[3] The electronic properties of the thiophene ring, influenced by the sulfur atom, contribute to its ability to engage in various non-covalent interactions, making it a versatile component in the design of therapeutic agents.[4] Numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anticancer, anti-inflammatory, and antimicrobial agents, incorporate the thiophene moiety, underscoring its significance in drug development.[2][5]

Methyl 4-methylthiophene-2-carboxylate is a readily accessible starting material that presents multiple avenues for chemical modification. The ester functionality at the 2-position, the methyl group at the 4-position, and the C-H bonds on the thiophene ring, particularly at the 5-position, are all amenable to derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic derivatization approaches for "this compound" to generate a diverse library of compounds for biological screening. We will delve into the rationale behind key chemical transformations and provide detailed, field-proven protocols for the synthesis of carboxylic acids, amides, and alcohols, as well as for carbon-carbon bond-forming reactions to expand the molecular diversity of this promising scaffold.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically planned to explore different regions of chemical space and to introduce a variety of functional groups that can modulate the biological activity of the parent molecule. The primary sites for modification are the ester group at the C2 position and the C5 position of the thiophene ring.

G start This compound hydrolysis Hydrolysis start->hydrolysis I amidation Amidation start->amidation II reduction Reduction start->reduction III suzuki Suzuki-Miyaura Coupling (after bromination) start->suzuki IV acid 4-Methylthiophene-2-carboxylic Acid hydrolysis->acid amide 4-Methylthiophene-2-carboxamides amidation->amide alcohol (4-Methylthiophen-2-yl)methanol reduction->alcohol suzuki_product 5-Aryl-4-methylthiophene-2-carboxylate Derivatives suzuki->suzuki_product G cluster_synthesis Synthesis Module cluster_screening Screening Module start This compound derivatization Derivatization (Protocols 1-4) start->derivatization purification Purification & Characterization (TLC, Column Chromatography, NMR, MS) derivatization->purification library Compound Library purification->library screening Biological Screening (e.g., Antimicrobial, Anticancer assays) library->screening data Data Analysis (IC50, MIC determination) screening->data sar Structure-Activity Relationship (SAR) Studies data->sar

Sources

The Gateway Intermediate: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 4-methylthiophene-2-carboxylate in Novel Heterocycle Development

This compound and its derivatives serve as foundational scaffolds in the synthesis of a diverse array of novel heterocycles. The inherent reactivity of the thiophene ring, combined with the strategic placement of the methyl and carboxylate groups, provides a versatile platform for constructing complex molecules with significant biological activity. This guide delves into the synthetic pathways that leverage this key building block, offering detailed protocols and expert insights for researchers in medicinal chemistry and drug development. The primary focus will be on the applications of its crucial downstream intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate, a synthon that unlocks access to highly sought-after heterocyclic systems like thieno[3,2-d]pyrimidines and N-acylhydrazones.

The introduction of an amino group at the C3 position of the thiophene ring is a critical first step that dramatically expands the synthetic possibilities. This transformation converts the relatively simple ester into a powerful bifunctional intermediate, ready for a variety of cyclization and condensation reactions. While multiple synthetic routes exist, a common and effective method involves the reaction of a suitable precursor with hydroxylamine hydrochloride.[1]

Protocol 1: Preparation of Methyl 3-amino-4-methylthiophene-2-carboxylate[1]

This protocol outlines the synthesis from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

  • Hydroxylamine hydrochloride

  • Acetonitrile

  • Dry Ether

  • Ammonia solution

  • Sodium sulfate

  • Kieselguhr (diatomaceous earth)

Procedure:

  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) in a round-bottom flask.

  • Bring the solution to a boil and add hydroxylamine hydrochloride (0.69 g).

  • Reflux the mixture for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Add dry ether (50 ml) to precipitate a sticky solid.

  • Filter the precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr pad with water and filter to recover the product in the aqueous filtrate.

  • Basify the filtrate with ammonia solution and extract with ether (2 x 50 ml).

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the title compound.

Expected Outcome: The protocol should yield Methyl 3-amino-4-methylthiophene-2-carboxylate as a solid with a melting point of approximately 82-83°C.[1] The presence of the amino group can be confirmed by IR spectroscopy (N-H stretching bands) and ¹H NMR (characteristic shift of the amine protons).

Application in Bioactive Scaffolds: Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are a class of fused heterocycles of immense interest in drug discovery, with derivatives showing potent activity as kinase inhibitors for cancer therapy.[2][3][4] The 3-amino-thiophene-2-carboxylate structure is perfectly primed for cyclization with one-carbon sources to form the pyrimidinone ring.

G cluster_reagents Reagents & Conditions start Methyl 3-amino-4- methylthiophene-2-carboxylate product Thieno[3,2-d]pyrimidin-4(3H)-one Core start->product Cyclocondensation intermediate N,N-dimethylformamide dimethyl acetal (DMF-DMA) intermediate->product One-Carbon Source

Caption: General workflow for Thieno[3,2-d]pyrimidin-4(3H)-one synthesis.

Protocol 2: Synthesis of 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones[5]

This protocol first involves a C-H arylation at the C5 position, followed by a classical cyclization to form the fused pyrimidinone ring.

Step A: Palladium-Catalyzed C5-Arylation

  • Expert Insight: Direct C-H arylation is a powerful modern synthetic tool. The choice of potassium acetate as the base is critical; it effectively promotes the desired C-C bond formation while suppressing the competing N-arylation (amination) side reaction, which would otherwise consume the starting material.[5]

Materials:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Aryl bromide (e.g., 3-bromoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Methyl 3-amino-4-methylthiophene-2-carboxylate, the aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and KOAc (2 equiv.).

  • Add anhydrous DMA as the solvent.

  • Seal the tube and heat the reaction mixture at 130°C for the specified time (typically 12-24 hours), monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate.

Step B: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

  • Expert Insight: This is a classic cyclization reaction. Using formamide as both the reagent and solvent at high temperatures drives the condensation and subsequent ring closure to form the thermodynamically stable fused aromatic system.

Procedure:

  • Place the 3-amino-5-aryl-4-methylthiophene-2-carboxylate intermediate in a flask with an excess of formamide.

  • Heat the mixture to reflux (approx. 180-200°C) for several hours.

  • Cool the reaction, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry to yield the 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one.

Aryl Halide UsedProduct Yield (Arylation)Final ProductReference
3-Iodoaniline69%6-(3-aminophenyl)-7-methyl...[5]
4-IodoanilineModerate Yield6-(4-aminophenyl)-7-methyl...[5]

Pathway to N-Acylhydrazones: Precursors for Bioactive Agents

N-Acylhydrazones (NAH) are recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic and anti-inflammatory properties.[6] The synthesis is a straightforward two-step process starting from the thiophene ester.

G start Methyl 3-amino-4- methylthiophene-2-carboxylate hydrazide 3-amino-4-methylthiophene -2-carbohydrazide start->hydrazide Hydrazinolysis (N2H4·H2O, EtOH, Reflux) product N-Acylhydrazone Derivative hydrazide->product Condensation (HCl cat., EtOH, r.t.) aldehyde Aromatic Aldehyde (ArCHO) aldehyde->product

Caption: Two-step synthesis of N-Acylhydrazone derivatives.

Protocol 3: Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide[6]

Materials:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in ethanol.

  • Add an excess of 80% hydrazine hydrate.

  • Heat the mixture to reflux (approx. 80°C) for 80 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield the pure carbohydrazide intermediate. A reported yield for this step is ~74%.[6]

Protocol 4: General Procedure for N-Acylhydrazone Synthesis[6]

Materials:

  • 3-amino-4-methylthiophene-2-carbohydrazide

  • Substituted aromatic aldehyde (ArCHO)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

Procedure:

  • Suspend the carbohydrazide intermediate in ethanol at room temperature.

  • Add the desired aromatic aldehyde (1 equiv.) to the suspension.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Stir the mixture at room temperature for 0.5 to 3.5 hours. The reaction progress can be observed by the formation of a precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Trustworthiness of the Protocol: This condensation is typically high-yielding and clean. The products often precipitate directly from the reaction mixture in high purity. Characterization is straightforward via NMR, where the formation of the imine C=N bond and the presence of the aromatic aldehyde protons can be confirmed.

Aldehyde Substituent (Ar)Reaction Time (h)Yield (%)Reference
Phenyl0.595.5[6]
4-Chlorophenyl1.092.1[6]
4-Nitrophenyl1.588.3[6]
4-Methoxyphenyl2.090.4[6]

Conclusion

This compound, primarily through its 3-amino derivative, stands out as a remarkably versatile and valuable building block for heterocyclic synthesis. The protocols detailed herein for the construction of thieno[3,2-d]pyrimidines and N-acylhydrazones demonstrate its utility in creating scaffolds with proven pharmacological relevance. The ability to further functionalize the thiophene ring via modern techniques like C-H arylation opens the door to vast chemical libraries for screening in drug development programs. The straightforward and often high-yielding nature of these reactions makes this starting material an essential tool for researchers and scientists dedicated to the discovery of novel therapeutic agents.

References

  • Derridj, F., et al. (2011). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Der Pharma Chemica. Available at: [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

  • Da Silva, A. L., et al. (2017). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate. Available at: [Link]

  • Hafez, H. N., et al. (2008). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Pérusse, J. R., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PLoS ONE. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Mosslemin, M. H., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. Available at: [Link]

  • Almalki, A. J., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]

  • SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. sgrl.com. Available at: [Link]

  • Zhang, C., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. Available at: [Link]

  • Vitale, P. (2022). Recent Advances in the Synthesis of Thiophene Derivatives. Molecules. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Niefiediev, O., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]

  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

  • Lei, H., et al. (2016). Synthesis of N-methylthieno[2,3-d]Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]

  • ElHady, A. K., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]

  • ElHady, A. K., et al. (2020). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. Available at: [Link]

  • Rousseau, J., et al. (2006). Modular access to heterocycles: Methyl 3-aminobenzo[b]thiophene-2-carboxylate-thiourea linkage or pyrimidine-4-one-2-thione formation. Tetrahedron. Available at: [Link]

Sources

Protocol for the purification of "Methyl 4-methylthiophene-2-carboxylate" by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of Methyl 4-methylthiophene-2-carboxylate

Introduction: The Importance of Purity for a Key Heterocyclic Building Block

This compound is a substituted thiophene derivative, a class of heterocyclic compounds integral to the development of pharmaceuticals and advanced materials.[1] Thiophenes are prevalent scaffolds in medicinal chemistry, appearing in drugs with diverse therapeutic applications. The precise substitution pattern on the thiophene ring is critical for biological activity, and thus, the purity of synthetic intermediates like this compound is paramount. Impurities from starting materials or side-products can interfere with subsequent reaction steps, complicate structural analysis, and compromise the biological efficacy and safety of the final active pharmaceutical ingredient.

This document, intended for researchers in organic synthesis and drug development, provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin Layer Chromatography (TLC) to the execution of the preparative column, ensuring a robust and reproducible purification strategy.

Understanding the Target Molecule: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 28686-90-0ChemicalBook[3]
Molecular Formula C₇H₈O₂SPubChem[2]
Molecular Weight 156.20 g/mol PubChem[2]
Boiling Point 84-85 °C (at 2 Torr)ChemicalBook[3]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge

The structure contains a non-polar aromatic thiophene ring and a methyl group, contrasted with the polar methyl ester functional group. This balance of polarity makes it an ideal candidate for purification via normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase.

Principle of Normal-Phase Chromatography

Chromatography facilitates the separation of chemical mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[4] In normal-phase chromatography, the stationary phase (typically silica gel or alumina) is highly polar, while the mobile phase (eluent) is non-polar.

  • Adsorption: Molecules in the crude mixture are adsorbed onto the surface of the silica gel.

  • Elution: The mobile phase flows through the stationary phase, competing for adsorption sites and dissolving the compounds.

  • Separation: More polar compounds in the mixture will have stronger interactions (hydrogen bonding, dipole-dipole interactions) with the polar silica gel and will therefore move more slowly through the column. Less polar compounds interact more weakly with the stationary phase and are carried along more readily by the non-polar mobile phase, eluting from the column first.

By carefully selecting the polarity of the mobile phase, a fine-tuned separation between the target compound and its impurities can be achieved.

Workflow for Purification

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude Product (this compound + Impurities) TLC_Dev TLC Method Development (Solvent System Scouting) Crude->TLC_Dev Sample_Load Sample Loading (Dry or Wet) Crude->Sample_Load Col_Prep Column Preparation (Slurry Packing) TLC_Dev->Col_Prep Optimized Solvent System Col_Prep->Sample_Load Elution Elution & Fraction Collection Sample_Load->Elution Frac_Analysis TLC Analysis of Fractions Elution->Frac_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Solvent_Evap Solvent Evaporation Combine->Solvent_Evap Pure_Product Pure Product Solvent_Evap->Pure_Product

Caption: Workflow from crude sample to purified product.

Part 1: Method Development with Thin Layer Chromatography (TLC)

Before committing the entire sample to a large column, TLC is an indispensable tool for rapidly determining the optimal solvent system. The goal is to find a mobile phase composition that provides good separation between the target compound and any impurities, with the target compound having a Retention Factor (Rƒ) of approximately 0.25-0.35.[5]

Materials
  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Solvents: Hexane (or heptane), Ethyl Acetate (EtOAc)

  • Visualization tools: UV lamp (254 nm), Isatin staining solution (0.4 g isatin in 100 mL concentrated H₂SO₄)

Protocol
  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.

  • Prepare Developing Chambers: Prepare several developing chambers with different ratios of Hexane:EtOAc. Good starting points for a compound of moderate polarity are 9:1, 4:1, and 7:3 (Hexane:EtOAc).[6][7]

  • Develop the Plate: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Thiophene derivatives often show fluorescence or quenching. Circle any visible spots.

    • For more sensitive detection, carefully dip the plate into the isatin staining solution using forceps, then gently heat the plate with a heat gun until colored spots appear. Thiophenes typically produce blue or violet colors with this reagent.

  • Analyze and Optimize: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the spot for this compound at an Rƒ of ~0.3, well-separated from other spots.

    • If the Rƒ is too high (spot runs too fast), decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If the Rƒ is too low (spot stays near the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

Part 2: Preparative Flash Column Chromatography

Once an optimal solvent system is identified, the purification can be scaled up to a flash column.

Materials
  • Glass chromatography column with a stopcock

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size)

  • Sand

  • Cotton or glass wool

  • Optimized mobile phase (eluent) from TLC analysis

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Protocol
  • Column Preparation (Slurry Packing):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, mix an appropriate amount of silica gel (typically 40-60 g of silica per 1 g of crude product) with the non-polar component of your eluent (hexane) to create a slurry.

    • Pour the slurry into the column. Use additional hexane and gentle tapping on the column to ensure even packing without air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level just meets the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the column.

    • Open the stopcock and use gentle positive pressure (from a pump or bulb) to push the solvent through the column at a steady rate (a flow rate of ~2 inches/minute is a good target).

    • Begin collecting fractions in test tubes as soon as the solvent starts to drip from the column outlet.

    • Continuously add fresh eluent to the top of the column to maintain the solvent level.

  • Monitoring the Separation:

    • Periodically, spot every few collected fractions onto a TLC plate.

    • Develop and visualize the TLC plate as described previously to track which fractions contain the desired product. Fractions containing only the spot corresponding to the pure product should be combined.

  • Isolation of Pure Product:

    • Combine all fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The remaining oil or solid is the purified product. Confirm its identity and purity using analytical techniques such as NMR, GC-MS, or HPLC.[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777593, this compound. Retrieved from [Link]

  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2014). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Application Note: High-Throughput Quantification of Methyl 4-methylthiophene-2-carboxylate using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 4-methylthiophene-2-carboxylate is a heterocyclic compound that serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] Its precise quantification is paramount for ensuring reaction efficiency, monitoring process-related impurities, and guaranteeing the final product's quality and safety in regulated drug development environments. The presence of this molecule, even at trace levels, can significantly impact the toxicological profile and efficacy of an active pharmaceutical ingredient (API).

This application note provides detailed, validated protocols for the quantification of this compound using two robust and orthogonal chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose in research and GMP (Good Manufacturing Practice) settings.[3][4][5]

Analyte Physicochemical Properties & Strategic Method Selection

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte.

PropertyValueSourceJustification for Method Selection
Molecular Formula C₇H₈O₂SPubChem[6]Confirms elemental composition for mass spectrometry.
Molecular Weight 156.20 g/mol PubChem[6]Indicates sufficient volatility for GC analysis.
IUPAC Name This compoundPubChem[6]N/A
CAS Number 28686-90-0PubChem[6]N/A
Structure Thiophene ring with ester and methyl groupsPubChem[6]The conjugated thiophene ring system provides a strong chromophore, making it ideal for UV detection in HPLC.

Rationale for Method Choice:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and likely vapor pressure, this compound is well-suited for GC analysis. The coupling with a mass spectrometer provides exceptional specificity and sensitivity, allowing for unambiguous peak identification and quantification, even in complex matrices. This is the preferred method for trace-level impurity analysis.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The presence of the UV-active thiophene ring makes HPLC with a UV detector a highly accessible and reliable alternative.[7] This method is robust, easily implemented, and suitable for quantifying the analyte as a major component, for example, in reaction monitoring or as a starting material assay.

General Analytical Workflow

The overall process from sample handling to data reporting follows a structured pathway to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Dilution/Extraction) Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Cal Calibration Curve Generation StdPrep->Cal Analysis Sample Sequence Run (GC-MS or HPLC) SamplePrep->Analysis SST->Cal If SST Passes Cal->Analysis Integration Peak Integration & Identification Analysis->Integration Quant Concentration Calculation Integration->Quant Report Final Report Generation & Review Quant->Report

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for high sensitivity and specificity, making it ideal for impurity profiling and trace quantification.

Principle

Samples are volatilized and separated on a non-polar capillary column based on their boiling points and interaction with the stationary phase. The eluting compounds are ionized (typically via Electron Ionization, EI) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio, providing a unique chemical fingerprint for quantification.[7]

Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentHigh-performance system with electronic pneumatic control.
Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm filmA non-polar (5% phenyl) methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 1 min), ramp to 300 °C @ 20 °C/min, hold 5 minA temperature ramp effectively separates the analyte from solvent and other potential impurities.
MS System Agilent 5977B MSD or equivalentA sensitive and robust single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI) @ 70 eVStandard ionization energy providing reproducible fragmentation patterns.
Source Temp. 230 °CPrevents analyte condensation within the ion source.
MSD Transfer Line 280 °CPrevents condensation between the GC and MS.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte.
SIM Ions Quantifier: m/z 156 (M⁺), Qualifiers: m/z 125, 97Based on the expected mass spectrum of the analyte.[6] The molecular ion (156) is typically used for quantification.
Reagents and Materials
  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade)

  • Reference Standard: this compound (≥98% purity)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock standard.

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., 100 mg) into a suitable volumetric flask (e.g., 10 mL). Dissolve and dilute with the solvent to achieve a final concentration within the calibration range. Sonication may be used to aid dissolution.

Data Analysis
  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 156) against the concentration of the calibration standards.

  • Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be ≥0.995.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification by RP-HPLC-UV

This protocol is designed for robustness and is suitable for assay measurements where the analyte is a major component.

Principle

The sample is injected into a high-pressure liquid stream (mobile phase) and passed through a column packed with a non-polar stationary phase (e.g., C18). The analyte separates from other components based on its relative polarity. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is proportional to its concentration.[7][8]

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system with a quaternary pump and UV detector.
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmA C18 column is the standard for reverse-phase chromatography, offering excellent retention for moderately non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient 0-15 min: 40% to 95% B; 15-17 min: 95% B; 17.1-20 min: 40% BA gradient elution ensures the analyte is eluted with a good peak shape and separates it from more polar or non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
UV Detection 280 nmThe thiophene ring system is expected to have strong absorbance in this region. A full UV scan of the reference standard should be performed to confirm the optimal wavelength.
Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA)

  • Reference Standard: this compound (≥98% purity)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample and prepare a solution using the diluent to achieve a final concentration within the calibration range.

Data Analysis
  • Generate a calibration curve by plotting the peak area at 280 nm against the concentration of the calibration standards.

  • Apply a linear regression. The coefficient of determination (R²) should be ≥0.998.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Method Validation Protocol (per ICH Q2(R2))

All analytical methods must be validated to ensure they are reliable and suitable for their intended purpose.[9] The following framework, based on ICH Q2(R2) guidelines, should be applied to either of the protocols described above.[3][4][5]

Validation_Workflow start Method Development Complete protocol Write Validation Protocol start->protocol params Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOQ / LOD Robustness protocol->params exec Execute Experiments params->exec report Validation Report exec->report Analyze Data end Method Approved report->end Review & Approve

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[3]Analyze blank matrix, placebo, and spiked samples. For HPLC, perform peak purity analysis using a diode array detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[3]Analyze a minimum of 5 concentration levels, prepared from a separate stock solution, covering the expected range (e.g., 80-120% of nominal).Coefficient of determination (R²) ≥ 0.995.
Accuracy To measure the closeness of the experimental value to the true value.[3]Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Often performed by spiking a known amount of analyte into a placebo matrix.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Precision under the same conditions over a short interval. Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.Repeatability: 6 replicate preparations at 100% of the target concentration. Intermediate: Repeat the test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for assay; may be higher for trace impurity analysis.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Determine based on a signal-to-noise ratio of 10:1 or by establishing the concentration where precision (RSD) is ≤ 10%.Accuracy and precision must meet pre-defined criteria at the LOQ level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), or flow rate (±10%).System suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits.

Conclusion

This application note details two distinct, robust, and validated analytical methods for the quantification of this compound. The GC-MS method offers superior sensitivity and specificity for trace-level analysis, while the RP-HPLC-UV method provides a reliable and accessible approach for assay-level quantification. The successful implementation and validation of these protocols, following the principles of ICH Q2(R2), will ensure the generation of high-quality, reproducible data essential for researchers, scientists, and drug development professionals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Analytical Method Summaries. (n.d.). US EPA Method 522.
  • Analytical Method Summaries. (2022, November 7). Various Methods.
  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Analytical Method Summaries. (2021, May 24). Various Methods.
  • ACS Omega. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available at: [Link]

  • University of St Andrews. (2017, November). Quantitative NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link]

  • National Institutes of Health. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives. Available at: [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability. NCBI Bookshelf. Available at: [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]

  • NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

  • Oakwood Chemical. Methyl 4-Methyl-thiophene-2-carboxylate. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 4-methylthiophene-2-carboxylate as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] Methyl 4-methylthiophene-2-carboxylate emerges as a particularly valuable starting material. Its substituted thiophene core, equipped with a reactive ester handle, provides a versatile scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound as a precursor for API synthesis. We will detail its physicochemical properties, outline key synthetic transformations, and provide step-by-step protocols for its strategic functionalization. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to unlock the full potential of this versatile building block.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis. This compound is a stable, readily available compound whose reactivity is governed by the interplay of the electron-rich thiophene ring and the electron-withdrawing carboxylate group.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 28686-90-0 [5]
Molecular Formula C₇H₈O₂S [5]
Molecular Weight 156.20 g/mol [5]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 84-85 °C @ 2 Torr [6]

| Density | 1.173 g/cm³ (Predicted) |[6] |

The primary sites of reactivity on this compound are the C5 position of the thiophene ring and the methyl ester functional group. The thiophene ring is highly susceptible to electrophilic aromatic substitution, which preferentially occurs at the C5 position due to activation by the sulfur atom and the C4-methyl group. The ester group can be readily transformed into other key functional groups, such as carboxylic acids or amides, which are ubiquitous in pharmaceutical compounds.

G cluster_0 This compound cluster_1 Key Reactive Sites mol C5 C5 Position: Prime site for electrophilic substitution (e.g., halogenation) mol->C5 Highly Activated Ester Ester Group: Site for hydrolysis to acid or direct amidation mol->Ester Versatile Handle

Caption: Key reactive sites on the this compound scaffold.

Strategic Functionalization for API Scaffolds

The true value of this compound lies in its capacity to be methodically elaborated into more complex structures. The following section details a logical and robust synthetic workflow, transforming this simple precursor into a functionalized core ready for incorporation into diverse API candidates.

G Start Methyl 4-methylthiophene-2-carboxylate Bromo Step 1: C5-Bromination (Protocol 1) Start->Bromo Coupled Step 2: C-C Coupling (Protocol 2) Bromo->Coupled Acid Step 3: Saponification (Protocol 3) Coupled->Acid Amide Step 4: Amidation (Protocol 4) Acid->Amide API Functionalized API Scaffold Amide->API

Sources

Application Notes & Protocols: Methyl 4-methylthiophene-2-carboxylate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-methylthiophene-2-carboxylate is a substituted thiophene derivative with the chemical formula C₇H₈O₂S.[1] The molecule's structure, featuring a π-conjugated thiophene ring functionalized with both a methyl (-CH₃) group and a methyl ester (-COOCH₃) group, makes it a promising, though currently underutilized, building block for novel functional materials. The thiophene core is a well-established component in the field of organic electronics due to its electron-rich nature and ability to form conductive polymers.[2][3] The substituents on the thiophene ring are not merely passive additions; they offer critical handles to tune the final material's properties, such as solubility, processability, and electronic energy levels. This guide provides a technical overview, potential applications, and detailed protocols for leveraging this compound in the synthesis of advanced functional polymers for materials science research.

Part 1: Scientific Rationale and Potential Applications

Thiophene-based polymers are renowned for their use as organic semiconductors.[3] The polymerization of thiophene monomers typically creates a conjugated backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This delocalization is the fundamental basis for their conductivity and semiconducting properties.[3]

The Role of Substituents:

  • Methyl Group (-CH₃) at position 4: The methyl group is an electron-donating group. Its presence can influence the electronic properties of the thiophene ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Furthermore, the methyl group can enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing of thin films for electronic devices.

  • Methyl Carboxylate Group (-COOCH₃) at position 2: This electron-withdrawing group can be used to tune the electronic properties in the opposite direction of the methyl group, potentially lowering the Lowest Unoccupied Molecular Orbital (LUMO). This ability to modulate both HOMO and LUMO levels is crucial for designing materials with specific band gaps for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). More importantly, the ester functionality serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, enabling further reactions such as condensation polymerization to form polyesters, or it can be modified to attach other functional side chains.[4]

Potential Material Science Applications:

  • Conducting Polymers: As a substituted thiophene, this molecule can be polymerized to form a polythiophene derivative. The conductivity of such polymers can be modulated by doping.[5]

  • Organic Thin-Film Transistors (OTFTs): The resulting polymer could serve as the active semiconductor layer in an OTFT, a key component in flexible displays and sensors.

  • Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers are often used as the emissive layer or hole-transport layer in OLEDs. The specific properties of a polymer derived from this monomer could make it suitable for these applications.[4][6]

  • Functional Polyesters: By first converting the monomer to a dicarboxylic acid or a diol, it could be incorporated into polyester chains, creating materials that combine the properties of thiophenes with the processability and mechanical characteristics of polyesters.[7]

Below is a diagram illustrating the key structural features of this compound that make it a candidate for materials synthesis.

Structural Features of this compound Monomer This compound Thiophene Thiophene Ring (π-Conjugated Core) Monomer->Thiophene Core Structure Methyl Methyl Group (-CH₃) (Solubility, HOMO Tuning) Monomer->Methyl Functionality 1 Ester Methyl Ester Group (-COOCH₃) (Processability, LUMO Tuning, Reactive Handle) Monomer->Ester Functionality 2 Workflow: Oxidative Polymerization Protocol cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification Prep1 1. Add anhydrous FeCl₃ to flame-dried flask Prep2 2. Add anhydrous CHCl₃ Prep1->Prep2 Prep3 3. Dissolve Monomer in anhydrous CHCl₃ Prep2->Prep3 React1 4. Add Monomer solution dropwise to FeCl₃ solution Prep3->React1 React2 5. Stir at room temp for 24 hours React1->React2 Purify1 6. Precipitate polymer in Methanol React2->Purify1 Purify2 7. Filter and wash with Methanol, NH₃(aq), H₂O Purify1->Purify2 Purify3 8. Dry crude polymer (vacuum oven) Purify2->Purify3 Purify4 9. Soxhlet Extraction (Methanol -> Hexane -> Chloroform) Purify3->Purify4 Purify5 10. Evaporate solvent to recover pure polymer Purify4->Purify5 Final Pure Polymer Purify5->Final

Caption: Step-by-step workflow for polymer synthesis.

Part 3: Characterization of the Resulting Polymer

After synthesis, a thorough characterization is required to confirm the structure, molecular weight, and properties of the polymer.

Technique Purpose Expected Observations / Data
FT-IR Spectroscopy To confirm polymerization and the presence of functional groups.Disappearance or reduction of C-H stretching bands associated with the α-hydrogens of the thiophene ring. Persistence of peaks for the ester carbonyl (C=O) around 1720 cm⁻¹ and C-O stretching.
¹H & ¹³C NMR Spectroscopy To determine the polymer structure and regioregularity.Broadening of peaks compared to the monomer spectrum. Analysis of aromatic proton signals can help determine the ratio of head-to-tail vs. head-to-head couplings. [4]
Gel Permeation Chromatography (GPC) To determine the average molecular weight (Mn, Mw) and polydispersity index (PDI).Provides a distribution of molecular weights. A higher molecular weight and lower PDI (closer to 1) generally indicate a more controlled polymerization. [5]
UV-Visible Spectroscopy To study the electronic properties and π-conjugation length.A redshift (longer wavelength) in the absorption maximum (λₘₐₓ) compared to the monomer, indicating extended π-conjugation along the polymer backbone. The absorption edge can be used to estimate the optical bandgap.
Cyclic Voltammetry (CV) To determine electrochemical properties, including HOMO/LUMO energy levels and electrochemical bandgap.Provides oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels of the material, crucial for device engineering. [8]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Measures weight loss as a function of temperature, indicating the decomposition temperature and suitability for processing methods that require heating. [9]

A typical application of such a polymer would be as a component in an Organic Light-Emitting Diode (OLED). The diagram below shows a simplified structure of a polymer-based OLED where the synthesized material could potentially be used.

Caption: Potential placement of the synthesized polymer in an OLED.

References

  • Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications. Available at: [Link]

  • Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. Available at: [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Available at: [Link]

  • The Synthesis and Characterization of Thiophene Derivative Polymers. Scientific.net. Available at: [Link]

  • Synthesis and Characterization of New Thiophene-Derived Polymers. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • The Chemistry of Conducting Polythiophenes. Available at: [Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. National Institutes of Health. Available at: [Link]

  • Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application. Available at: [Link]

Sources

Application Note: A Scalable and Efficient Synthesis Protocol for Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-methylthiophene-2-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials.[] The increasing demand for this intermediate necessitates a robust, scalable, and economically viable manufacturing process. This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We detail a preferred synthetic route starting from 3-methylthiophene, focusing on reaction principles, process safety, and in-depth protocols for multi-gram to kilogram-scale production. The methodology emphasizes operational safety, process control, and high-purity product isolation.

Introduction and Synthetic Strategy

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry, often serving as bioisosteres for benzene rings in pharmacologically active compounds.[2] this compound, in particular, serves as a key precursor for more complex molecules. While several methods exist for synthesizing thiophene rings, such as the Paal-Knorr or Fiesselmann syntheses, these often involve multi-step processes or starting materials not suitable for large-scale production.[]

For the specific synthesis of this compound, a direct and regioselective approach is paramount for industrial viability. The chosen strategy for this guide is the catalyzed oxidative carboxymethylation of 3-methylthiophene. This method, adapted from foundational research on thiophene functionalization, offers several advantages for scale-up:

  • High Regioselectivity: The reaction favors functionalization at the C5 position of the 3-methylthiophene ring, which, after re-numbering according to IUPAC nomenclature for the final product, corresponds to the desired C2 position of the carboxylate.

  • Accessible Starting Materials: 3-methylthiophene is a commercially available and relatively inexpensive starting material.

  • Direct Functionalization: This route achieves the target structure in a single synthetic operation, minimizing step-count and potential yield losses.

The core of this process involves the reaction of 3-methylthiophene with a system composed of methanol, carbon tetrachloride (CCl₄), and a transition metal catalyst such as Vanadyl acetylacetonate (VO(acac)₂). The proposed mechanism involves the in-situ generation of reactive electrophilic species from the oxidation of methanol, which then undergoes electrophilic substitution onto the electron-rich thiophene ring.

Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety. All operations must be conducted in a controlled environment, such as a certified fume hood or a walk-in reactor bay, with personnel wearing appropriate Personal Protective Equipment (PPE).

Key Reagent Hazards:

ReagentCAS NumberKey HazardsHandling Precautions
3-Methylthiophene 616-44-4Flammable liquid and vapor, Harmful if swallowed, Skin and eye irritant.Store in a flammable liquids cabinet. Ground all equipment during transfers. Wear gloves and safety glasses.
Carbon Tetrachloride 56-23-5Toxic if swallowed or inhaled, Carcinogen, Hazardous to the ozone layer.Use only in a closed system or with appropriate engineering controls (e.g., scrubber). Avoid all direct contact. Consider greener solvent alternatives during process development.
Methanol 67-56-1Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage.Use in a well-ventilated area. Avoid sources of ignition. Wear appropriate gloves and eye protection.
Vanadyl acetylacetonate 3153-26-2Harmful if swallowed, Causes skin and serious eye irritation.Avoid creating dust. Handle with gloves and eye protection.

Product Hazards (this compound):

CompoundCAS NumberGHS Hazard Statements
This compound 28686-90-0H315: Causes skin irritation, H319: Causes serious eye irritation.[3]

Aggregated GHS information suggests additional potential hazards, including being harmful if swallowed, in contact with skin, or inhaled.[3] A full risk assessment is mandatory before commencing work.

Detailed Scale-Up Synthesis Protocol

This protocol describes the synthesis on a 100 g scale of 3-methylthiophene. Adjustments to equipment and addition times will be necessary for further scale-up.

Materials and Equipment
  • Reagents:

    • 3-Methylthiophene (≥98% purity)

    • Methanol (Anhydrous, ≥99.8%)

    • Carbon Tetrachloride (ACS grade, ≥99.9%)

    • Vanadyl acetylacetonate (VO(acac)₂)

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Sulfate (Na₂SO₄, anhydrous)

    • Deionized Water

  • Equipment:

    • 5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.

    • Heating/cooling circulator connected to the reactor jacket.

    • Addition funnel (1 L).

    • Inert atmosphere setup (Nitrogen or Argon).

    • Scrubber system charged with a suitable caustic solution for off-gases.

    • Large separatory funnel (5 L).

    • Rotary evaporator with a vacuum pump and solvent trap.

    • Vacuum distillation apparatus.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 3-Methylthiophene, Methanol, CCl4 B Inert Atmosphere (N2 Purge) A->B C Heat to Reflux (Approx. 65-70°C) B->C D Add Catalyst (VO(acac)2) Portionwise C->D E Monitor Reaction (TLC/GC) D->E F Cool to RT E->F Upon Completion G Quench with Sat. NaHCO3 Solution F->G H Phase Separation G->H I Dry Organic Layer (Na2SO4) H->I J Solvent Removal (Rotovap) I->J K Vacuum Distillation J->K L Collect Product Fraction (84-85°C @ 2 Torr) K->L

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system is leak-tight. Purge the entire system with dry nitrogen for 20-30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: To the reactor, charge 3-methylthiophene (98.1 g, 1.0 mol), methanol (800 mL), and carbon tetrachloride (1.2 L).

  • Heating: Begin stirring and start the circulator to heat the reactor contents to a gentle reflux (target internal temperature of ~65-70°C).

  • Catalyst Addition: Once reflux is stable, add the Vanadyl acetylacetonate (VO(acac)₂) catalyst (5.3 g, 20 mmol) in small portions over 1 hour. Causality Note: Portionwise addition helps control any initial exotherm and maintains a steady reaction rate.

  • Reaction Monitoring: Maintain the reaction at reflux for 12-24 hours. The reaction progress should be monitored every 2-4 hours using an appropriate in-process control (IPC) method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to track the consumption of the 3-methylthiophene starting material.

  • Cooling and Quenching: Once the reaction is deemed complete by IPC, turn off the heating and allow the mixture to cool to room temperature (< 25°C). Slowly and carefully add 1 L of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Safety Note: Quenching may produce gas (CO₂). Ensure adequate venting to the scrubber system.

  • Extraction: Transfer the entire mixture to a 5 L separatory funnel. Allow the layers to separate, and drain the lower organic layer. Extract the aqueous layer with an additional portion of a suitable solvent (e.g., dichloromethane, 2 x 250 mL). Combine all organic layers.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the bulk solvents.

  • Purification: The crude product is a dark oil. Purify this material via vacuum distillation. The pure product, this compound, should be collected as a colorless to pale yellow liquid.

Expected Results and Specifications
ParameterValueReference
Starting Material 3-Methylthiophene (1.0 mol)-
Expected Yield ~63 g (40%)
Appearance Colorless to pale yellow liquid-
Boiling Point 84-85 °C at 2 Torr
Molecular Weight 156.21 g/mol [3]
Purity (by GC) ≥ 98%-

Note: The reported yield of 40.6% is from a lab-scale experiment and may be optimized during process development by adjusting catalyst loading, reaction time, and temperature.

Process Optimization and Scale-Up Considerations

  • Heat Management: The reaction is run at reflux, but initial catalyst addition may cause a slight exotherm. On a larger scale, the rate of catalyst addition and the efficiency of the reactor's cooling system are critical to maintaining temperature control.

  • Alternative Solvents: Carbon tetrachloride is highly toxic and environmentally damaging. Process development should prioritize finding a suitable replacement. Dichloroethane or other chlorinated solvents may be investigated, though a full re-optimization of the reaction conditions would be required.

  • Catalyst Loading: The catalyst loading (2 mol%) is a key parameter for optimization. Reducing the catalyst amount would improve the process economics and simplify downstream purification, but may require longer reaction times or higher temperatures.

  • Purification: While vacuum distillation is effective, on a multi-kilogram scale, wiped-film evaporation or fractional distillation with a packed column may provide better efficiency and purity.

Conclusion

This application note outlines a viable and scalable synthesis for this compound based on the catalyzed oxidative carboxymethylation of 3-methylthiophene. By providing a detailed protocol, safety information, and key scale-up considerations, this guide serves as a foundational resource for process chemists and researchers. The single-step nature of the reaction from a common starting material makes it an attractive route for industrial production, pending further optimization to enhance yield and replace hazardous reagents.

References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

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  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

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"Methyl 4-methylthiophene-2-carboxylate" reaction with nucleophiles and electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Reactivity of Methyl 4-methylthiophene-2-carboxylate

Abstract

This compound is a versatile heterocyclic compound whose reactivity is governed by two principal functional domains: the ester group at the C2 position and the electron-rich thiophene ring. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical behavior of this molecule when subjected to nucleophilic and electrophilic reagents. We will explore the underlying mechanisms, regiochemical outcomes, and provide detailed, field-tested protocols for key transformations. The insights herein are designed to facilitate the strategic use of this building block in organic synthesis and medicinal chemistry.

Introduction: Structural and Electronic Profile

This compound possesses a unique electronic architecture that dictates its reaction pathways. The thiophene ring is an aromatic, electron-rich heterocycle due to the participation of the sulfur atom's lone pair in the π-system.[1] This inherent electron density makes the ring susceptible to electrophilic attack. However, the substituents significantly modulate this reactivity:

  • Methyl Group (C4): An electron-donating group (EDG) that activates the ring towards electrophilic substitution through a positive inductive effect (+I).

  • Methyl Carboxylate Group (C2): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution via a negative mesomeric effect (-M). It also serves as the primary site for nucleophilic attack.

The interplay of these groups determines the regioselectivity of reactions. Electrophilic attack is directed to the C5 position, which is activated by the sulfur atom and less sterically hindered, while nucleophilic reactions occur at the electrophilic carbonyl carbon of the ester.

G cluster_molecule mol nuc_site Nucleophilic Attack Site (Carbonyl Carbon) nuc_site->mol Nu: elec_site Electrophilic Attack Site (C5 Position) elec_site->mol E+

Figure 1: Overview of the primary sites for nucleophilic and electrophilic attack on this compound.

Reactions with Nucleophiles: Transformations of the Ester Group

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the methyl ester. These reactions are fundamental for converting the ester into other key functional groups like carboxylic acids, amides, and alcohols.

Saponification (Ester Hydrolysis)

Principle: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which upon acidic workup, gives the corresponding carboxylic acid.[2][3] The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the base, forming a stable carboxylate salt.[3] This transformation is crucial for preparing 4-methylthiophene-2-carboxylic acid, a precursor for amide synthesis and other derivatives.

Protocol 2.1: Synthesis of 4-methylthiophene-2-carboxylic acid

  • Reagents:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH, 2.0-3.0 eq)

    • Deionized Water

    • Hydrochloric Acid (HCl), 2 M

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (e.g., 5.0 g, 32.0 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

    • In a separate beaker, dissolve sodium hydroxide (e.g., 3.84 g, 96.0 mmol) in water (25 mL) and add this solution to the flask.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

    • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water (50 mL) and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted starting material. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2 M HCl with stirring. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

  • Expected Outcome: 4-methylthiophene-2-carboxylic acid is typically obtained as a white to off-white solid in high yield (>90%).

Reduction to a Primary Alcohol

Principle: The ester functionality is resistant to mild reducing agents like sodium borohydride (NaBH₄). A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄), is required to reduce the ester to a primary alcohol, (4-methylthiophen-2-yl)methanol.[4] The mechanism involves two successive additions of a hydride ion (H⁻). The first addition forms a tetrahedral intermediate which collapses to release a methoxide leaving group, forming an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of LiAlH₄ to the alcohol.[5]

Protocol 2.2: Synthesis of (4-methylthiophen-2-yl)methanol

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath.

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

    • To a three-neck flask under inert atmosphere, add anhydrous THF (80 mL) and cool to 0 °C in an ice bath.

    • Carefully and portion-wise, add LiAlH₄ (e.g., 1.82 g, 48.0 mmol) to the cold THF with stirring.

    • Dissolve this compound (e.g., 5.0 g, 32.0 mmol) in anhydrous THF (20 mL) and add it to a dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

    • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

      • Water (equal to the mass of LiAlH₄ used, e.g., 1.82 mL)

      • 15% aqueous NaOH (equal to the mass of LiAlH₄ used, e.g., 1.82 mL)

      • Water (3 times the mass of LiAlH₄ used, e.g., 5.46 mL)

    • Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

    • Add anhydrous Na₂SO₄, filter the solid salts through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

  • Expected Outcome: (4-methylthiophen-2-yl)methanol is typically a liquid or low-melting solid, obtained in good to excellent yield.

Summary of Nucleophilic Reactions
Reaction Nucleophile Key Reagents Product
Saponification Hydroxide (⁻OH)NaOH or KOH, H₂O/MeOH4-methylthiophene-2-carboxylic acid
Reduction Hydride (H⁻)LiAlH₄, then H₂O workup(4-methylthiophen-2-yl)methanol
Amidation Amine (R₂NH)R₂NH, heat (or via acid)N,N-dialkyl-4-methylthiophene-2-carboxamide
Hydrazinolysis Hydrazine (H₂NNH₂)H₂NNH₂, EtOH, reflux4-methylthiophene-2-carbohydrazide[6]

Reactions with Electrophiles: Aromatic Substitution on the Thiophene Ring

The thiophene ring undergoes electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the existing substituents. The C2-ester group is deactivating and meta-directing, while the C4-methyl group is activating and ortho-para directing. The combined effect strongly favors substitution at the C5 position .

G start This compound sigma Sigma Complex (Wheland Intermediate) Positive charge delocalized across C3, C5, and Sulfur start->sigma Attack at C5 electrophile Electrophile (E+) product 5-Substituted Product sigma->product Loss of H+

Figure 2: General mechanism for electrophilic aromatic substitution at the C5 position.

Halogenation

Principle: Halogenation, particularly bromination, at the electron-rich C5 position can be achieved under mild conditions using N-halosuccinimides. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, typically used in a non-polar solvent like chloroform or carbon tetrachloride, often with a radical initiator, though the reaction can also proceed via an electrophilic pathway.[7]

Protocol 3.1: Synthesis of methyl 5-bromo-4-methylthiophene-2-carboxylate

  • Reagents:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS, 1.05 eq)

    • Chloroform (CHCl₃) or Acetonitrile (MeCN)

    • Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, light source (optional), separatory funnel.

  • Procedure:

    • Dissolve this compound (e.g., 3.0 g, 19.2 mmol) in chloroform (60 mL) in a round-bottom flask.

    • Add N-bromosuccinimide (3.58 g, 20.1 mmol) to the solution.

    • Protect the flask from light (wrap in aluminum foil) and stir the mixture at room temperature overnight, or gently reflux for 2-4 hours until TLC indicates full conversion.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous Na₂S₂O₃ solution (2 x 40 mL), water (1 x 40 mL), and brine (1 x 40 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from hexanes or ethanol) or column chromatography.

  • Expected Outcome: The 5-bromo derivative is typically a crystalline solid.

Friedel-Crafts Acylation

Principle: Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, a key reaction for forming carbon-carbon bonds.[8][9] The reaction requires an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., SnCl₄, AlCl₃). Tin(IV) chloride (SnCl₄) is often preferred as it is a milder Lewis acid than AlCl₃, reducing the risk of polymerization or degradation of the sensitive thiophene ring.[8]

Protocol 3.2: Synthesis of methyl 5-acetyl-4-methylthiophene-2-carboxylate

  • Reagents:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Acetyl Chloride (CH₃COCl, 1.1 eq)

    • Tin(IV) Chloride (SnCl₄, 1.2 eq)

    • Ice-cold water

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Oven-dried three-neck flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer, ice bath.

  • Procedure:

    • Set up an oven-dried three-neck flask under an inert atmosphere (N₂ or Ar).

    • Add this compound (e.g., 2.5 g, 16.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.25 mL, 17.6 mmol) to the solution.

    • Slowly, add SnCl₄ (2.25 mL, 19.2 mmol) dropwise via syringe to the stirred solution at 0 °C. The mixture may change color.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash carefully with saturated NaHCO₃ solution (until effervescence ceases), then with water, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting solid or oil by column chromatography or recrystallization.

  • Expected Outcome: The 5-acetyl product is typically a solid, obtained in moderate to good yield.

Summary of Electrophilic Reactions
Reaction Electrophile Source Key Reagents Product
Bromination "Br⁺"N-Bromosuccinimide (NBS)Methyl 5-bromo-4-methylthiophene-2-carboxylate
Nitration Nitronium ion (NO₂⁺)HNO₃, H₂SO₄Methyl 4-methyl-5-nitrothiophene-2-carboxylate
Acylation Acylium ion (RCO⁺)RCOCl, SnCl₄ or AlCl₃Methyl 5-acyl-4-methylthiophene-2-carboxylate
Alkylation Carbocation (R⁺)R-Cl, AlCl₃Methyl 5-alkyl-4-methylthiophene-2-carboxylate

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777593, this compound. PubChem. [Link][10]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link][11]

  • OperaChem (2024). Saponification-Typical procedures. OperaChem. [Link][2]

  • Various Authors (2021). Saponification. YouTube. [Link][3]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][4]

  • Hunt, I. Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Chemistry Steps (2024). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][5]

  • Da Silva, F. et al. (2017). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate. [Link][6]

  • DeMong, D. E., & Williams, R. M. (2003). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link][7]

  • Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. [Link][8]

  • Hartough, H. D. (1949). US2432991A - Acylation of thiophene. Google Patents. [9]

  • Pharmaguideline (2023). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link][1]

  • Various Authors. Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link][12]

  • Pharmaguideline (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link][13]

  • Hartough, H. D., & Conley, L. G. (1947). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society. [Link][14]

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Application Notes and Protocols: A Step-by-Step Guide to the Characterization of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-methylthiophene-2-carboxylate is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] The precise structural elucidation and purity assessment of this compound are critical for its application in research and development, particularly in drug discovery where structure-activity relationships are paramount. This guide provides a comprehensive, step-by-step approach to the characterization of this compound, employing a suite of standard analytical techniques. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final analysis.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before proceeding with spectroscopic analysis.

PropertyValueSource
Molecular Formula C₇H₈O₂S[5][6]
Molecular Weight 156.20 g/mol [5][6]
CAS Number 28686-90-0[5][6]
Boiling Point 84-85 °C at 2 Torr[6]
Density 1.173 ± 0.06 g/cm³[6]

Part 1: Structural Elucidation via Spectroscopic Methods

The primary structure of this compound can be unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[7] For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HThiophene H-5
~7.0s1HThiophene H-3
~3.8s3HO-CH₃
~2.2s3HThiophene C-CH₃

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

A study on related thiophene derivatives provides insight into the expected chemical shifts.

Chemical Shift (δ, ppm)Assignment
~162.3C=O (Ester)
~138.1Thiophene C-4
~135.3Thiophene C-3
~133.8Thiophene C-2
~128.2Thiophene C-5
~52.0O-CH₃
~15.1Thiophene C-CH₃

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Causality in NMR: The chemical shifts observed are a direct result of the electronic environment of each nucleus. The electron-withdrawing ester group deshields the adjacent thiophene protons and carbons, shifting them downfield. The methyl groups, being electron-donating, have a shielding effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] For esters, characteristic stretching frequencies for the C=O and C-O bonds are expected.[10][11]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (Ester)
~1550-1450MediumC=C stretch (Thiophene ring)
~1250StrongAsymmetric C-O-C stretch (Ester)
~1100StrongSymmetric C-O-C stretch (Ester)

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

FTIR_Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
156Molecular ion [M]⁺
125[M - OCH₃]⁺
97[M - COOCH₃]⁺

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer (EI mode). The mass spectrum is recorded for the peak corresponding to the compound of interest.

Part 2: Purity Assessment

Ensuring the purity of the compound is crucial for its intended application. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Characterization_Workflow

Conclusion

By systematically applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this compound. The integration of NMR, IR, and MS provides a robust and cross-validated structural assignment, while HPLC offers a reliable assessment of purity. This comprehensive approach ensures the quality and integrity of the compound for downstream applications.

References

  • BenchChem. (n.d.). Analytical Techniques for the Characterization of Pyreno(1,2-b)thiophene Derivatives: Application Notes and Protocols.
  • Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education, ACS Publications.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Waggoner, D. C., & Hatcher, P. G. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Mass spectrum (electron ionization). Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Supriya Lifescience Ltd. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Assays for Testing the Biological Activity of Methyl 4-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of the parent molecule, Methyl 4-methylthiophene-2-carboxylate, represent a promising class of small molecules for drug discovery, with research indicating a broad spectrum of biological activities. These activities stem from the versatile chemical nature of the thiophene core, which can be readily functionalized to modulate interactions with various biological targets.[2][3]

This guide provides a comprehensive overview of robust in vitro assays to screen and characterize the biological activities of novel this compound derivatives. We will delve into three key areas of therapeutic interest where thiophene derivatives have shown considerable promise: oncology, infectious diseases, and inflammation. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data.

Section 1: Anticancer Activity

Thiophene derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1][3][4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that control cell growth, proliferation, and survival, such as the VEGFR-2/AKT pathway, or through the induction of apoptosis.[5]

A fundamental first step in evaluating the anticancer potential of a compound is to assess its cytotoxic effect on cancer cells. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[1][5]

Workflow for Anticancer Activity Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test Derivatives IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantify Cytotoxicity Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Lead Compounds Enzyme Inhibition Assay Enzyme Inhibition Assay IC50 Determination->Enzyme Inhibition Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution Serial Dilution Serial Dilution->Inoculate Plate Add Compounds Incubate Incubate Inoculate Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC Visual Inspection Time-Kill Assay Time-Kill Assay Determine MIC->Time-Kill Assay Further Characterization

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative C3.12516
Derivative D6.2532
Chloramphenicol3.1258
Caption: Example data table for MIC determination of thiophene derivatives.
[6]

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Thiophene derivatives have been identified as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [2][7][8]These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [1][7]

Simplified Arachidonic Acid Cascade

Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX_Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives Thiophene_Derivatives Thiophene_Derivatives->COX_Enzymes Inhibition Thiophene_Derivatives->LOX_Enzymes Inhibition

Caption: Inhibition of COX/LOX pathways by thiophene derivatives.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to screen for COX-2 inhibitors. Commercial kits are widely available and recommended for this purpose (e.g., from Cayman Chemical, Abcam).

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the reaction of arachidonic acid to PGG2, and the peroxidase component of the enzyme then reduces PGG2 to PGH2. This process is colorimetrically monitored by the oxidation of a chromogen, which can be measured by a plate reader.

Materials:

  • COX-2 Inhibitor Screening Assay Kit

  • Recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Chromogen solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed by the kit manufacturer's manual.

  • Compound Addition:

    • Add buffer, heme, and the test thiophene derivative to the appropriate wells.

    • Include a positive control inhibitor (e.g., Celecoxib) and a vehicle control (DMSO).

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Incubation and Reading:

    • Incubate the plate for a specified time at a specific temperature (e.g., 2 minutes at room temperature), as per the kit's instructions.

    • Read the absorbance at the specified wavelength (e.g., 590 nm).

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(Activity of Vehicle Control - Activity of Inhibitor) / Activity of Vehicle Control] * 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

CompoundCOX-2 Inhibition IC50 (µM)LOX Inhibition IC50 (µM)
Derivative E0.672.33
Derivative F1.145.64
Celecoxib (Control)0.85>100
Zileuton (Control)>1001.50
Caption: Example data table for enzyme inhibition assays.
[7]

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can identify promising lead compounds for further development. It is crucial to remember that these are primary screening assays, and any hits should be validated through secondary assays and, eventually, in more complex biological systems.

References

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Molina-Panadero, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • da Silva, G. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. [Link]

  • Wang, C., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Molina-Panadero, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Fouad, M. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Molina-Panadero, A., et al. (2022). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. RSC Advances. [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

  • da Silva, G. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • Lacerda, J. S., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. [Link]

  • Journal of Molecular Structure. (2024). Investigating the antimicrobial and anti-inflammatory activities of novel thiophene derivatives by in-vitro studies, molecular docking, spectral analysis, and quantum chemical calculations. R Discovery. [Link]

  • Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. ResearchGate. [Link]

  • da Silva, G. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

Sources

The Versatile Intermediate: Methyl 3-Amino-4-methylthiophene-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. Heterocyclic compounds, particularly those containing the thiophene scaffold, have emerged as a privileged structural motif in the design of modern pesticides.[1] Among the myriad of thiophene-based building blocks, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1) has garnered significant attention as a versatile and crucial intermediate.[2][3] Its unique arrangement of functional groups—an amino group, a methyl ester, and a methyl group on the thiophene ring—provides a reactive platform for the construction of complex molecular architectures with potent biological activities. This guide provides an in-depth exploration of the applications of Methyl 3-amino-4-methylthiophene-2-carboxylate in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.

The strategic importance of this intermediate lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems, most notably thienopyrimidines.[4][5] Thienopyrimidine derivatives have demonstrated a broad spectrum of agrochemical applications, including fungicidal, herbicidal, and insecticidal activities.[6][7][8] This document will elucidate the synthetic pathways from Methyl 3-amino-4-methylthiophene-2-carboxylate to these bioactive compounds, providing a comprehensive resource for leveraging this key intermediate in the development of next-generation crop protection agents.

Synthesis of the Core Intermediate: Methyl 3-Amino-4-methylthiophene-2-carboxylate

The efficient and scalable synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate is the foundational step for its utilization in agrochemical development. The most common and well-established method is the Gewald reaction, a one-pot multicomponent reaction that offers high yields and operational simplicity.

A widely practiced protocol involves the reaction of a ketone or aldehyde with a compound containing an activated methylene group (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. However, a more direct and frequently cited synthesis starts from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene.[9][10]

Protocol 1: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol outlines the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate via the reaction of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[9][10]

Reaction Scheme:

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate reactant1 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene P1 reactant1->P1 reactant2 Hydroxylamine hydrochloride reactant2->P1 reagent Acetonitrile (solvent) Reflux product Methyl 3-amino-4-methylthiophene-2-carboxylate reagent->product P1->reagent +

Synthesis of the core intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene64398-37-8174.21 g/mol 1.74 g (10 mmol)
Hydroxylamine hydrochloride5470-11-169.49 g/mol 0.69 g (10 mmol)
Acetonitrile75-05-841.05 g/mol 13 mL
Diethyl ether60-29-774.12 g/mol 50 mL
Kieselguhr (Diatomaceous earth)61790-53-2-As needed
Ammonia solution (aqueous)1336-21-635.05 g/mol As needed for basification
Sodium sulfate (anhydrous)7757-82-6142.04 g/mol As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 mL of acetonitrile.

  • Addition of Reagent: Bring the solution to a boil. To the refluxing solution, add 0.69 g of hydroxylamine hydrochloride.

  • Reflux: Maintain the reaction mixture at reflux for 5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Add 50 mL of dry diethyl ether to precipitate the product. A sticky precipitate will form.

    • Filter the precipitate with the aid of kieselguhr.

    • Create a slurry of the kieselguhr with water and filter again.

    • Basify the filtrate with an aqueous ammonia solution.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield Methyl 3-amino-4-methylthiophene-2-carboxylate. The expected yield is approximately 1.1 g (64%), with a melting point of 82-83 °C.[9]

Application in Agrochemical Synthesis: The Gateway to Thienopyrimidines

The primary application of Methyl 3-amino-4-methylthiophene-2-carboxylate in the agrochemical industry is as a precursor to thieno[3,2-d]pyrimidines. This class of fused heterocycles has been extensively investigated for its biological activities, with numerous derivatives patented as fungicides, herbicides, and insecticides.[6][11][12]

The synthetic strategy typically involves a two-step process:

  • Cyclization to form the core thienopyrimidine structure.

  • Functionalization of the thienopyrimidine core to modulate biological activity and physicochemical properties.

Protocol 2: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

The cyclization of Methyl 3-amino-4-methylthiophene-2-carboxylate with formamide is a robust and high-yielding method to construct the 7-methylthieno[3,2-d]pyrimidin-4(3H)-one core.[13]

Reaction Scheme:

Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one reactant1 Methyl 3-amino-4-methylthiophene-2-carboxylate P1 reactant1->P1 reactant2 Formamide reactant2->P1 reagent Heat (150 °C) product 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one reagent->product P1->reagent + Chlorination of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one reactant1 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one P1 reactant1->P1 reactant2 Phosphorus oxychloride (POCl₃) reactant2->P1 reagent Reflux product 4-Chloro-7-methylthieno[3,2-d]pyrimidine reagent->product P1->reagent +

Activation of the thienopyrimidine core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
7-Methylthieno[3,2-d]pyrimidin-4(3H)-one175137-13-0166.20 g/mol 10.6 g (64.0 mmol)
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 42 mL

Step-by-Step Procedure:

  • Reaction Setup: In a flask equipped for reflux and protected from moisture, suspend 10.6 g of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one in 42 mL of phosphorus oxychloride.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The reaction time will vary, but it is typically monitored until completion (e.g., by TLC or LC-MS).

  • Work-up:

    • Carefully remove the excess phosphorus oxychloride under reduced pressure.

    • Neutralize the reaction mixture cautiously by pouring it onto crushed ice and then adding a saturated solution of sodium bicarbonate.

    • The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by crystallization from a suitable solvent (e.g., ethyl acetate) to yield 4-Chloro-7-methylthieno[3,2-d]pyrimidine. [13]

Application Example: Synthesis of Fungicidal Thienopyrimidines

The 4-chloro-7-methylthieno[3,2-d]pyrimidine is an excellent electrophile for nucleophilic aromatic substitution reactions. By reacting it with various amines, a wide range of 4-amino-thienopyrimidine derivatives with potential fungicidal activity can be synthesized. [2] For instance, the reaction with different alkyl or aryl amines can lead to compounds that have shown efficacy against various plant pathogens. The general reaction involves heating the 4-chloro intermediate with the desired amine in a suitable solvent, often with a base to scavenge the HCl produced.

Conclusion and Future Outlook

Methyl 3-amino-4-methylthiophene-2-carboxylate stands out as a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its ability to be efficiently converted into the thienopyrimidine scaffold provides a direct route to a class of compounds with proven and diverse biological activities. The protocols outlined in this guide offer a practical framework for the synthesis of the core intermediate and its subsequent transformation into potential agrochemical candidates.

The future of agrochemical research will continue to rely on the development of innovative and effective active ingredients. The exploration of the chemical space around the thienopyrimidine core, accessible from Methyl 3-amino-4-methylthiophene-2-carboxylate, presents a promising avenue for the discovery of novel fungicides, herbicides, and insecticides. As structure-activity relationship studies on thienopyrimidine derivatives become more sophisticated, this intermediate will undoubtedly play a central role in the rational design of next-generation crop protection solutions that are both effective and environmentally sound.

References

  • Konno, S., Tsunoda, M., Watanabe, R., Yamanaka, H., Fujita, F., Ohtsuka, N., & Asano, S. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]

  • Thienopyrimidines: Synthesis, Properties, and Biological Activity. (2006). ResearchGate. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC. [Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications. (2016). Natural Sciences Publishing. [Link]

  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (2003). Semantic Scholar. [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (2006). ResearchGate. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. [Link]

  • Process for preparing thiophene derivatives. (1989).
  • Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. (n.d.). JOCPR. [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2017). PubMed. [Link]

  • Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]

  • Stable agrochemical composition. (2023).
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (2018). NIH. [Link]

  • Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). ganesh-remedies.com. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. [Link]

  • Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. (2011). PubMed. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (1959).
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. (2016). Atlantis Press. [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022). University of Groningen research portal. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2012). PMC. [Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2011). ResearchGate. [Link]

Sources

Application Note & Protocol: Chemoenzymatic Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Chemoenzymatic Synthesis for Thiophene Derivatives

Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals and organic electronic materials.[1] Methyl 4-methylthiophene-2-carboxylate, in particular, serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3][4][5] Traditional chemical synthesis routes to such esters often rely on harsh reagents, stoichiometric activators (like carbodiimides), and demanding purification procedures.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative, aligning with the principles of green chemistry.[6][7] Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and can significantly reduce waste streams.[6][8][9] This application note details a robust chemoenzymatic protocol for the synthesis of this compound via lipase-catalyzed esterification of 4-methylthiophene-2-carboxylic acid. We will explore the rationale behind enzyme and solvent selection, provide a detailed step-by-step protocol, and discuss expected outcomes and analytical validation. Lipases, a class of hydrolases, are particularly well-suited for this transformation due to their promiscuous ability to catalyze ester synthesis in non-aqueous environments.[7][10]

Reaction Principle: Lipase-Catalyzed Esterification

The core of this chemoenzymatic approach is the direct esterification of 4-methylthiophene-2-carboxylic acid with methanol, catalyzed by an immobilized lipase. The reaction equilibrium is driven towards the product side by controlling the water content in the reaction medium, often through the use of molecular sieves or by conducting the reaction in a solvent that minimally solubilizes water.

Reaction_Mechanism cluster_0 Enzyme Active Site cluster_1 Reaction Products Carboxylic_Acid 4-Methylthiophene- 2-carboxylic Acid Lipase Immobilized Lipase Carboxylic_Acid->Lipase Binds Methanol Methanol Methanol->Lipase Binds Ester Methyl 4-methylthiophene- 2-carboxylate Lipase->Ester Catalyzes Esterification Water Water Lipase->Water Releases

Caption: Lipase-catalyzed esterification of 4-methylthiophene-2-carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methylthiophene-2-carboxylic acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99.8%Acros OrganicsReaction Solvent
Novozym® 435 (Immobilized Candida antarctica Lipase B)NovozymesBiocatalyst
Molecular Sieves3 Å, activatedAlfa AesarFor water removal
Ethyl AcetateHPLC GradeVWRFor chromatography
HexanesHPLC GradeVWRFor chromatography
Sodium SulfateAnhydrousJ.T. BakerFor drying

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a 1 mmol scale synthesis. It can be scaled linearly, with adjustments to reaction time as needed.

Preparation of the Reaction Mixture
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiophene-2-carboxylic acid (142.2 mg, 1.0 mmol).

  • Add activated 3 Å molecular sieves (500 mg).

  • Add anhydrous tert-butyl methyl ether (MTBE) (10 mL).

  • Add anhydrous methanol (81 µL, 2.0 mmol, 2.0 equivalents). Rationale: A slight excess of the alcohol can help drive the reaction equilibrium towards the ester product.

Enzymatic Reaction
  • Add Novozym® 435 (50 mg, w/w relative to the carboxylic acid) to the reaction mixture. Rationale: Novozym® 435 is a robust and widely used immobilized lipase known for its high activity in organic solvents.[11]

  • Seal the flask and place it in a shaker incubator set to 45°C and 200 rpm. Rationale: Elevated temperature increases the reaction rate, but should be kept below the enzyme's denaturation temperature. MTBE is a suitable solvent as it does not typically denature lipases and has a low affinity for water.

  • Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by HPLC or TLC.

Work-up and Purification
  • Once the reaction has reached completion (typically >95% conversion), remove the immobilized enzyme by filtration. The enzyme can be washed with fresh MTBE, dried, and potentially reused.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid.

  • Wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Experimental_Workflow Start Start Reagents 1. Combine Reactants: - 4-Methylthiophene-2-carboxylic acid - Methanol - MTBE - Molecular Sieves Start->Reagents Enzyme_Addition 2. Add Novozym® 435 Reagents->Enzyme_Addition Incubation 3. Incubate at 45°C with shaking Enzyme_Addition->Incubation Monitoring 4. Monitor Conversion (HPLC/TLC) Incubation->Monitoring Filtration 5. Filter to remove enzyme Monitoring->Filtration Reaction Complete Workup 6. Aqueous Work-up Filtration->Workup Purification 7. Column Chromatography Workup->Purification Product Pure Methyl 4-methylthiophene- 2-carboxylate Purification->Product

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Data Analysis and Expected Results

The progress of the reaction can be effectively monitored by HPLC, observing the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.

ParameterExpected Value
Reaction Time24-48 hours
Conversion>95%
Isolated Yield85-95%
Purity (post-chromatography)>99%

Analytical Characterization: The identity and purity of the final product, this compound (C₇H₈O₂S, M.W. 172.20 g/mol )[12], should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive enzymeUse a fresh batch of enzyme. Ensure proper storage conditions.
Water contaminationUse anhydrous solvents and freshly activated molecular sieves.
Slow reaction rateSuboptimal temperatureIncrease the temperature, but do not exceed 60°C for Novozym® 435.
Insufficient enzyme loadingIncrease the amount of immobilized lipase.
Difficulty in purificationIncomplete reactionAllow the reaction to proceed to >95% conversion before work-up.
Emulsion during work-upAdd more brine to the separatory funnel to break the emulsion.

Conclusion and Field Insights

This chemoenzymatic protocol presents a green, efficient, and highly selective method for the synthesis of this compound. The mild reaction conditions and the reusability of the immobilized enzyme make this approach economically and environmentally superior to many classical chemical methods.[6][8] This methodology is not only applicable to this specific substrate but can be adapted for the synthesis of a wide range of other specialty esters, underscoring the versatility of biocatalysis in modern organic synthesis and drug development.[8][9] The adoption of such chemoenzymatic strategies is a critical step towards more sustainable manufacturing processes in the fine chemical and pharmaceutical industries.[6][7]

References

  • Dai, Y., Piao, Y., Kan, W., & Li, Y. (n.d.). Synthesis of tetrasubstituted thiophenes 3 catalyzed by lipase... ResearchGate. Retrieved from [Link]

  • Sustainable synthesis of fine chemicals using biocatalysis. (n.d.). International Journal of Advanced Chemistry Research. Retrieved from [Link]

  • Dai, Y., Piao, Y., Kan, W., & Li, Y. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Molecules, 30(12), 3202.
  • Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88–119. [Link]

  • Contente, M. L., & Paradisi, F. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering, 4(9), 1596-1608. [Link]

  • Dai, Y., Piao, Y., Kan, W., & Li, Y. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. ResearchGate. Retrieved from [Link]

  • Huisman, G. W. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 26-27. [Link]

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  • Lee, J. H., Kim, S. B., Kang, S. W., Park, C., & Kim, S. W. (2018). Synthesis of Fatty Acid Methyl Esters Using Mixed Enzyme in a Packed Bed Reactor. Journal of Oleo Science, 67(3), 269-276. [Link]

  • Akamatsu, Y., & Law, J. H. (1970). The enzymatic synthesis of fatty acid methyl esters by carboxyl group alkylation. The Journal of biological chemistry, 245(4), 709–713.
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  • Ma, X.-L., Wang, Y.-H., Shen, J.-H., & Hu, Y. (2021). Progress in the Synthesis of Heterocyclic Compounds Catalyzed by Lipases. Pharmaceutical Fronts, 03(02), e87–e97. [Link]

  • Sarney, D. B., & Vulfson, E. N. (1995). Enzymatic Synthesis of Sugar Fatty Acid Esters in Solvent-Free Media. In Methods in Biotechnology (Vol. 15, pp. 235-244). Humana Press.
  • dos Santos, J. C. S., de Lira, L. F., & de Sant’Ana, H. B. (2021). Enzymatic Synthesis of Fatty Acid Isoamyl Monoesters from Soybean Oil Deodorizer Distillate: A Renewable and Ecofriendly Base Stock for Lubricant Industries. Molecules, 26(21), 6614. [Link]

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  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of "Methyl 4-methylthiophene-2-carboxylate" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Privileged Scaffold to Actionable Leads

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, "Methyl 4-methylthiophene-2-carboxylate," represents a starting point for the exploration of novel chemical space within this important class of molecules. The strategic design and high-throughput screening (HTS) of an analog library based on this scaffold is a rational approach to identifying novel modulators of biological pathways and potential therapeutic leads.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for analogs of "this compound." We will delve into the critical thinking behind constructing a screening cascade, from initial target hypothesis generation to detailed assay protocols and hit validation strategies. Our approach is grounded in the principles of scientific integrity, emphasizing the "why" behind the "how" to ensure the generation of high-quality, actionable data.

The Strategic Imperative: Defining a Starting Point for Screening

A successful HTS campaign begins with a plausible biological hypothesis. For a novel scaffold like "this compound," where the specific biological target is not yet elucidated, a rational starting point is crucial. In the absence of direct experimental data, modern drug discovery leverages powerful in silico target prediction tools.

In Silico Target Prediction: A Data-Driven Hypothesis

Computational methods for target identification offer a cost-effective and rapid means to generate hypotheses about the potential biological targets of a small molecule.[2][3] These approaches utilize algorithms based on chemical similarity, machine learning, and panel docking to compare the query molecule against databases of known bioactive compounds and their targets.[4][5]

For the "this compound" scaffold, an in silico analysis would likely predict a range of potential protein targets based on the structural and electronic features of the thiophene ring and its substituents. Thiophene derivatives have been shown to interact with a variety of targets, including enzymes (e.g., kinases, proteases) and G-protein coupled receptors (GPCRs).[1] For the purpose of this application note, we will proceed with a hypothetical, yet plausible, outcome from such an analysis: the prediction that analogs of "this compound" have a high probability of modulating the activity of a specific subclass of GPCRs.

Designing the High-Throughput Screening Cascade

A screening cascade is a tiered approach to testing a compound library, starting with a broad primary screen to identify "hits," followed by a series of more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and eliminate false positives.[6][7] This hierarchical strategy ensures that resources are focused on the most promising compounds.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Lead Optimization Primary_Screen Cell-Based Phenotypic Screen (GPCR Activation) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., cAMP Measurement) Dose_Response->Orthogonal_Assay Confirmed Hits Cytotoxicity Cytotoxicity Assay Orthogonal_Assay->Cytotoxicity Validated Hits Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action Non-toxic Hits Selectivity_Profiling Selectivity Profiling Mechanism_of_Action->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis

Primary Screening: A Cell-Based Phenotypic Approach

Given our hypothesis that the "this compound" analogs modulate GPCR activity, a cell-based phenotypic screen is an excellent starting point. Phenotypic screens assess the effect of a compound on a whole cell or organism, providing biologically relevant information from the outset.[8]

Assay Principle: Calcium Flux Measurement

Many GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺) stores. This change in intracellular Ca²⁺ concentration can be readily detected using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium. This provides a robust and high-throughput-compatible readout of GPCR activation.

Protocol: High-Throughput Calcium Flux Assay

Objective: To identify analogs of "this compound" that modulate intracellular calcium levels in a cell line expressing the target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • 384-well black, clear-bottom microplates.

  • Compound library of "this compound" analogs dissolved in DMSO.

  • Positive control (a known agonist for the target GPCR).

  • Negative control (vehicle, e.g., DMSO).

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-8 AM and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a compound plate by dispensing 50 nL of each analog from the library into a fresh 384-well plate. Include positive and negative controls.

    • Using a liquid handler, transfer the compounds from the compound plate to the cell plate.

  • Signal Detection:

    • Immediately place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 2-3 minutes to capture the kinetic response of calcium flux.

Data Analysis and Hit Identification

The primary data will be a kinetic fluorescence curve for each well. The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence.

  • Normalization: Normalize the data to the plate controls (positive and negative) to calculate the percent activation or inhibition.

  • Hit Selection: A common method for hit selection is the Z-score, which measures the number of standard deviations a compound's response is from the mean of the negative controls. A Z-score threshold (e.g., > 3) is set to identify initial "hits."

Hit Confirmation and Triage: Separating the Wheat from the Chaff

The initial hits from the primary screen require rigorous confirmation to eliminate false positives and prioritize the most promising compounds for further investigation.

Dose-Response Confirmation

Objective: To confirm the activity of the initial hits and determine their potency (EC₅₀ or IC₅₀).

Protocol:

  • Select the hits from the primary screen.

  • Perform a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 50 µM).

  • Repeat the primary calcium flux assay with the dose-response curves of the hit compounds.

  • Plot the percent activation or inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.

Orthogonal Assay: cAMP Measurement

Objective: To confirm the activity of the hits in a different assay format that measures a downstream signaling event, thereby reducing the likelihood of technology-specific artifacts.

Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP) levels. Assays like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence) can be used to measure changes in intracellular cAMP.[9]

Protocol (AlphaScreen cAMP Assay):

  • Cell Stimulation:

    • Plate cells expressing the target GPCR in a 384-well plate.

    • Treat the cells with the confirmed hit compounds at various concentrations.

    • Incubate for a specified time to allow for cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add a mixture of acceptor beads conjugated to an anti-cAMP antibody and donor beads conjugated to streptavidin, along with biotinylated cAMP.

  • Signal Measurement:

    • In the absence of cellular cAMP, the biotinylated cAMP brings the donor and acceptor beads into proximity, generating a high AlphaScreen signal.

    • Cellular cAMP produced in response to the compound competes with the biotinylated cAMP, leading to a decrease in the signal.

    • Read the plate on an AlphaScreen-compatible plate reader.

Cytotoxicity Assessment

Objective: To eliminate compounds that are cytotoxic, as cell death can lead to non-specific effects in the primary and secondary assays.

Protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Plate the cells and treat with the hit compounds at the highest concentration used in the dose-response experiments.

  • Incubate for a period relevant to the primary assay (e.g., 1-2 hours).

  • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Read the luminescence on a plate reader.

  • Compounds that significantly reduce cell viability are flagged as cytotoxic and deprioritized.

Secondary Screening and Lead Optimization

Validated, non-cytotoxic hits proceed to more in-depth studies to characterize their mechanism of action, selectivity, and structure-activity relationship (SAR).

Mechanism of Action Studies

These studies aim to determine if the compounds are agonists, antagonists, or allosteric modulators of the target GPCR. This can be achieved by performing the functional assays in the presence of a known agonist or antagonist.

Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, hit compounds should be tested against a panel of related GPCRs. This helps to identify compounds with a desirable selectivity profile.

Structure-Activity Relationship (SAR) Analysis

The data from the screening of the analog library is used to build an SAR. This involves analyzing how changes in the chemical structure of the analogs affect their biological activity. This information is crucial for guiding medicinal chemistry efforts to design more potent and selective compounds.

Data Presentation and Interpretation

Clear and concise data presentation is essential for making informed decisions throughout the screening cascade.

Table 1: Summary of High-Throughput Screening Data for "this compound" Analogs

Compound IDPrimary Screen (% Activation)EC₅₀ (µM) - Calcium FluxEC₅₀ (µM) - cAMP AssayCytotoxicity (% Viability)
M4MT-001851.21.598
M4MT-002920.80.995
M4MT-00315> 50> 5099
M4MT-004882.52.845 (Cytotoxic)
...............

G cluster_0 Input cluster_1 Assay Workflow cluster_2 Data Analysis cluster_3 Output Compound_Library Analog Library Cell_Plating Cell Plating Compound_Library->Cell_Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading Compound_Addition->Fluorescence_Reading Kinetic_Data Kinetic Fluorescence Data Fluorescence_Reading->Kinetic_Data Normalization Data Normalization Kinetic_Data->Normalization Hit_Identification Hit Identification (Z-score) Normalization->Hit_Identification Hit_List Prioritized Hit List Hit_Identification->Hit_List

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of analogs of "this compound" represents a promising avenue for the discovery of novel chemical probes and potential drug candidates. By employing a strategically designed screening cascade, beginning with a data-driven hypothesis from in silico target prediction and progressing through rigorous hit confirmation and characterization, researchers can efficiently navigate the vast chemical space of this privileged scaffold. The protocols and workflows detailed in this application note provide a robust framework for generating high-quality, reproducible data, ultimately accelerating the journey from a promising chemical starting point to the identification of valuable lead compounds.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH National Library of Medicine. [Link]

  • Sliwoski, G., et al. (2019). In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. MDPI. [Link]

  • Jain, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH National Library of Medicine. [Link]

  • Martinez, A., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Sygnature Discovery. Screening Cascade Development Services. [Link]

  • Ali, S., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. NIH National Library of Medicine. [Link]

  • Entzeroth, M. (2003). Design and implementation of high throughput screening assays. PubMed. [Link]

  • Fernandez, L., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Mondal, S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Sharma, A., et al. (2025). Targeting disease: Computational approaches for drug target identification. PubMed. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]

  • Gulliver, D. V., et al. (2020). Inhibitors of rna helicase dhx9 and uses thereof.
  • Peterson, R. T., & Mitchison, T. J. (2002). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. Our approach is grounded in mechanistic principles and practical laboratory experience to empower you to overcome common challenges in this synthetic sequence.

Introduction

The synthesis of this compound is a nuanced process that, while seemingly straightforward, presents several challenges that can significantly impact yield and purity. The most common and logical synthetic route involves a two-step process:

  • Regioselective Carboxylation of 3-Methylthiophene: This initial step is critical for establishing the correct substitution pattern on the thiophene ring. The primary challenge lies in controlling the regioselectivity to favor the formation of 4-methylthiophene-2-carboxylic acid over its isomers.

  • Esterification: The subsequent conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification. While a standard procedure, optimization is often necessary to maximize conversion and simplify purification.

This guide will dissect each of these stages, providing a framework for troubleshooting and optimization based on established chemical principles.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis.

Part 1: Carboxylation of 3-Methylthiophene

The preferred method for achieving high regioselectivity in the carboxylation of 3-methylthiophene is through a directed ortho-metalation (DoM) approach, specifically lithiation followed by quenching with carbon dioxide.

Q1: My carboxylation of 3-methylthiophene is resulting in a mixture of isomers (4-methyl-2-carboxylic acid, 3-methyl-2-carboxylic acid, and 3-methyl-5-carboxylic acid). How can I improve the regioselectivity for the desired 4-methyl-2-carboxylic acid?

A1: This is a classic challenge in electrophilic substitution of 3-substituted thiophenes. To achieve high regioselectivity for the 2-position, a directed metalation strategy is far superior to classical methods like Friedel-Crafts reactions. Here’s a breakdown of the critical factors for a successful regioselective lithiation-carboxylation:

  • Choice of Base: n-Butyllithium (n-BuLi) is the reagent of choice for the deprotonation of 3-methylthiophene. It is a strong, non-nucleophilic base that can efficiently abstract a proton from the thiophene ring. While t-butyllithium (t-BuLi) is more reactive, it can sometimes lead to more side reactions if not handled with extreme care.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. It effectively solvates the lithium cation, enhancing the reactivity of the organolithium species. Ensure your THF is absolutely dry, as any trace of water will quench the n-BuLi and the lithiated intermediate.

  • Temperature Control: This is arguably the most critical parameter. The lithiation should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate. Maintaining this low temperature throughout the addition of n-BuLi and the subsequent quenching with CO₂ is essential.

  • Quenching with Carbon Dioxide: Use a source of dry CO₂. This can be achieved by passing CO₂ gas through a drying tube or by adding crushed dry ice to the reaction mixture. When using dry ice, ensure it is free of condensed water. The addition should be done cautiously to control the exotherm.

Mechanism of Regioselectivity: The methyl group at the 3-position directs the lithiation to the 2-position due to the inductive effect and the ability of the sulfur atom to stabilize the resulting organolithium species. Deprotonation at the 5-position is also possible but is generally less favored under kinetically controlled conditions (low temperature).

Q2: The yield of my desired 4-methylthiophene-2-carboxylic acid is consistently low, even when I seem to get good regioselectivity. What are the likely causes?

A2: Low yield in a lithiation-carboxylation reaction can stem from several factors beyond regioselectivity. Here's a checklist of potential issues to troubleshoot:

  • Inaccurate Titration of n-BuLi: Solutions of n-BuLi can degrade over time. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity. Using an insufficient amount of n-BuLi will lead to incomplete lithiation and, consequently, a low yield of the carboxylic acid.

  • Presence of Moisture or Other Electrophiles: Organolithium reagents are extremely sensitive to moisture and other electrophilic functional groups. Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Your 3-methylthiophene starting material should also be anhydrous.

  • Inefficient Quenching with CO₂: Poor delivery of CO₂ can be a culprit. If bubbling CO₂ gas, ensure a good dispersion in the reaction mixture with vigorous stirring. If using dry ice, add it in excess and allow the reaction to warm slowly to ensure complete carboxylation.

  • Work-up Procedure: The work-up is critical for isolating the carboxylic acid. After quenching, the reaction mixture should be acidified (e.g., with 1M HCl) to protonate the lithium carboxylate salt, making it soluble in the organic phase. Incomplete acidification will result in the loss of product in the aqueous layer.

Q3: I am having difficulty purifying the 4-methylthiophene-2-carboxylic acid from the unreacted 3-methylthiophene and isomeric byproducts. What is the best approach?

A3: Purification can indeed be challenging. Here is a systematic approach:

  • Aqueous Extraction: After the acidic work-up, you can exploit the acidic nature of your product. Extract the reaction mixture with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving the unreacted 3-methylthiophene in the organic layer.

  • Re-acidification and Extraction: Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The 4-methylthiophene-2-carboxylic acid will precipitate out or can be extracted back into an organic solvent like diethyl ether or ethyl acetate.

  • Recrystallization: If isomeric carboxylic acids are present, recrystallization is often the most effective method for purification. Experiment with different solvent systems. A common starting point is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, petroleum ether). The desired 4-methyl-2-carboxylic acid isomer may have different solubility properties compared to its 3-methyl-2- and 3-methyl-5- counterparts, allowing for selective crystallization.

Part 2: Esterification of 4-methylthiophene-2-carboxylic acid

The Fischer esterification is an equilibrium-driven process. The key to high yield is to shift the equilibrium towards the product side.

Q1: My Fischer esterification of 4-methylthiophene-2-carboxylic acid is not going to completion, and I have a significant amount of starting material left even after prolonged reaction times. How can I improve the conversion?

A1: Incomplete conversion in a Fischer esterification is a common issue and can be addressed by manipulating the reaction equilibrium. Here are the key strategies:

  • Use a Large Excess of Methanol: The most straightforward way to drive the equilibrium forward is to use a large excess of one of the reactants. Since methanol is relatively inexpensive and can also serve as the solvent, using it in a large excess (e.g., 10-20 equivalents or as the solvent) is highly effective.[1]

  • Removal of Water: The other product of the reaction is water. Removing water as it is formed will prevent the reverse reaction (hydrolysis of the ester) from occurring. This can be achieved by:

    • Using a Dean-Stark apparatus: If the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap can be used to continuously remove the water.

    • Adding a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester the water as it is formed.

  • Choice and Amount of Acid Catalyst: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) is commonly used and is very effective. p-Toluenesulfonic acid (p-TsOH) is another good option, especially for substrates that might be sensitive to the highly oxidizing nature of sulfuric acid. Ensure you are using a catalytic amount (typically 1-5 mol%).

Q2: I am observing some dark coloration and potential decomposition of my product during the Fischer esterification. What could be the cause and how can I prevent it?

A2: Thiophene rings can be sensitive to strong, hot acidic conditions, which can lead to polymerization or other side reactions, resulting in discoloration.

  • Control the Temperature: While Fischer esterification requires heat, excessive temperatures can promote decomposition. Refluxing methanol (boiling point ~65 °C) is generally a safe temperature. Avoid heating the reaction mixture too aggressively.

  • Use a Milder Acid Catalyst: If you suspect the acid is too harsh, switch from concentrated sulfuric acid to p-toluenesulfonic acid, which is a solid and can be easier to handle.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged heating after the reaction has reached completion can lead to the formation of byproducts.

Q3: The work-up of my esterification reaction is problematic. I am getting emulsions during the aqueous wash, and my final product is wet. What is a robust work-up procedure?

A3: A clean work-up is essential for obtaining a pure product. Here is a recommended procedure:

  • Cool the Reaction Mixture: Allow the reaction to cool to room temperature before proceeding with the work-up.

  • Remove Excess Methanol: If methanol was used in large excess, it can be removed under reduced pressure using a rotary evaporator.

  • Dilute with an Organic Solvent: Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralize the Acid Catalyst: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas, so be sure to vent the separatory funnel frequently to release the pressure. Continue washing until the effervescence ceases. This step is crucial to remove the acid catalyst.

  • Wash with Water and Brine: Wash the organic layer with water to remove any remaining bicarbonate and methanol, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: With optimized conditions, the regioselective carboxylation of 3-methylthiophene can yield 70-80% of the desired 4-methylthiophene-2-carboxylic acid. The subsequent Fischer esterification can proceed with yields typically in the range of 85-95%. Therefore, an overall yield of 60-75% is a reasonable expectation.

Q: Can I use other methods for the carboxylation of 3-methylthiophene?

A: While lithiation-carboxylation is preferred for regioselectivity, other methods exist, though they often lead to isomeric mixtures. Friedel-Crafts acylation with oxalyl chloride followed by hydrolysis is a possibility, but it is known to favor substitution at the most electronically rich positions of the thiophene ring, which in the case of 3-methylthiophene, can lead to a mixture of products.

Q: Are there alternative esterification methods I can use?

A: Yes, if your substrate is sensitive to the strongly acidic conditions of the Fischer esterification, you can consider other methods such as:

  • Reaction with Diazomethane: This reaction is high-yielding and proceeds under mild conditions, but diazomethane is toxic and explosive, requiring special handling precautions.

  • Reaction with Methyl Iodide and a Base: The carboxylic acid can be deprotonated with a base like potassium carbonate, and the resulting carboxylate can be reacted with methyl iodide. This method is also mild but may require longer reaction times.

  • Using Coupling Reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can be used to form the ester under mild conditions. However, the dicyclohexylurea byproduct can be difficult to remove.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will allow you to confirm the substitution pattern on the thiophene ring and the presence of the methyl ester group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will give you information about the purity of your sample and the molecular weight of the components.

  • Infrared (IR) Spectroscopy: You should see a characteristic strong carbonyl (C=O) stretch for the ester at around 1720 cm⁻¹.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process and the key decision points in troubleshooting, the following diagrams have been created.

Synthesis_Workflow cluster_carboxylation Step 1: Carboxylation cluster_esterification Step 2: Esterification start_carbox 3-Methylthiophene lithiation Lithiation (n-BuLi, THF, -78 °C) start_carbox->lithiation carboxylation Carboxylation (CO₂, -78 °C) lithiation->carboxylation workup_acid Acidic Work-up (e.g., 1M HCl) carboxylation->workup_acid product_acid 4-Methylthiophene-2-carboxylic Acid workup_acid->product_acid start_ester 4-Methylthiophene-2-carboxylic Acid product_acid->start_ester Proceed to Esterification esterification Fischer Esterification (MeOH, H₂SO₄, reflux) start_ester->esterification workup_ester Work-up (NaHCO₃ wash, extraction) esterification->workup_ester purification Purification (Distillation/Chromatography) workup_ester->purification final_product This compound purification->final_product

Caption: A high-level overview of the two-stage synthesis of this compound.

Troubleshooting_Carboxylation cluster_regio Regioselectivity Issues cluster_yield Low Yield Issues problem {Low Yield/Impure Product in Carboxylation | What is the primary issue?} regio_issue Isomeric Mixture Observed problem->regio_issue Isomer Formation yield_issue Good Regioselectivity, but Low Yield problem->yield_issue Low Conversion regio_cause Causes - Non-optimal temperature - Incorrect base - Friedel-Crafts conditions used regio_issue->regio_cause Identify Cause regio_solution Solutions - Maintain -78 °C - Use n-BuLi in THF - Employ lithiation-carboxylation regio_cause->regio_solution Implement Solution yield_cause Causes - Inaccurate n-BuLi titration - Moisture contamination - Inefficient CO₂ quench - Improper work-up yield_issue->yield_cause Identify Cause yield_solution Solutions - Titrate n-BuLi - Ensure anhydrous conditions - Use excess dry CO₂ - Proper acidic work-up yield_cause->yield_solution Implement Solution

Caption: A troubleshooting decision tree for the carboxylation of 3-methylthiophene.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylthiophene-2-carboxylic Acid

Materials:

  • 3-Methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methylthiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Carefully add an excess of crushed dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and extract the product into the aqueous phase with saturated NaHCO₃ solution (3 x).

  • Wash the combined aqueous layers with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl to pH ~2, which should precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-methylthiophene-2-carboxylic acid.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Methylthiophene-2-carboxylic Acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-methylthiophene-2-carboxylic acid (1.0 eq) and methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by vacuum distillation to obtain pure this compound.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-MethylthiopheneC₅H₆S98.17115-116-69
4-Methylthiophene-2-carboxylic acidC₆H₆O₂S142.18-137-139
This compoundC₇H₈O₂S156.2084-85 (at 2 Torr)-

References

  • (No specific reference for a full protocol was found in the provided search results, the protocol provided is based on general principles of organolithium chemistry and Fischer esterific
  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • (General principles of Fischer esterification are widely documented in organic chemistry textbooks and online resources).
  • (General principles of lithiation of thiophenes are available in advanced organic chemistry liter
  • Khusnutdinov, R. I.; Shchadneva, N. A.; Bayguzina, A. R.; Dzhemilev, U. M. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC2004 , (xi), 53-60.

  • Pearson, D. E.; Buehler, C. A. The Fischer Esterification Reaction. Chemical Reviews1974 , 74 (1), 45–86.[1]

Sources

Troubleshooting guide for the purification of "Methyl 4-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 4-methylthiophene-2-carboxylate

Welcome to the technical support guide for the purification of this compound (CAS No. 28686-90-0). This document is designed for researchers, medicinal chemists, and process development professionals who require this thiophene derivative in high purity for their work. As a key intermediate in various synthetic pathways, its purity is paramount to ensure the reliability and success of subsequent reactions.

This guide provides a structured approach to troubleshooting common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. We will address issues related to column chromatography and recrystallization, and detail methods for assessing final purity.

Compound Profile and Impurity Synopsis

Understanding the physical properties of the target compound and the potential impurities is the first step in designing a robust purification strategy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 28686-90-0[1]
Molecular Formula C₇H₈O₂S[2]
Molecular Weight 156.20 g/mol [1]
Boiling Point 84-85 °C at 2 Torr[2]
Appearance Liquid (at room temp.)Inferred from BP
Density ~1.173 g/cm³[2]

Common Impurities: The most common route to this ester is the Fischer esterification of 4-methylthiophene-2-carboxylic acid with methanol, catalyzed by a strong acid like H₂SO₄.[3] Consequently, the crude product is often contaminated with:

  • Unreacted 4-methylthiophene-2-carboxylic acid: A primary acidic impurity.

  • Excess Methanol: The reagent alcohol.

  • Residual Acid Catalyst: (e.g., H₂SO₄).

  • Water: A byproduct of the esterification reaction.[4]

  • Side-Reaction Products: Thiophene rings can be sensitive to strong acids and high temperatures, potentially leading to sulfonation or other degradation products.[5]

An initial aqueous workup using a mild base, such as sodium bicarbonate solution, is essential to remove the acidic starting material and catalyst before proceeding with chromatographic or crystallization-based purification.[4]

Purification Strategy Workflow

A logical workflow is critical for efficiently achieving high purity. The following diagram outlines the decision-making process from crude product to final, verified material.

PurificationWorkflow cluster_start Initial Stage cluster_purification Primary Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Neutralization ImpureEster Impure Organic Extract Workup->ImpureEster TLC TLC Analysis ImpureEster->TLC Column Column Chromatography TLC->Column Complex Mixture or Close Rf Recrystal Recrystallization / Distillation TLC->Recrystal Simple Mixture or High Concentration Fractions Combined Pure Fractions Column->Fractions PurityCheck Purity Assessment (NMR, GC-MS, HPLC) Recrystal->PurityCheck If solid/liquid SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval SolventRemoval->PurityCheck PureProduct >98% Pure Product PurityCheck->PureProduct Meets Specification

Caption: Logical workflow for the purification of this compound.

Troubleshooting Guide: Column Chromatography

Silica gel column chromatography is the most common and versatile method for purifying this compound.[6] The non-polar nature of the thiophene ester suggests a normal-phase setup.

Frequently Asked Questions (FAQs)

Q1: My compound and an impurity have very similar Rf values in my chosen solvent system (e.g., 20% Ethyl Acetate in Hexane). How can I improve the separation?

Answer: This is a classic resolution problem. The goal is to increase the differential migration of the two compounds.

  • Decrease Solvent Polarity: The most straightforward approach. Try reducing the concentration of the polar solvent (ethyl acetate). Prepare TLC plates with 15%, 10%, and 5% ethyl acetate in hexane. A lower polarity eluent will cause all compounds to move slower, often exaggerating small differences in polarity and improving separation.[6]

  • Change Solvent System: The interaction between solutes, solvent, and silica is not based solely on polarity. Sometimes, changing one of the solvents can alter these interactions. Consider replacing ethyl acetate with diethyl ether or dichloromethane at a concentration that gives a target Rf of ~0.3.

  • Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur, enhancing resolution. This is effective but increases purification time and solvent consumption.

Q2: My compound is streaking on the TLC plate and the column, leading to poor separation and broad fractions. What is the cause?

Answer: Streaking typically indicates one of three issues:

  • Sample Overload: Too much sample has been spotted on the TLC plate or loaded onto the column. On a column, this saturates the silica gel at the top, causing the band to broaden significantly as it travels. Try spotting less on the TLC or loading a smaller quantity onto the column. A general rule is to load no more than 1-5% of the silica gel mass.

  • Acidic Impurities: Residual 4-methylthiophene-2-carboxylic acid can interact strongly with the slightly acidic silica gel, causing tailing. Ensure your initial basic workup was thorough. If the problem persists, you can add 0.5-1% triethylamine to your eluent to neutralize active sites on the silica, though this will need to be removed later.

  • Insolubility: If the compound is not fully soluble in the eluent, it will streak from the point of application. While not common for this compound in standard eluents, ensure your crude material is fully dissolved in a minimum amount of solvent before loading.

Q3: My recovery from the column is very low, even though the fractions appear clean. Where did my compound go?

Answer: Low recovery can be frustrating. Potential causes include:

  • Compound is Still on the Column: Your eluent may be too non-polar to effectively elute the compound. After collecting your target fractions, try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and analyze the eluate by TLC.

  • Adsorption/Decomposition on Silica: While this ester is relatively stable, some sensitive compounds can degrade on the acidic surface of silica gel. If you suspect this, consider using deactivated silica (with added water) or an alternative stationary phase like alumina.

  • Physical Loss: Ensure there are no leaks in your column setup. Also, be careful during solvent removal; this compound has a relatively low boiling point and can be lost if rotary evaporation is performed at too high a temperature or too low a pressure.[2]

Protocol: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot it on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of 0.25-0.35.[6]

  • Column Preparation: Prepare a slurry of silica gel in the least polar eluent (e.g., hexane). Pour it into a column and pack it using gentle pressure or by tapping. Add a layer of sand on top.[6]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the concentrated solution directly but ensure it is a very narrow band.

  • Elution: Run the column using the optimized solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[6]

Troubleshooting Guide: Recrystallization & Distillation

Given its boiling point of 84-85 °C at 2 Torr, vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile or polymeric impurities.[2] Recrystallization is less common as the compound is a liquid at room temperature but may be applicable if working with a low-melting solid derivative.

Frequently Asked Questions (FAQs)

Q1: I am attempting a low-temperature crystallization, but my compound is "oiling out" instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility in the solvent is so low that it separates as a liquid phase rather than an ordered crystal lattice. This is common when a solution is cooled too quickly or when the solvent is a very poor solvent for the compound.

  • Use a Different Solvent System: The current solvent is likely too non-polar. Try a slightly more polar solvent or a solvent pair. For an ester, a hexane/ethyl acetate or hexane/ether mixture can be effective.[7][8] Dissolve the compound in the minimum amount of the "good" solvent (e.g., ether) while hot, then slowly add the "poor" solvent (e.g., hexane) until turbidity persists. Cool slowly.

  • Slow Down Cooling: Rapid cooling promotes oiling. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer. Do not crash-cool it in a dry ice bath.

  • Scratch or Seed: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7] Adding a single, pure "seed" crystal can also induce crystallization.

Q2: I performed a vacuum distillation, but the purity did not improve significantly according to GC-MS analysis.

Answer: This indicates that the primary impurity has a boiling point very close to your product.

  • Improve Distillation Efficiency: Use a fractional distillation column (e.g., a Vigreux column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which is more effective at separating liquids with close boiling points.

  • Check for Azeotropes: It is possible the impurity forms an azeotrope with your product, making separation by distillation impossible. In this case, you must revert to an orthogonal purification method like column chromatography.

  • Pre-Distillation Treatment: Consider if the impurity can be chemically removed beforehand. For example, if it is a ketone or aldehyde, a bisulfite wash might selectively remove it.

Purity Assessment

Confirming the purity of the final product is a critical final step. A multi-faceted approach using different analytical techniques provides the most comprehensive picture.[9][10]

Q1: How do I confirm the identity and purity of my final product?

Answer:

  • NMR Spectroscopy: ¹H NMR is the best first-line tool. It will confirm the structure by showing the characteristic peaks for the methyl ester, the thiophene ring protons, and the ring methyl group. Purity can be estimated by integrating the product peaks against any impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.[10] The mass spectrum will show the molecular ion peak (m/z 156) and a characteristic fragmentation pattern, confirming identity. The GC chromatogram's peak area percentage provides a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for detecting non-volatile impurities.[9] Using a UV detector, the purity can be determined by the area percentage of the main peak.

Table 2: Representative Analytical Methods for Purity Assessment

MethodColumnMobile Phase / ConditionsExpected Result
HPLC C18, 5 µm, 4.6 x 150 mmIsocratic or gradient elution with Acetonitrile/Water.A single major peak. Purity determined by area %.[9]
GC-MS DB-5ms or similar (30 m x 0.25 mm)Temperature ramp (e.g., 70°C to 280°C).A single major peak in the chromatogram; Mass spectrum with M⁺ at m/z 156.[10]

Q2: My ¹H NMR spectrum looks correct, but there are small, unidentifiable peaks. What are they likely to be?

Answer:

  • Residual Solvents: Check the chemical shifts for common solvents used in the purification (e.g., ethyl acetate, hexane, dichloromethane).

  • Starting Materials: Look for the characteristic peaks of 4-methylthiophene-2-carboxylic acid (a broad -COOH peak) or methanol (a singlet around 3.4 ppm).

  • Grease: Broad, messy peaks around 1-2 ppm can often be attributed to vacuum grease from glassware joints.

  • Water: A broad singlet that can appear at various chemical shifts depending on the solvent.

This troubleshooting guide provides a framework for addressing the common challenges in purifying this compound. By understanding the principles behind each technique, researchers can logically diagnose problems and devise effective solutions to obtain high-purity material for their synthetic needs.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ChemicalBook. (n.d.). This compound CAS#: 28686-90-0.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone.
  • University of Rochester, Department of Chemistry. (n.d.).

Sources

Optimization of reaction conditions for "Methyl 4-methylthiophene-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several key pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two most prevalent strategies involve:

  • Lithiation and Carboxylation of 4-methylthiophene: This classic approach involves the deprotonation of 4-methylthiophene at the C2 position using a strong base, followed by quenching with a carboxylating agent like carbon dioxide.

  • Esterification of 4-methylthiophene-2-carboxylic acid: If the corresponding carboxylic acid is available, a straightforward esterification provides the target molecule.

This guide will primarily focus on the optimization and troubleshooting of the lithiation/carboxylation route, as it often presents more experimental challenges.

Troubleshooting Guide & FAQs

Section 1: Lithiation of 4-methylthiophene

This initial step is critical for achieving high yields. The regioselective deprotonation at the C2 position is favored due to the directing effect of the sulfur atom.

Question: My lithiation of 4-methylthiophene seems to be inefficient, leading to low overall yield. What are the common causes?

Answer: Low efficiency in the lithiation step can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Base Strength and Equivalents:

    • Insight: n-Butyllithium (n-BuLi) is a commonly used base for this transformation. Using an insufficient amount will result in incomplete deprotonation. Conversely, a large excess can lead to side reactions.

    • Recommendation: Start with 1.1 to 1.2 equivalents of n-BuLi. Ensure the concentration of your n-BuLi solution is accurately determined via titration before use, as it can degrade over time.

  • Reaction Temperature:

    • Insight: The lithiation of thiophenes is typically performed at low temperatures to prevent side reactions, such as ring-opening or deprotonation at other positions.

    • Recommendation: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath) during the addition of n-BuLi. Allowing the reaction to warm prematurely can significantly lower your yield.

  • Solvent Choice and Purity:

    • Insight: Anhydrous tetrahydrofuran (THF) is a common solvent. However, n-BuLi can deprotonate THF, especially at temperatures above -40 °C, leading to the formation of ethylene and lithium acetaldehyde enolate.[1] Diethyl ether is a less reactive alternative.

    • Recommendation: Always use freshly distilled, anhydrous solvents. If using THF, ensure the reaction is kept cold. For problematic reactions, consider switching to diethyl ether.

Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the lithiation?

Answer: While the C2 position of thiophene is the most acidic, deprotonation at C5 can occur, especially if the C2 position is sterically hindered or if the reaction conditions are not optimal.

  • Directed Ortho-Metalation: The sulfur atom in the thiophene ring directs the lithiation to the adjacent C2 position. This effect is generally strong.

  • Kinetic vs. Thermodynamic Control: At low temperatures (-78 °C), the kinetically favored product (2-lithio-4-methylthiophene) is predominantly formed. If the reaction is allowed to warm for extended periods, equilibration to a thermodynamically more stable isomer could occur, although this is less common for simple thiophenes.

  • Troubleshooting:

    • Ensure your starting material, 4-methylthiophene, is pure.

    • Maintain strict temperature control during the lithiation.

    • Add the n-BuLi dropwise to the solution of 4-methylthiophene to avoid localized heating.

Section 2: Carboxylation and Workup

The introduction of the carboxyl group via carbon dioxide is the next critical step, followed by esterification.

Question: My carboxylation reaction with CO2 is giving low yields of the carboxylic acid. What could be the issue?

Answer: Low yields in the carboxylation step are a frequent problem and can often be traced to the quality of the CO2 or the reaction technique.

  • CO2 Source and Purity:

    • Insight: The most common issue is the presence of moisture in the CO2 source. Water will rapidly quench the highly reactive organolithium intermediate.

    • Recommendation: Use a source of anhydrous CO2. A common laboratory practice is to bubble CO2 gas from a cylinder through a drying agent (e.g., a sulfuric acid bubbler or a drying tube with calcium chloride). Alternatively, adding crushed dry ice directly to the reaction mixture is effective, but ensure the dry ice is freshly crushed and free of condensed atmospheric moisture.

  • Reaction Quenching:

    • Insight: The product, 4-methylthiophene-2-carboxylic acid, has an acidic proton on the carboxyl group. This can be deprotonated by the 2-lithio-4-methylthiophene intermediate, effectively consuming your starting material for the carboxylation.[1]

    • Recommendation: To mitigate this, some protocols suggest using two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) for the initial deprotonation.[1] This would deprotonate both the thiophene ring and the resulting carboxylic acid. However, a more straightforward approach is to ensure rapid and efficient carboxylation to minimize the time the organolithium is in the presence of the acidic product.

  • Workup Procedure:

    • Insight: After quenching with CO2, the reaction mixture will contain the lithium carboxylate salt. This needs to be protonated to yield the carboxylic acid.

    • Recommendation: Quench the reaction with an aqueous acid, such as 1 M HCl, until the aqueous layer is acidic. This will ensure the complete conversion of the salt to the free carboxylic acid, which can then be extracted into an organic solvent.

Question: I am having trouble with the subsequent esterification of 4-methylthiophene-2-carboxylic acid. What are the best practices?

Answer: Fischer esterification is a standard method for this conversion. The primary challenges are driving the reaction to completion and avoiding side reactions.

  • Catalyst:

    • Insight: A strong acid catalyst is required. Sulfuric acid (H2SO4) is most common.

    • Recommendation: Use a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Reaction Equilibrium:

    • Insight: Fischer esterification is an equilibrium process. To drive it towards the product, an excess of the alcohol (methanol) is used, and the water produced is removed.

    • Recommendation: Use methanol as both the reactant and the solvent. Refluxing the mixture for several hours is typically sufficient to achieve high conversion. For stubborn reactions, a Dean-Stark apparatus can be used to remove water azeotropically if a suitable solvent is employed.

  • Alternative Esterification Methods:

    • Insight: If Fischer esterification is problematic (e.g., due to acid-sensitive functional groups), other methods can be used.

    • Recommendation:

      • Reaction with Thionyl Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl2), followed by the addition of methanol. This is a high-yielding but requires handling of corrosive reagents.

      • Coupling Reagents: Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of methanol and a catalytic amount of DMAP (4-dimethylaminopyridine).

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation/Carboxylation

Step 1: Lithiation of 4-methylthiophene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-methylthiophene (1.0 eq) and anhydrous diethyl ether or THF (5-10 mL per mmol of thiophene).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

Step 2: Carboxylation and Esterification

  • Crush dry ice into a powder and add it in small portions to the vigorously stirred solution of 2-lithio-4-methylthiophene. A large excess of dry ice should be used.

  • Allow the reaction mixture to slowly warm to room temperature overnight, allowing the excess CO2 to sublime.

  • Quench the reaction by adding 1 M HCl (aq) until the aqueous layer is acidic (pH ~2).

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylthiophene-2-carboxylic acid.

  • To the crude carboxylic acid, add methanol (10-20 mL per mmol of acid) and 3-4 drops of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary

MethodKey ReagentsTypical YieldKey AdvantagesKey Challenges
Lithiation/Carboxylation4-methylthiophene, n-BuLi, CO260-80%Readily available starting materials.Requires cryogenic temperatures; sensitive to moisture.
Fischer Esterification4-methylthiophene-2-carboxylic acid, MeOH, H2SO4>90%High yielding and straightforward.Requires the carboxylic acid as a starting material.

Visualizations

Reaction Workflow: Lithiation and Carboxylation

G cluster_lithiation Step 1: Lithiation cluster_carboxylation Step 2: Carboxylation & Workup cluster_esterification Step 3: Esterification A 4-methylthiophene in THF/Ether B Add n-BuLi @ -78°C A->B C 2-lithio-4-methylthiophene B->C D Quench with excess CO2 (dry ice) C->D E Acidic Workup (HCl) D->E F 4-methylthiophene-2-carboxylic acid E->F G MeOH, H2SO4 (cat.) F->G H Reflux G->H I This compound H->I

Caption: Deprotonation of 4-methylthiophene by n-BuLi.

References

  • Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. (2025). Current Organic Chemistry, 29(2), 75-88.
  • Mishra, R., & Sharma, P. K. A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54.
  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. (2021). Organometallics, 40(19), 3329–3335.
  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. (2022). Molecules, 27(6), 1988.
  • Trouble shooting carboxyl
  • Dianions of methylated thiophene-2-carboxylic acids: their formation and reactivity. (1984). The Journal of Organic Chemistry, 49(21), 4025-4031.

Sources

Preventing the decomposition of "Methyl 4-methylthiophene-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-methylthiophene-2-carboxylate

A Guide to Ensuring Compound Stability During Storage and Handling

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to prevent the decomposition of this compound, ensuring its integrity from the moment it arrives in your lab to its use in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the stability of this compound.

Q1: What are the primary decomposition pathways for this compound?

A: this compound has two primary points of vulnerability: the thiophene ring and the methyl ester functional group. Understanding these pathways is the first step in preventing degradation.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other strong oxidizing agents.[1] This process can occur in a stepwise manner, first forming a thiophene S-oxide intermediate, which can then be further oxidized to the corresponding sulfone.[2][3] These oxidized species are significant impurities that can alter the compound's reactivity and lead to downstream issues in your synthesis.

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid (4-methylthiophene-2-carboxylic acid) and methanol. This reaction is catalyzed by the presence of water, and its rate is significantly increased by acidic or basic conditions.[4][5] Even ambient humidity can be sufficient to cause slow hydrolysis over time if the container is not properly sealed.

  • Photodecomposition: Aromatic and heteroaromatic esters can be sensitive to light, particularly in the UV spectrum.[6] Exposure to light can induce unwanted side reactions, including potential rearrangements or polymerization, leading to discoloration and the formation of complex impurities.[7][8]

Q2: My sample has developed a slight yellow or brown discoloration. What does this indicate and is it still usable?

A: Discoloration is a common visual indicator of compound degradation. A yellow or brown tint often suggests the formation of minor oxidized impurities or photodecomposition products. While a very faint color change might not significantly impact some applications, it is a clear warning sign that the compound's purity has been compromised.

Causality: The color arises from the formation of new chromophores, which are molecules that absorb visible light. These are often created through oxidation of the electron-rich thiophene ring.

Recommendation: Before using a discolored sample, we strongly advise re-analyzing its purity via a suitable method like HPLC, GC-MS, or NMR. If significant impurities are detected, the material should not be used in sensitive applications where stoichiometry and purity are critical.

Q3: What are the ideal storage conditions for long-term stability?

A: To mitigate all three primary decomposition pathways, specific storage conditions are crucial. Please refer to the summary table below for a quick reference.

ParameterRecommendationRationale & Expert Insights
Temperature 2-8 °C (Refrigerated)Lower temperatures significantly slow the rates of all chemical reactions, including oxidation and hydrolysis. While ambient storage is possible for short periods, refrigeration is essential for preserving long-term integrity.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Replacing the headspace in the container with an inert gas displaces atmospheric oxygen and moisture. This is the most effective way to prevent oxidation of the thiophene sulfur and minimize the risk of hydrolysis.
Light Protect from Light (Amber Vial/Opaque Container) Storing the compound in an amber glass vial or an opaque outer container prevents exposure to UV and visible light, thereby inhibiting photodecomposition pathways.[7][8] This is a simple but critical step.
Container Tightly Sealed Glass Vial with PTFE-lined Cap A tightly sealed container is the primary barrier against atmospheric moisture and oxygen.[10] Polytetrafluoroethylene (PTFE) cap liners provide an excellent, non-reactive seal, preventing contamination from the cap material itself.

Q4: I need to open the container frequently to take small amounts for my experiments. What is the best practice for this?

A: Frequent opening of the main stock container is a major source of degradation. Each time the container is opened, the compound is exposed to atmospheric oxygen and humidity.

Best Practice - Aliquoting: The most trustworthy protocol is to aliquot the compound upon its first arrival.

  • Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Working quickly in a controlled environment (e.g., a glove box or under a gentle stream of inert gas), portion the compound into smaller, single-use glass vials.

  • Backfill each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly with a PTFE-lined cap.

  • Store these aliquots under the recommended conditions (refrigerated, in the dark). This ensures that the main stock remains pristine and each experiment uses a fresh, uncompromised sample.

Visualizing Decomposition and Prevention

To better understand the chemical challenges and the logic behind our recommendations, the following diagrams illustrate the key concepts.

DecompositionPathways cluster_main This compound cluster_products Degradation Products Main Main Compound Oxidation Thiophene S-Oxide & Sulfone Main->Oxidation O₂ / Oxidants Hydrolysis 4-Methylthiophene- 2-carboxylic Acid Main->Hydrolysis H₂O (Acid/Base catalyst) Photo Photodecomposition Products Main->Photo UV Light

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow Start Unstable Compound or Inconsistent Results CheckStorage Review Storage Conditions: Temp, Light, Atmosphere? Start->CheckStorage CheckHandling Review Handling Protocol: Aliquoting? Inert Gas? CheckStorage->CheckHandling Conditions OK ImplementChanges Implement Correct Storage & Handling (See Protocols) CheckStorage->ImplementChanges Incorrect PurityAnalysis Perform Purity Analysis (HPLC, NMR, GC-MS) CheckHandling->PurityAnalysis Protocol OK CheckHandling->ImplementChanges Incorrect IsPure Is Compound Pure? PurityAnalysis->IsPure OrderNew Order Fresh Material & Implement Best Practices IsPure->OrderNew No Continue Proceed with Experiment IsPure->Continue Yes ImplementChanges->PurityAnalysis

Caption: Workflow for troubleshooting compound stability issues.

Experimental Protocols

These protocols provide self-validating systems to ensure the integrity of your compound.

Protocol 1: Forced Degradation Study (Stress Testing)

This experiment helps identify potential degradation products and confirms that your analytical method can detect them.

Objective: To intentionally degrade the compound under controlled harsh conditions to understand its stability profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Dispense the stock solution into five separate, clearly labeled vials.

    • Control: Keep one vial under ideal storage conditions (2-8 °C, dark).

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide.

    • Oxidative Stress: Add a small percentage (e.g., 3%) of hydrogen peroxide.

    • Photolytic Stress: Expose the vial to a photostability chamber with a controlled light source (e.g., >1.2 million lux hours and 200 W·h/m²).[8]

  • Incubation: Heat the acid, base, and oxidative stress vials at a moderate temperature (e.g., 40-60 °C) for a defined period (e.g., 24-48 hours), monitoring periodically. Keep the photolytic sample at room temperature.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all five samples (including the control) by a validated HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms. New peaks in the stressed samples relative to the control represent degradation products. This confirms the compound's vulnerabilities and validates that your analytical method is "stability-indicating."

Protocol 2: Routine Purity Check by HPLC

Objective: To quickly assess the purity of a stored sample before use.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your stored this compound sample in a suitable mobile phase solvent (e.g., acetonitrile/water mixture).

  • Reference Standard: If available, prepare a solution of a new, high-purity reference standard at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detection: UV detector at a wavelength where the compound has strong absorbance.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the reference standard first to determine the retention time and peak shape of the pure compound. Then, inject your stored sample.

  • Interpretation: Compare the chromatogram of your sample to the reference. The presence of additional peaks or a significant decrease in the main peak's area percentage indicates degradation. A pure sample should show a single major peak (>98-99% area).

References

  • Wikipedia. Thiophene. [Link]

  • Ciriminna, R., et al. (2010). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems.
  • Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition. [Link]

  • Kropp, K. G., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]

  • Kropp, K. G., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Lee, J. C., et al. (2007). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications. [Link]

  • Clark, J. (2015). Hydrolysis of Esters. Chemguide. [Link]

  • WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Pfister, G., et al. (2018). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules. [Link]

  • Givens, R. S., et al. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Journal of the American Chemical Society. [Link]

  • Waterman, K. C. (2007). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology.
  • ResearchGate. Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. [Link]

  • Oakwood Chemical. Methyl 4-Methyl-thiophene-2-carboxylate. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • PubChem. This compound. [Link]

  • AHH Chemical. Methyl 3-Amino-4-methylthiophene-2-carboxylate. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

Sources

Navigating the Scale-Up of Methyl 4-methylthiophene-2-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the production of this key chemical intermediate. As Senior Application Scientists, we synthesize our field expertise with established scientific principles to offer practical and reliable solutions.

The industrial production of this compound typically follows a two-stage synthetic route. The first stage involves the synthesis of the key intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate . This is commonly achieved through the versatile Gewald three-component reaction. The second stage is the deamination of this amino-intermediate to yield the final product.

This guide is structured to address the specific challenges that can arise at each of these stages during the transition from laboratory-scale to large-scale production.

Stage 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate via the Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While efficient, scaling up this reaction can present several challenges.

Troubleshooting and FAQs for the Gewald Reaction Scale-Up

Q1: We are observing low yields of Methyl 3-amino-4-methylthiophene-2-carboxylate during scale-up. What are the likely causes and how can we optimize the reaction?

A1: Low yields in a scaled-up Gewald reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants, hindering the reaction. Ensure your reactor is equipped with an appropriate agitator for viscous slurries.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While catalytic amounts of a base like triethylamine or morpholine are used, the optimal ratio may need to be adjusted at scale.

  • Temperature Control: The Gewald reaction is often exothermic. Poor heat dissipation in a large reactor can lead to side reactions. A controlled temperature profile, typically between room temperature and 50-60°C, should be maintained.

  • Sulfur Addition: The physical form and rate of addition of elemental sulfur can impact the reaction. Ensure the sulfur is finely powdered and added portion-wise to control the exotherm.

Q2: We are struggling with the isolation of a sticky precipitate of the amino-thiophene intermediate. What is the best practice for workup at a larger scale?

A2: The formation of a sticky product during precipitation is a common issue. Here are some strategies to improve the workup:

  • Anti-Solvent Addition: The use of an anti-solvent like diethyl ether can facilitate precipitation. The rate and temperature of addition should be carefully controlled to promote the formation of a filterable solid.

  • Filter Aids: For particularly difficult precipitates, the use of a filter aid such as kieselguhr (diatomaceous earth) can be effective. The filter aid is mixed with the slurry before filtration to create a more porous filter cake.

  • Controlled Crystallization: Instead of rapid precipitation, a controlled cooling profile can encourage the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial.

Q3: What are the common impurities we should look for in the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Key impurities to monitor for include:

  • Unreacted Methyl Acetoacetate and Methyl Cyanoacetate: These can often be removed during the workup and washing steps.

  • Over-alkylation or Dimerization Products: These can form under certain conditions and may require chromatographic purification to remove.

  • Sulfur-containing byproducts: The complex reaction of elemental sulfur can sometimes lead to the formation of polysulfides or other sulfur-containing impurities.

Stage 2: Deamination of Methyl 3-amino-4-methylthiophene-2-carboxylate

The conversion of the 3-amino group to a hydrogen atom is a critical and often challenging step in the synthesis of this compound. This is typically achieved through diazotization of the amino group followed by a reduction (hydrodediazoniation).

Troubleshooting and FAQs for the Deamination Scale-Up

Q1: Our attempts at deamination are resulting in low yields and a complex mixture of byproducts. What are the key challenges with this transformation?

A1: The deamination of electron-rich heterocyclic amines like 3-aminothiophenes is notoriously difficult due to the high reactivity and instability of the corresponding diazonium salt. Key challenges include:

  • Instability of the Diazonium Intermediate: Thiophene rings are electron-rich, which can make the corresponding diazonium salts highly unstable and prone to decomposition or unwanted side reactions.

  • Side Reactions: The unstable diazonium salt can undergo various side reactions, including coupling reactions to form azo compounds, or reaction with the solvent.

  • Incomplete Reaction: Achieving complete conversion of the starting material can be difficult without causing significant degradation of the product.

Q2: What is the recommended procedure for the deamination of Methyl 3-amino-4-methylthiophene-2-carboxylate on a larger scale?

A2: A common and effective method for this deamination is through a two-step, one-pot procedure involving diazotization followed by reduction.

Step-by-Step Protocol for Deamination:

  • Diazotization:

    • Dissolve the Methyl 3-amino-4-methylthiophene-2-carboxylate in a suitable acidic medium, such as a mixture of ethanol and sulfuric acid, and cool the solution to 0-5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. The slow addition is crucial to control the exotherm and minimize the decomposition of the diazonium salt.

  • Reduction (Hydrodediazoniation):

    • Once the diazotization is complete (as indicated by a spot test with starch-iodide paper for excess nitrous acid), the diazonium salt solution is typically added to a pre-heated solution of the reducing agent.

    • A common reducing agent for this transformation is hypophosphorous acid (H₃PO₂). The reaction is often heated to drive the reduction and the evolution of nitrogen gas.

  • Workup:

    • After the reaction is complete, the mixture is cooled and extracted with a suitable organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude this compound.

    • Purification is typically achieved by vacuum distillation or recrystallization.

Q3: Given the instability of the diazonium salt, what are the critical safety considerations for scaling up this deamination reaction?

A3: Safety is paramount when working with diazonium salts. Key considerations for scale-up include:

  • Temperature Control: Strict temperature control is essential to prevent the uncontrolled decomposition of the diazonium salt, which can be explosive. The reaction should be conducted in a reactor with efficient cooling capabilities.

  • Slow Addition Rates: The addition of sodium nitrite must be slow and controlled to manage the heat generated during the reaction.

  • Quenching Procedures: Have a well-defined quenching procedure in place in case of a thermal runaway. This may involve the addition of a chemical to rapidly destroy the diazonium salt.

  • Off-Gassing: The reaction releases nitrogen gas. The reactor must be properly vented to handle the gas evolution safely.

Q4: How can we monitor the progress of the deamination reaction effectively?

A4: Reaction monitoring is crucial for optimizing the process and ensuring safety.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Starch-Iodide Test: A simple and effective way to monitor the presence of excess nitrous acid during the diazotization step. A positive test (blue-black color) indicates that sufficient sodium nitrite has been added.

Visualizing the Process

To aid in understanding the workflow and key transformations, the following diagrams are provided.

Experimental Workflow: Two-Stage Synthesis

G cluster_stage1 Stage 1: Gewald Reaction cluster_stage2 Stage 2: Deamination start1 Methyl Acetoacetate + Methyl Cyanoacetate + Sulfur react1 Gewald Reaction (Base, Solvent, Heat) start1->react1 workup1 Workup & Isolation react1->workup1 product1 Methyl 3-amino-4-methyl- thiophene-2-carboxylate start2 Methyl 3-amino-4-methyl- thiophene-2-carboxylate product1->start2 Intermediate Transfer workup1->product1 react2 Diazotization (NaNO₂, Acid) start2->react2 intermediate2 Diazonium Salt Intermediate (Unstable) react2->intermediate2 react3 Reduction (e.g., H₃PO₂) intermediate2->react3 workup2 Workup & Purification react3->workup2 product2 Methyl 4-methylthiophene- 2-carboxylate workup2->product2

Caption: Overall synthetic workflow from starting materials to the final product.

Troubleshooting Logic: Low Yield in Deamination

G start Low Yield in Deamination q1 Incomplete Diazotization? start->q1 a1 Check Starch-Iodide Test. Ensure sufficient NaNO₂. q1->a1 Yes q2 Diazonium Decomposition? q1->q2 No a2 Verify Temperature Control (<5°C). Check for localized heating. q2->a2 Yes q3 Inefficient Reduction? q2->q3 No a3 Optimize reducing agent stoichiometry. Ensure adequate reaction time/temperature. q3->a3 Yes q4 Product Loss During Workup? q3->q4 No a4 Optimize extraction solvent and pH. Consider alternative purification methods. q4->a4

Caption: Decision tree for troubleshooting low yields in the deamination step.

Quantitative Data Summary

The following table provides a general overview of reaction parameters for the two key stages. Note that optimal conditions may vary depending on the specific scale and equipment used.

ParameterStage 1: Gewald ReactionStage 2: Deamination
Key Reagents Methyl acetoacetate, Methyl cyanoacetate, SulfurMethyl 3-amino-4-methylthiophene-2-carboxylate, NaNO₂, H₃PO₂
Solvent Ethanol, DMF, or AcetonitrileEthanol/Aqueous Acid
Catalyst/Base Triethylamine or MorpholineSulfuric Acid
Temperature 25 - 60 °C0 - 5 °C (Diazotization), 50 - 80 °C (Reduction)
Typical Yield 70 - 90%60 - 80%
Key Challenges Exotherm control, Product isolation, PurityDiazonium salt instability, Side reactions, Safety

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-cyano esters, elemental sulfur and ketones. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons. [Link]

  • Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers. [Link]

  • Campaigne, E. (1984). The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives, Part 1. John Wiley & Sons. [Link]

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-methylthiophene-2-carboxylate, a key building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with the causal explanations and actionable protocols necessary to achieve efficient and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection

This section addresses fundamental questions regarding the strategic selection of a catalytic system for the synthesis of this compound.

Q1: What are the primary catalytic strategies for synthesizing this compound?

There are two primary pathways for this synthesis, each with distinct catalytic requirements:

  • Direct C-H Carboxylation/Carbonylation: This is an atom-economical approach that involves the direct functionalization of the C2-H bond of 4-methylthiophene. This method typically employs transition metal catalysts, such as palladium or rhodium, to facilitate the introduction of a carboxyl or methoxycarbonyl group.[1][2][3] The carbonyl source can be carbon monoxide (CO) or carbon dioxide (CO₂).[3][4]

  • Esterification of 4-methylthiophene-2-carboxylic acid: This is a classical two-step approach. First, 4-methylthiophene-2-carboxylic acid is synthesized or procured. Second, the carboxylic acid is esterified with methanol. This step can be catalyzed by a strong acid (Fischer-Speier esterification) or via base-catalyzed methods using a methylating agent like dimethylcarbonate.[5][6]

Q2: For the direct C-H functionalization route, which catalysts are most effective?

Palladium-based catalysts are the most extensively studied and frequently employed for the C-H functionalization of thiophenes.[1][4][7]

  • Palladium(II) Acetate (Pd(OAc)₂): This is a common and versatile palladium precursor. It is often used in conjunction with ligands and an oxidant to create a catalytically active species for C-H activation.[4] The mechanism generally involves the formation of a σ-palladium complex, followed by the insertion of the carbonyl source (CO or CO₂), which is the rate-determining step.[1]

  • Rhodium Catalysts: Rhodium complexes, such as Rh(I) and Rh(III) systems, are also effective for C-H carboxylation, often under redox-neutral conditions.[3][8][9] They can offer different reactivity and selectivity profiles compared to palladium.

Q3: What is the critical role of ligands and additives in palladium-catalyzed C-H carboxylation?

Ligands and additives are not merely accessory components; they are crucial for catalyst stability, reactivity, and selectivity.

  • Ligands: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, prevent decomposition to inactive palladium black, and modulate the electronic properties of the catalyst to favor the desired reaction pathway.[10]

  • Oxidants: In many Pd(II)-catalyzed C-H activation cycles, an oxidant (e.g., p-benzoquinone) is required to regenerate the active catalyst.[4]

  • Additives: Pressurized CO₂ has been shown to suppress the thermal decomposition of active palladium species, enhancing catalyst durability and allowing for lower catalyst loadings.[4]

Q4: How do I choose between the direct C-H functionalization and the two-step esterification route?

The choice depends on several factors:

  • Substrate Availability: If 4-methylthiophene-2-carboxylic acid is readily and economically available, the Fischer esterification is a straightforward and reliable method.[5]

  • Atom Economy and Step-Efficiency: For novel discovery chemistry or process optimization, the direct C-H functionalization route is superior as it avoids the pre-synthesis of the carboxylic acid, saving steps and reducing waste.

  • Regioselectivity Concerns: The C-H bonds at the C2 and C5 positions of thiophene have similar reactivity. While the C2 position is generally more reactive, direct functionalization of 4-methylthiophene can sometimes lead to mixtures of 2- and 5-carboxylated isomers.[11][12] The two-step route provides unambiguous regioselectivity.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Troubleshooting Workflow Diagram

This diagram outlines a systematic approach to diagnosing low-yield reactions.

TroubleshootingWorkflow Workflow for Diagnosing Low Yield start Low Yield or No Reaction Observed check_reagents Verify Reagent Quality & Purity (Substrate, Catalyst, Solvent, Base) start->check_reagents sub_issue Reagent Issue Identified? check_reagents->sub_issue check_atmosphere Ensure Inert Atmosphere (Proper Degassing, Positive N2/Ar Pressure) atm_issue Atmosphere Issue Identified? check_atmosphere->atm_issue check_conditions Confirm Reaction Conditions (Temperature, Time, Stirring) cond_issue Condition Issue Identified? check_conditions->cond_issue sub_issue->check_atmosphere No repurify Solution: Repurify/Replace Reagents. Use fresh catalyst. Dry solvents/base. sub_issue->repurify Yes atm_issue->check_conditions No degas Solution: Improve Degassing Protocol. (e.g., Freeze-Pump-Thaw). Check for leaks. atm_issue->degas Yes optimize Solution: Optimize Parameters. Screen temperature, concentration, catalyst loading. cond_issue->optimize Yes advanced_diag Advanced Diagnostics: - Analyze for Side Products (LC-MS/GC-MS) - Test Catalyst with Control Substrate cond_issue->advanced_diag No

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Q&A for Specific Experimental Issues

Problem: My direct C-H carboxylation reaction has stalled, showing low conversion and significant starting material.

  • Possible Cause 1: Catalyst Deactivation. Palladium(0) species, which are part of the catalytic cycle, are highly sensitive to oxygen.[10][13] Inadequate degassing of the solvent and reagents can lead to oxidation and deactivation of the catalyst. You may observe the formation of palladium black, a sign of catalyst decomposition.[4]

  • Solution:

    • Improve Inert Atmosphere: Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen). Use a robust degassing technique for your solvent, such as freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes.[14]

    • Use Fresh Catalyst: Use a fresh batch of palladium precursor. For sensitive reactions, weighing out the catalyst in a glovebox is recommended.[10]

    • Add Stabilizing Additives: As demonstrated in some studies, adding pressurized CO₂ can help stabilize the active palladium species and prevent decomposition.[4]

  • Possible Cause 2: Poor Reagent Quality. The purity of your 4-methylthiophene is critical. Sulfur-containing impurities, other than the substrate itself, can act as catalyst poisons. The base used (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous and finely powdered for optimal reactivity.[13]

  • Solution:

    • Purify Substrate: Purify the 4-methylthiophene by distillation if its purity is questionable.

    • Use High-Quality Base: Use a freshly opened bottle of base or dry it in an oven before use.

Problem: I am observing the formation of the undesired 5-carboxylate isomer alongside my target product.

  • Possible Cause: Lack of Regiocontrol. The electronic properties of the methyl group at the 4-position are not strongly directing, meaning the C2 and C5 positions have comparable reactivity, leading to mixtures.[12] This is a common challenge in the C-H functionalization of substituted thiophenes.[11]

  • Solution:

    • Screen Ligands: The steric and electronic properties of the ligand can significantly influence regioselectivity. Experiment with a panel of phosphine ligands (both monodentate and bidentate) or NHC ligands to find a combination that favors C2 functionalization.

    • Employ a Directing Group: For complex syntheses where regioselectivity is paramount, a temporary directing group can be installed on the thiophene to force the catalyst to functionalize a specific C-H bond.[15][16] While this adds steps, it provides unparalleled control.

    • Switch Synthetic Strategy: If regioselectivity remains poor, revert to the two-step esterification of pure 4-methylthiophene-2-carboxylic acid, which guarantees the correct isomer.

Problem: My Fischer esterification reaction is incomplete, with residual carboxylic acid remaining.

  • Possible Cause: Equilibrium. The Fischer esterification is a reversible reaction.[5] The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[17]

  • Solution:

    • Remove Water: The most effective way to drive the reaction to completion is to remove water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.

    • Use Excess Alcohol: Use methanol as the solvent. The large excess of one of the reactants (Le Châtelier's principle) will shift the equilibrium towards the product side.[5]

    • Increase Catalyst Loading: Ensure a sufficient amount of acid catalyst (e.g., H₂SO₄, TsOH) is used to facilitate both the protonation of the carbonyl and the dehydration step.[5]

Part 3: Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Direct Methoxycarbonylation via C-H Activation

This protocol is a representative procedure based on principles of palladium-catalyzed C-H functionalization.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and an oxidant (e.g., p-benzoquinone, 1.2 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-methylthiophene (1.0 equivalent) and anhydrous methanol (as solvent).

  • Carbon Monoxide: Pressurize the reaction vessel with carbon monoxide (CO) gas (typically 1-10 atm, use a CO-rated regulator and conduct in a well-ventilated fume hood).

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After cooling to room temperature, carefully vent the CO pressure. Dilute the mixture with ethyl acetate, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Fischer-Speier Esterification

This is a classic and reliable method for ester synthesis.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylthiophene-2-carboxylic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of methanol (e.g., 20-50 equivalents, often used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the disappearance of the starting carboxylic acid by TLC.

  • Work-up: After cooling, carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude ester is often of high purity, but can be further purified by distillation or chromatography if necessary.

Data Presentation: Comparison of Catalytic Approaches
FeaturePd-Catalyzed C-H ActivationFischer Esterification
Catalyst Palladium(II) Acetate, Rhodium complexes[3][4]Sulfuric Acid, TsOH[5]
Key Reagents 4-methylthiophene, CO or CO₂4-methylthiophene-2-carboxylic acid, Methanol
Atom Economy High (fewer steps)Moderate
Regioselectivity Potentially problematic (C2 vs. C5)[12]Absolute (defined by starting material)
Key Challenge Catalyst deactivation, regiocontrol[4][10]Reversible equilibrium, water removal[5][17]
Typical Temp. 80-120 °C65 °C (Reflux)

References

  • Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(14), 3310–3313. [Link]

  • Li, Y., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Molecules, 27(12), 3825. [Link]

  • ResearchGate. (2022). Pd-catalyzed carboxylation of thiophene with CO2. [Link]

  • Takahashi, K., et al. (2022). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 12, 5946-5952. [Link]

  • Daniels, M. H., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]

  • Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. [Link]

  • Zhu, C., et al. (2019). Rhodium(I)-Catalyzed Aryl C–H Carboxylation of 2-Arylanilines with CO2. Organic Letters, 21(9), 3443–3448. [Link]

  • MDPI. (n.d.). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. [Link]

  • Hu, P., et al. (2012). Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes. Angewandte Chemie International Edition, 51(1), 227-31. [Link]

  • Iwasawa, T. (2018). Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source. Beilstein Journal of Organic Chemistry, 14, 2417–2431. [Link]

  • Iwasawa, T. (2018). Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition, 60(2), 742-746. [Link]

  • MDPI. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. [Link]

  • Piller, F. M., & Knochel, P. (2009). Regio- and chemoselective synthesis of fully substituted thiophenes. Organic Letters, 11(2), 445-8. [Link]

  • RSC Publishing. (n.d.). Rhodium(ii)-catalyzed C–H carboxylation of ferrocenes with CO2. [Link]

  • Google Patents. (n.d.). Dipeptidyl peptidase-iv inhibitors.
  • Google Patents. (n.d.). Dipeptidyl peptidase-IV inhibitors.
  • Google Patents. (n.d.). Dipeptidyl peptidase-IV inhibitors.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

Sources

"Methyl 4-methylthiophene-2-carboxylate" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026

Welcome to the technical support guide for Methyl 4-methylthiophene-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is an aromatic ester. Its structure consists of a stable thiophene ring, which imparts significant aromatic character, and a methyl ester functional group, which is the primary site of potential reactivity and degradation in solution.[1][2] Understanding the interplay between the robust aromatic core and the susceptible ester linkage is critical for predicting its behavior under various experimental conditions. This guide will focus on the most common stability issue: hydrolysis of the ester group.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

The most significant stability issue is the hydrolysis of the methyl ester group to form 4-methylthiophene-2-carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[3] The thiophene ring itself is generally stable under mild acidic or basic conditions, unlike less aromatic heterocycles such as furan.[2][4] Therefore, controlling the pH of your solution is the most critical factor in maintaining the compound's integrity.

Q2: What are the recommended general storage conditions for solutions of this compound?

For optimal stability, solutions should be prepared in aprotic, neutral, and dry solvents (e.g., anhydrous acetonitrile, THF, or dichloromethane) and stored at low temperatures (-20°C or below).[5] If aqueous or protic solvents (like methanol or ethanol) are necessary, solutions should be prepared fresh, buffered to a neutral pH (approx. 6-7.5), and used as quickly as possible. Avoid prolonged storage in such solvents.

Q3: Is this compound sensitive to air or light?

While the thiophene ring is relatively stable, prolonged exposure to strong UV light or potent oxidizing agents can lead to degradation. Standard laboratory practice dictates storing solutions in amber vials to protect from light and under an inert atmosphere (e.g., nitrogen or argon) if the solution is to be stored for an extended period or if the solvent is prone to peroxide formation (e.g., THF).[6][7]

Q4: I am using a strong oxidizing agent in my reaction. Will this affect the compound?

Yes, it is possible. While the sulfur atom in the thiophene ring is less susceptible to oxidation than in a non-aromatic sulfide, strong oxidizing agents can still react with the ring.[2] It is crucial to select an appropriate oxidant and monitor the reaction for potential degradation of the thiophene core. Incompatible materials to avoid include strong oxidizing agents.[8][9]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental observations and provides a logical framework for identifying and resolving stability issues.

Problem 1: Inconsistent analytical results, decreasing peak area of the parent compound, or appearance of a new, more polar peak in HPLC analysis over time.
  • Likely Cause: Ester Hydrolysis. This is the most common degradation pathway, especially in the presence of water, acids, or bases. Base-catalyzed hydrolysis (saponification) is typically much faster and irreversible than acid-catalyzed hydrolysis.[3]

  • Causality Explained: The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. In basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that attacks the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and susceptible to attack by a weaker nucleophile, like water.

  • Diagnostic & Solution Workflow:

    G A Problem Observed: Inconsistent Results / New Peak B Is the solvent aqueous or protic? Does it contain acidic/basic additives? A->B C Hypothesis: Ester Hydrolysis B->C Yes D Action: Perform a pH-dependent stability study (See Protocol A) C->D E Analyze samples at T=0 and subsequent time points using HPLC (See Protocol B) D->E F Does the parent peak area decrease while a new peak (matching the carboxylic acid standard) increases? E->F G Confirmation: Degradation is due to hydrolysis. F->G Yes I Hypothesis Unlikely. Investigate other factors: - Oxidative degradation - Photodegradation - Adsorption to container F->I No H Solution: 1. Buffer solution to pH 6-7.5. 2. Use aprotic solvents if possible. 3. Prepare solutions fresh before use. 4. Run reactions at lower temperatures. G->H

    Figure 1. Troubleshooting workflow for suspected ester hydrolysis.

  • Key Degradation Pathways:

    G

    Figure 2. Base-catalyzed hydrolysis pathway.

    G

    Figure 3. Acid-catalyzed hydrolysis pathway.

Problem 2: Solution discoloration or formation of complex mixtures when using reactive reagents (e.g., strong oxidants, organometallics).
  • Likely Cause: Thiophene Ring Reactivity. Although aromatic, the thiophene ring can undergo reactions like oxidation, metalation, or electrophilic substitution, which can lead to degradation or unintended side products.[1] For example, using BuLi can deprotonate the ring, forming a thienyllithium species.[2]

  • Causality Explained: The sulfur heteroatom influences the electron distribution in the ring, making certain positions more reactive than others. This reactivity can compete with the desired reaction at the ester functional group.

  • Diagnostic & Solution:

    • Review Reagent Compatibility: Scrutinize all reagents for known reactivity with thiophene.

    • Perform Control Experiment: Run the reaction without your primary substrate but with this compound to see if it degrades under the reaction conditions.

    • Use Milder Conditions: Explore less reactive reagents or lower reaction temperatures.

    • Analytical Characterization: Use LC-MS to identify the masses of byproducts, which can provide clues about the degradation pathway.[10]

Summary of Solution Stability

ConditionSolvent TypeStability ConcernRecommendation
pH < 4 Aqueous / ProticAcid-Catalyzed HydrolysisHigh risk. Avoid if possible. If necessary, use the lowest possible temperature and shortest duration.
pH 4 - 6 Aqueous / ProticSlow Acid-Catalyzed HydrolysisModerate risk. Monitor stability for experiments longer than a few hours.
pH 6 - 7.5 Aqueous / ProticOptimal for Aqueous Systems Lowest risk of hydrolysis. Ideal for preparing stock solutions if water is required.
pH 7.5 - 9 Aqueous / ProticBase-Catalyzed HydrolysisModerate risk. Degradation rate will increase with pH.
pH > 9 Aqueous / ProticRapid Base-Catalyzed HydrolysisVery high risk. Avoid these conditions completely unless saponification is intended.
Neutral Aprotic (Anhydrous)MinimalOptimal for Storage. Compound is generally stable. Ensure solvent is dry.

Appendix A: Experimental Protocols

Protocol A: pH-Dependent Stability Study

This protocol allows you to quantify the stability of this compound at different pH values.

  • Prepare Buffer Solutions: Prepare buffers at pH 4, 7, and 9. A common choice is a phosphate or citrate buffer system.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like acetonitrile (e.g., 10 mg/mL).

  • Initiate Experiment: Spike a known volume of the stock solution into each buffer to achieve a final concentration suitable for your analytical method (e.g., 50 µg/mL). Ensure the final percentage of the organic cosolvent is low (e.g., <5%) to not significantly alter the aqueous buffer's properties.

  • Incubation: Store aliquots of each solution at your desired experimental temperature (e.g., Room Temperature, 37°C).

  • Time Points: At specified time points (e.g., T=0, 1h, 4h, 8h, 24h), take an aliquot from each pH solution.

  • Quench and Analyze: Immediately quench any further degradation by diluting the aliquot in your HPLC mobile phase or a neutral, aprotic solvent. Analyze promptly via HPLC (See Protocol B).

Protocol B: HPLC Monitoring Method

This is a general method for monitoring the parent compound and its primary hydrolytic degradant.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.

  • Gradient: Start with a high percentage of A (e.g., 90%) and gradually increase B. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the ester and the carboxylic acid have good absorbance (e.g., 254 nm or 280 nm).

  • Self-Validation: To confirm the identity of the degradant peak, inject a standard of 4-methylthiophene-2-carboxylic acid. The retention time should match the new peak observed in your stability study.

References

  • Google. (2026).
  • ChemicalBook. (2025, July 19).
  • Fisher Scientific. (2025, December 22).
  • Safety Data Sheet. (2023, July 26).
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - 4-Methylthiophene-2-carboxaldehyde.
  • Fisher Scientific. (2025, December 20).
  • Perepichka, I. F., et al. (2023). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability.
  • International Journal of Creative Research Thoughts. (n.d.).
  • Mishra, R., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • HOPEMAX. (2025, July 24). What is the stability of 2 - Acetylthiophene under different conditions?.
  • ResearchGate. (2025, March). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
  • Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.).
  • Reddit. (2024, December 13). Why is thiophene stable to acid?. r/OrganicChemistry.
  • Wikipedia. (n.d.). Thiophene.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • AHH Chemical. (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • CymitQuimica. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
  • Google Patents. (1996).

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Common pitfalls in the handling and use of "Methyl 4-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-methylthiophene-2-carboxylate

Welcome to the technical support resource for this compound (CAS: 28686-90-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling, storage, and application of this versatile heterocyclic building block. Our goal is to provide field-proven insights and robust protocols to ensure the success and integrity of your experiments.

Section 1: Compound Profile & Key Properties

This compound is a substituted thiophene derivative frequently employed in organic synthesis. Understanding its fundamental properties is the first step toward its successful application.

PropertyValueSource
CAS Number 28686-90-0[1][2]
Molecular Formula C₇H₈O₂S[1][2]
Molecular Weight 156.20 g/mol [1][2]
Boiling Point 84-85 °C at 2 Torr[2]
Density ~1.173 ± 0.06 g/cm³[2]
IUPAC Name This compound[1]
Synonyms 4-methyl-2-thiophenecarboxylic acid methyl ester, Methyl 4-methyl-2-thenoate[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A: Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly sealed to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to protect against slow oxidation of the sulfur atom.[3]

Q2: What are the primary safety precautions for handling this compound?

A: Standard laboratory personal protective equipment (PPE) is required. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Handling should be performed in a chemical fume hood to avoid inhalation of any vapors or mists.[3][4] Avoid contact with skin and eyes.[3] Keep the compound away from strong oxidizing agents, heat, sparks, and open flames.[3][5]

Q3: What are the common impurities I might find in my sample and how can I detect them?

A: The most common impurity is the corresponding carboxylic acid (4-methylthiophene-2-carboxylic acid), resulting from incomplete esterification during synthesis or hydrolysis during storage.[7] Other potential impurities include residual solvents or regioisomers (e.g., methyl 3-methylthiophene-2-carboxylate) from the initial synthesis. These impurities can be detected using:

  • ¹H NMR: The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), while the methyl ester singlet should be sharp around 3.8-3.9 ppm.

  • GC-MS: This technique can separate the ester from the more polar carboxylic acid and identify residual solvents.[1]

  • IR Spectroscopy: The presence of the carboxylic acid will show a broad O-H stretch from ~2500-3300 cm⁻¹, which is absent in the pure ester.

Q4: Is this compound particularly sensitive to acidic or basic conditions?

A: Yes. As a methyl ester, it is susceptible to hydrolysis under both acidic and basic conditions, with base-catalyzed hydrolysis (saponification) being irreversible. If your reaction requires strongly acidic or basic aqueous conditions and you need to preserve the ester functionality, the experimental design must be carefully considered. Non-aqueous or buffered systems are preferable.

Q5: What solvents are suitable for dissolving and reacting with this compound?

A: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and toluene. For reactions, the choice of solvent should be guided by the specific reaction conditions, ensuring it is anhydrous if hydrolysis is a concern.

Section 3: Troubleshooting Guide for Common Experimental Pitfalls

This section addresses specific problems encountered during reactions involving this compound.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
  • The Issue: You are attempting a Suzuki, Heck, or similar cross-coupling reaction using the thiophene ring, but the reaction is sluggish or fails completely.

  • Causality & Mechanism: The sulfur atom in the thiophene ring is a soft Lewis base, which can coordinate strongly to the soft Lewis acidic palladium catalyst center. This coordination can act as a catalyst poison, sequestering the active catalytic species and shutting down the catalytic cycle.

  • Troubleshooting Workflow:

G start Low Yield in Pd Coupling check_purity 1. Analyze Starting Material Purity (¹H NMR, GC-MS) start->check_purity is_pure Is material >98% pure? check_purity->is_pure purify Purify via column chromatography or vacuum distillation. is_pure->purify No check_catalyst 2. Evaluate Catalyst System is_pure->check_catalyst Yes purify->check_purity ligand_choice Is the ligand suitable for a sulfur heterocycle? check_catalyst->ligand_choice change_ligand Switch to electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). ligand_choice->change_ligand No check_conditions 3. Optimize Reaction Conditions ligand_choice->check_conditions Yes change_ligand->check_conditions conditions_ok Are solvents anhydrous and atmosphere inert? check_conditions->conditions_ok dry_solvents Use freshly distilled solvents and rigorously degas the reaction mixture. conditions_ok->dry_solvents No success Reaction Successful conditions_ok->success Yes dry_solvents->success

Caption: Troubleshooting workflow for palladium-catalyzed reactions.

Problem 2: An Unexpected Carboxylic Acid Byproduct is Isolated
  • The Issue: Your final product is contaminated with or is entirely 4-methylthiophene-2-carboxylic acid.

  • Causality & Mechanism: This is a classic case of ester hydrolysis. It occurs when the ester is exposed to water in the presence of an acid or, more rapidly, a base. Nucleophilic attack of water or hydroxide at the electrophilic ester carbonyl carbon leads to the cleavage of the methyl ester group.

  • Preventative Measures:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use, for example, by passing them through an activated alumina column or distilling from a suitable drying agent.

    • Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Control pH: If aqueous reagents are unavoidable (e.g., in a workup), use neutral or slightly acidic conditions (pH 4-6) and minimize contact time. Avoid basic washes (e.g., sodium bicarbonate) if the ester is the desired product.

    • Purification: If hydrolysis occurs, the desired ester can often be separated from the more polar carboxylic acid using silica gel chromatography.

Problem 3: Inconsistent or Ambiguous Spectroscopic Data
  • The Issue: The ¹H NMR spectrum shows unexpected peaks, or the mass spectrum indicates a wrong mass.

  • Causality & Mechanism:

    • Regioisomers: The synthesis of substituted thiophenes can sometimes yield a mixture of regioisomers. For example, contamination with methyl 3-methylthiophene-2-carboxylate or methyl 5-methylthiophene-2-carboxylate could occur. The electronic environment of the thiophene protons is distinct for each isomer, leading to different chemical shifts in the ¹H NMR spectrum.

    • Degradation: Over time or upon exposure to strong oxidants, the thiophene sulfur can be oxidized to a sulfoxide or sulfone, which will dramatically alter the spectroscopic signature and chemical properties of the compound.

  • Validation Strategy:

    • Confirm Identity: Compare your experimental ¹H NMR and MS data with reference spectra from reliable databases.[1][8] The two protons on the thiophene ring of the title compound should appear as distinct doublets.

    • Check for Isomers: Carefully integrate the aromatic region of the ¹H NMR to quantify any potential isomeric impurities.

    • Assess Purity: Use a high-resolution technique like GC-MS to separate and identify minor components.

Section 4: Key Experimental Protocols

Protocol 1: Saponification to 4-Methylthiophene-2-carboxylic acid

This protocol provides a reliable method for converting the methyl ester to its corresponding carboxylic acid, a common next step in many synthetic routes.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or ether) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 using cold 1M HCl.

    • A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methylthiophene-2-carboxylic acid.

Protocol 2: Workflow for Safe Handling and Storage

G start Receiving Compound storage Store in cool, dry, dark place. Keep container tightly sealed. start->storage handling_prep Prepare for Use: Don PPE (Gloves, Goggles, Lab Coat). Work in a chemical fume hood. storage->handling_prep dispense Dispense under Inert Gas (Argon or Nitrogen) handling_prep->dispense seal Immediately purge headspace with inert gas and tightly reseal container. dispense->seal cleanup Clean spills and decontaminate surfaces. Dispose of waste according to institutional guidelines. dispense->cleanup In case of spill end Return to Storage seal->end cleanup->end

Caption: Recommended workflow for handling and storage.

References

  • This compound | C7H8O2S | CID 2777593 - PubChem. [Link]

  • 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer - Eastfine. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate - NIST WebBook. [Link]

  • METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE - ChemBK. [Link]

  • Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 - Ganesh Remedies. [Link]

  • 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Veer-Chemie. [Link]

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  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. [Link]

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  • Methyl 4-Methyl-thiophene-2-carboxylate - Oakwood Chemical. [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues... - MDPI. (2023-03-31). [Link]

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Technical Support Center: Enhancing Regioselectivity in Reactions of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving Methyl 4-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges in achieving high regioselectivity. Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, making the precise control of their functionalization a critical aspect of modern synthesis.[1][2][3][4]

Understanding the Reactivity of this compound

This compound presents a unique set of challenges and opportunities in chemical synthesis. The thiophene ring is an electron-rich aromatic system, generally prone to electrophilic substitution.[2][5] However, the positions on the ring are not equally reactive. The C5 position is the most nucleophilic and therefore the most reactive towards electrophiles, followed by the C3 position. The substituents on the ring—a methyl group at C4 and a methoxycarbonyl group at C2—further modulate this reactivity.

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position. Conversely, the methyl group (-CH₃) at C4 is an electron-donating group, activating the ring, especially at the adjacent C3 and C5 positions. The interplay of these electronic effects dictates the regiochemical outcome of various reactions.

Diagram: Reactivity Map

Caption: Electronic influence of substituents on reactivity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Electrophilic Aromatic Substitution
Issue 1: Poor regioselectivity in halogenation, nitration, or acylation, with mixtures of C3 and C5 substituted products.

Question: I'm attempting a Friedel-Crafts acylation and obtaining a mixture of the C3 and C5 acylated products. How can I favor substitution at the C5 position?

Answer: This is a common challenge due to the competing electronic effects of the substituents. While the C5 position is generally more activated, the C3 position can still react, leading to isomeric mixtures.

Causality:

  • Steric Hindrance: The methoxycarbonyl group at C2 can sterically hinder the approach of bulky electrophiles to the C3 position.

  • Reaction Conditions: Harsher reaction conditions (higher temperatures, stronger Lewis acids) can overcome the activation barrier for substitution at the less reactive C3 position, leading to reduced selectivity.

Troubleshooting & Optimization:

StrategyRationaleRecommended Protocol
Use a Bulkier Electrophile Increases steric hindrance at the C3 position, favoring attack at the more accessible C5 position.For acylation, use a bulkier acylating agent or a Lewis acid that forms a larger complex with the acyl halide.
Milder Reaction Conditions Lowering the reaction temperature and using a less reactive Lewis acid can enhance selectivity for the more activated C5 position.For bromination, consider using N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures instead of Br₂ with a strong Lewis acid.
Directed Metalation This powerful technique allows for precise functionalization by first deprotonating a specific position with a strong base, followed by quenching with an electrophile.See the detailed protocol in the "Directed Metalation" section below.
Issue 2: Low yields or decomposition during nitration.

Question: My nitration reaction is giving very low yields and a lot of tar-like material. What's going wrong?

Answer: Thiophene rings are sensitive to strongly acidic and oxidizing conditions, which are typical for many nitration protocols.[5] This can lead to ring opening or polymerization.

Causality:

  • Ring Sensitivity: The electron-rich thiophene ring can be oxidized by strong nitric acid.

  • Harsh Conditions: The standard HNO₃/H₂SO₄ mixture is often too harsh for substituted thiophenes.

Troubleshooting & Optimization:

StrategyRationaleRecommended Protocol
Milder Nitrating Agents Using less aggressive nitrating agents can prevent decomposition of the starting material.Use acetyl nitrate (CH₃COONO₂) generated in situ from nitric acid and acetic anhydride, or a nitronium salt like NO₂BF₄ in a non-acidic solvent.
Controlled Temperature Maintaining a low temperature throughout the reaction is crucial to minimize side reactions.Perform the reaction at 0°C or below, with slow addition of the nitrating agent.
Metal-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, the thiophene ring must first be halogenated or converted to another suitable coupling partner (e.g., a boronic ester or organometallic reagent). The challenge then becomes the regioselective introduction of this functional group.

Issue 3: Difficulty in selectively preparing the 5-bromo or 5-iodo derivative for subsequent cross-coupling.

Question: I need to perform a Suzuki coupling at the C5 position, but my attempts to selectively brominate at C5 are giving me a mixture of isomers.

Answer: As with other electrophilic substitutions, achieving high regioselectivity in halogenation can be difficult.

Troubleshooting & Optimization:

StrategyRationaleRecommended Protocol
N-Halosuccinimides N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are milder halogenating agents that often provide better regioselectivity for the most activated position.React this compound with 1.05 equivalents of NBS in a solvent like THF or acetonitrile at room temperature. Monitor the reaction closely by TLC or GC-MS to avoid over-halogenation.
Directed Ortho-Metalation (DoM) This is the most reliable method for achieving high regioselectivity. It involves deprotonation at a specific site directed by a functional group, followed by reaction with an electrophile.[6][7][8][9][10]See the detailed protocol below.
Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy to overcome the inherent reactivity patterns of the thiophene ring and achieve functionalization at a specific position.[6][7][8][9][10] In the case of this compound, the methoxycarbonyl group can act as a directing group, facilitating lithiation at the C3 position. However, to achieve functionalization at C5, a different approach is needed.

Issue 4: How to selectively introduce a functional group at the C5 position using metalation.

Question: I want to introduce a boronic ester at the C5 position for a Suzuki coupling. How can I achieve this selectively?

Answer: While the C2-ester directs to C3, the inherent acidity of the C5 proton, being adjacent to the sulfur atom, allows for selective deprotonation under carefully controlled conditions, especially when the C3 position is sterically hindered or electronically deactivated.

Workflow for C5-Selective Lithiation and Borylation:

start Start with this compound step1 Dissolve in anhydrous THF under inert atmosphere (Ar or N₂) start->step1 step2 Cool to -78 °C step1->step2 step3 Slowly add n-BuLi or LDA step2->step3 step4 Stir at -78 °C for 1-2 hours step3->step4 step5 Quench with electrophile (e.g., triisopropyl borate) step4->step5 step6 Aqueous workup step5->step6 end Isolate C5-functionalized product step6->end

Caption: Workflow for C5-selective functionalization via lithiation.

Detailed Protocol: Regioselective Synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylthiophene-2-carboxylate

  • Preparation: To a flame-dried flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise. The solution may change color, indicating the formation of the lithiated species.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise at -78 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol provides a reliable method for introducing a boronic ester at the C5 position, which can then be used in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions.[11][12]

Conclusion

Enhancing the regioselectivity of reactions involving this compound requires a careful consideration of the interplay between electronic effects, steric hindrance, and reaction conditions. For electrophilic substitutions, optimizing the choice of reagents and conditions can significantly favor the desired isomer. For ultimate control, directed ortho-metalation offers a robust and highly selective method for functionalizing specific positions on the thiophene ring. By understanding the underlying principles and applying the troubleshooting strategies outlined in this guide, researchers can more efficiently synthesize complex thiophene derivatives for applications in drug discovery and materials science.

References
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). PubMed.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019). The Journal of Organic Chemistry.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Directed (ortho)
  • Directed metallation of certain thiophen compounds.
  • Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry.
  • Directed ortho metal
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials. (2019). Concordia University Spectrum Research Repository.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

Sources

Technical Support Center: By-product Analysis in the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering by-products during the synthesis and analysis of Methyl 4-methylthiophene-2-carboxylate. Our focus is on providing practical, scientifically grounded solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurities and by-product formation.

Q1: What are the most common by-products in the synthesis of this compound, particularly via the Gewald reaction?

A1: The Gewald reaction, a common route for synthesizing substituted 2-aminothiophenes, is a multi-component reaction that can lead to several by-products.[1][2] While your target is not a 2-aminothiophene, related thiophene syntheses can have analogous side reactions. Key by-products can include:

  • Unreacted Starting Materials: Incomplete reactions are common and will result in the presence of the initial ketone, active methylene compounds (like α-cyanoesters), and elemental sulfur.[1]

  • Polysulfide Intermediates: The mechanism of the Gewald reaction involves the formation of various polysulfide intermediates.[3][4] If the reaction does not proceed to completion or if the workup is not optimal, these species can persist.

  • Over-alkylation or Dimerization Products: Thiophene rings are susceptible to further reactions. Depending on the specific synthetic route and conditions, by-products from dimerization or reaction at other positions on the thiophene ring can occur.

  • Side-products from Alternative Cyclization: The intermediates in thiophene synthesis can sometimes cyclize in unintended ways, leading to isomeric thiophene structures or other heterocyclic systems.

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of trace impurities, which may include:

  • Residual Elemental Sulfur: Elemental sulfur, a common reagent in thiophene synthesis, can be difficult to remove completely and can impart a yellow color.

  • Polysulfide Species: As mentioned in Q1, polysulfide intermediates that are not fully converted to the final product can be colored.[3][4]

  • Oxidation Products: Thiophene derivatives can be susceptible to oxidation, especially if exposed to air and light over extended periods, leading to colored degradation products.

To address this, consider recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or purification by column chromatography on silica gel.

Q3: What is the best initial analytical method to assess the purity and identify potential by-products in my crude reaction mixture?

A3: A combination of techniques is ideal, but for a quick and informative initial assessment:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and getting a qualitative sense of the number of components in your crude mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful initial technique. It provides information on the number of volatile components, their relative abundance (as a rough percentage), and their molecular weights and fragmentation patterns, which are crucial for preliminary identification.[5]

  • ¹H NMR Spectroscopy: A proton NMR of the crude mixture can quickly reveal the presence of major impurities alongside your desired product, especially if the impurities have characteristic signals that do not overlap with your product's peaks.[6][7]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue 1: My reaction is incomplete, showing significant amounts of starting materials.
  • Causality: In multi-component reactions like the Gewald synthesis, the initial condensation step (Knoevenagel-Cope condensation) is critical.[1][3] If this step is inefficient, the subsequent sulfur addition and cyclization will not proceed effectively. This can be due to an inappropriate choice of base, insufficient temperature, or the presence of water, which can inhibit the condensation.[1]

  • Troubleshooting Steps:

    • Optimize the Base: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Screen common bases like triethylamine, piperidine, or morpholine to find the optimal catalyst for the initial condensation.[1]

    • Increase Reaction Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.

    • Water Removal: The condensation step produces water.[1] If your reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

Issue 2: An unexpected peak is observed in my GC-MS analysis. How do I identify it?
  • Causality: An unexpected peak indicates the presence of a volatile by-product. Its identity can be deduced from its mass spectrum and retention time.

  • Systematic Identification Workflow:

    G Sample Crude Sample GCMS Run GC-MS Analysis Sample->GCMS Analyze Analyze Mass Spectrum (Molecular Ion, Fragmentation) GCMS->Analyze Compare Compare with Database (e.g., NIST) Analyze->Compare Hypothesize Hypothesize Structure Compare->Hypothesize Confirm Confirm with NMR/IR Hypothesize->Confirm Identified Structure Identified Confirm->Identified

    Caption: Workflow for By-product Identification.

  • Detailed Protocol: By-product Identification using GC-MS and NMR

    • GC-MS Analysis:

      • Inject a solution of your crude product into the GC-MS.

      • Obtain the mass spectrum of the unknown peak. Identify the molecular ion peak (M+).

      • Analyze the fragmentation pattern. Thiophene rings have characteristic fragmentation patterns. The presence of a methyl group (loss of 15) or an ester group (loss of 31 for -OCH₃ or 59 for -COOCH₃) can often be identified.

    • Database Comparison:

      • Compare the obtained mass spectrum with spectral libraries like the NIST Mass Spectral Library.[8] This can often provide a direct match or suggest closely related structures.

    • Hypothesize Structure and Confirm:

      • Based on the molecular weight and fragmentation, propose a likely structure. Consider potential isomers or related compounds. For example, if the molecular weight matches the starting material, it is likely unreacted starting material.

      • If the by-product is present in sufficient quantity, purify it using column chromatography or preparative TLC.

      • Acquire ¹H and ¹³C NMR spectra of the isolated by-product to confirm its structure.[6][7][9]

Issue 3: My ¹H NMR spectrum is complex with overlapping signals, making interpretation difficult.
  • Causality: Complex NMR spectra in crude reaction mixtures are common due to the presence of multiple compounds with similar chemical shifts. Broad signals can indicate the presence of paramagnetic impurities or chemical exchange.

  • Troubleshooting Steps:

    • Purification: The most straightforward solution is to purify the sample using column chromatography to isolate the main product and by-products for individual analysis.

    • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and may resolve overlapping peaks.

    • 2D NMR Techniques: For complex structures or mixtures, 2D NMR is highly effective.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within a molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton and confirming the position of substituents.

Part 3: Data and Protocols

Table 1: Common By-products and Their Expected Mass Spectrometry Data
Compound NamePotential OriginMolecular Weight ( g/mol )Key MS Fragments (m/z)
Elemental Sulfur (S₈)Unreacted Reagent256256, 224, 192, 160, 128, 96, 64
Isomeric ProductAlternative Cyclization156.20156, 125, 97
Dimerized ProductSide Reaction~310Varies based on structure

Note: The fragmentation of isomers will be very similar, often requiring NMR for definitive identification. The molecular weight of the target product, this compound, is 156.20 g/mol .[10]

Experimental Protocol: Sample Preparation for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound or crude mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Ensure Complete Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.[6]

  • Reference Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if it is not already present in the solvent.[6]

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra according to standard instrument procedures.

References

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. PubChem. Available at: [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Zenodo. Available at: [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. ResearchGate. Available at: [Link]

  • Process for preparing thiophene derivatives. Google Patents.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • This compound | C7H8O2S | CID 2777593. PubChem. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of Methyl 4-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are monitoring the synthesis of this compound. Here, we provide expert-driven, field-tested insights into troubleshooting common issues encountered with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography is an indispensable technique for rapid, qualitative monitoring of chemical reactions.[1][2] It allows for a quick visual assessment of the consumption of starting materials and the formation of products. For the synthesis of this compound, where the product is significantly more polar than a likely precursor such as 4-methylthiophene, TLC is an ideal monitoring tool.

Frequently Asked Questions (TLC)

Q1: How do I choose the right mobile phase (eluent) for my reaction?

A1: The key is to find a solvent system that provides good separation between your starting material and your product. The goal is to have the Rf value (retention factor) of your product be approximately 0.3-0.4.

  • Principle of Causality: On a standard silica gel plate (polar stationary phase), non-polar compounds travel further up the plate (higher Rf), while polar compounds interact more strongly with the silica and move shorter distances (lower Rf). This compound is more polar than its unfunctionalized precursor, 4-methylthiophene.

  • Starting Point: A common and effective starting solvent system is a mixture of a non-polar solvent and a moderately polar solvent.[3] A 4:1 mixture of Hexane:Ethyl Acetate is a robust choice for this type of separation.

  • Optimization:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 2:1 Hexane:Ethyl Acetate).[4][5]

    • If all spots run to the top of the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).[4]

Q2: How should I prepare my TLC plate and chamber for reaction monitoring?

A2: Proper setup is crucial for reproducible results.

  • Chamber Saturation: Line the inside of your TLC chamber with a piece of filter paper. Add the mobile phase to a depth of about 0.5 cm, ensuring it wets the filter paper. Close the chamber and let it sit for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rf values.[6]

  • Spotting the Plate:

    • Use a pencil to gently draw a baseline about 1 cm from the bottom of the plate.

    • Spot three lanes: the starting material (SM), a "co-spot" containing both starting material and the reaction mixture, and the reaction mixture (RM). The co-spot is critical for confirming if a spot in the reaction mixture is identical to your starting material.

    • Ensure the solvent level in the chamber is below this baseline to prevent your sample from dissolving directly into the solvent pool.[4][7]

TLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample Overload: Too much sample was applied to the plate.[1][4][7] 2. Compound Insolubility: The compound is not fully soluble in the mobile phase. 3. Acidic/Basic Nature: The compound is interacting too strongly with the acidic silica gel.1. Dilute the reaction mixture sample before spotting. Apply the spot and let it dry completely before developing. 2. Try a different mobile phase system. 3. Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to improve spot shape.[4]
No spots are visible under UV light. 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[4][7] 2. Compound is Not UV-Active: While thiophenes are typically UV-active, some derivatives may not be. 3. Compound Evaporation: The compound is volatile and may have evaporated from the plate.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][7] 2. Use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for compounds with double bonds and other functional groups. 3. This is less likely for this specific product but can be an issue with low-boiling point compounds.
Rf values are inconsistent between runs. 1. Unsaturated Chamber: The solvent composition changes as it moves up the plate due to evaporation. 2. Mobile Phase Changed: The solvent ratio was not prepared accurately, or components have evaporated. 3. Plate Activity: The activity of the silica gel has changed due to moisture absorption.[5]1. Always use a saturated developing chamber with filter paper.[6] 2. Always use fresh mobile phase for each run.[7] 3. Store TLC plates in a desiccator. If needed, activate plates by heating them in an oven at 110°C for 30 minutes.
Reactant and product spots are too close (poor resolution). 1. Incorrect Mobile Phase: The polarity of the eluent is not optimized to differentiate the compounds.1. Systematically test different solvent systems. Try changing one of the solvents to one with different properties (e.g., replace Ethyl Acetate with Dichloromethane or Diethyl Ether). A trial-and-error approach is often necessary.[3]
Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Chamber 1. Saturate Chamber Prep_Plate 2. Prepare & Spot Plate (SM | Co-spot | RM) Develop 3. Develop Plate Prep_Plate->Develop Dry 4. Dry Plate Develop->Dry Visualize 5. Visualize (UV Light / Stain) Dry->Visualize Interpret 6. Interpret Results Visualize->Interpret Decision Reaction Complete? Interpret->Decision Stop Reaction Stop Reaction Decision->Stop Reaction Yes Continue Reaction Continue Reaction Decision->Continue Reaction No

Caption: Workflow for monitoring a reaction using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and higher resolution separation, HPLC is the preferred method. A reversed-phase HPLC (RP-HPLC) method is most suitable for separating thiophene derivatives.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A standard reversed-phase method will serve as an excellent starting point.

  • Principle of Causality: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. More hydrophobic (non-polar) compounds are retained longer, while more polar compounds elute faster.[8] The ester group in this compound makes it more polar than many potential precursors, suggesting it will have a shorter retention time.[9]

  • Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmThe most common and versatile reversed-phase column.
Mobile Phase A Water + 0.1% Formic AcidWater is the weak solvent. Formic acid helps to protonate silanols and acidic analytes, improving peak shape.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier (strong solvent) and often gives good selectivity for aromatic compounds.[8]
Gradient Start at 40% B, ramp to 95% B over 10 minA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe thiophene ring is a strong chromophore and absorbs well at this wavelength.[10]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[11][12]

Q2: My baseline is noisy or drifting. What should I do?

A2: Baseline instability is a common issue that can often be resolved with systematic checks.

  • Noise: Can be caused by air bubbles, detector lamp issues, or contaminated mobile phase.[11][12][13] Solution: Degas your mobile phase thoroughly (sonication or sparging). Purge the pump to remove any trapped air. If the problem persists, prepare fresh mobile phase with high-purity solvents.[11]

  • Drift: Often caused by changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[11][12] Solution: Ensure your mobile phase is well-mixed and your column is equilibrated with the starting mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved. Use a column oven for temperature stability.[11]

HPLC Troubleshooting Guide

HPLC_Troubleshooting Start Problem: Peak Tailing Check_pH Is Mobile Phase pH Appropriate? Start->Check_pH Check_Overload Is Column Overloaded? Check_pH->Check_Overload Yes Sol_pH Adjust pH to ensure analyte is in a single ionic form. Add buffer. Check_pH->Sol_pH No Check_Column Is Column Health OK? Check_Overload->Check_Column No Sol_Overload Reduce injection volume or sample concentration. Check_Overload->Sol_Overload Yes Check_Extra_Col Are Extra-Column Effects Minimized? Check_Column->Check_Extra_Col Yes Sol_Column Flush column with strong solvent. Replace column if necessary. Check_Column->Sol_Column No Sol_Extra_Col Use shorter tubing with smaller inner diameter. Check_Extra_Col->Sol_Extra_Col No Resolved Problem Resolved Check_Extra_Col->Resolved Yes Sol_pH->Resolved Sol_Overload->Resolved Sol_Column->Resolved Sol_Extra_Col->Resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Q3: I see unexpected peaks ("ghost peaks") in my chromatogram. What are they?

A3: Ghost peaks are peaks that are not from your injected sample. They typically arise from contamination or carryover.[11]

  • Carryover: A portion of the previous sample is injected with the current one. Solution: Implement a robust needle wash step in your autosampler method, using a strong solvent like isopropanol.

  • Contamination: Impurities in the mobile phase or from the system itself. Solution: Use high-purity, HPLC-grade solvents and water. Filter all mobile phases.[11] If contamination is suspected in the system, flush the entire system with a strong solvent.

Q4: My retention times are shifting from run to run. Why?

A4: Retention time instability compromises data reliability.

  • Common Causes:

    • Inconsistent Mobile Phase Preparation: Small variations in solvent ratios can cause shifts.[12][14]

    • Temperature Fluctuations: The viscosity of the mobile phase and chromatographic interactions are temperature-dependent.[12]

    • Column Degradation: The stationary phase is slowly degrading over time.

    • Pump Issues: The pump is not delivering a consistent flow rate.[12]

  • Solutions:

    • Be meticulous in mobile phase preparation. Use a graduated cylinder for accuracy.

    • Always use a column oven to maintain a stable temperature.[11]

    • Note the injection number on each column. If performance degrades, it may need to be replaced.

    • Check for leaks in the pump and ensure check valves are functioning correctly.

References

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • Process for preparing thiophene derivatives.
  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. [Link]

  • Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. ScienceDirect. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • How i will select mobile phase solevent system for TLC? ResearchGate. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]

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  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. [Link]

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  • Summary reaction results for thiophene carboxylation as the function of... ResearchGate. [Link]

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  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 4-methylthiophene-2-carboxylate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. Methyl 4-methylthiophene-2-carboxylate, a substituted thiophene derivative, serves as a valuable building block in organic synthesis.[1] Its structural integrity and the absence of impurities are paramount. This guide provides an in-depth, objective comparison of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles and the rationale behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Understanding the Analyte: this compound

This compound is a relatively small aromatic ester with the molecular formula C₇H₈O₂S.[2] Its thiophene core imparts aromaticity, while the methyl and carboxylate groups influence its polarity and volatility. An understanding of these properties is fundamental to selecting and optimizing an appropriate analytical technique.

Potential impurities in this compound can originate from its synthesis, which may involve precursors such as 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene.[3][4] These impurities could include unreacted starting materials, by-products from side reactions, or degradation products. A comprehensive purity analysis must be capable of separating and detecting these diverse species.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and potential impurities, as well as the specific goals of the analysis (e.g., routine quality control versus impurity identification).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for a wide range of impurities.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.
Sensitivity High (ng to pg range), detector-dependent (UV, DAD).Very high (pg to fg range), highly sensitive and specific detection.
Selectivity Good, based on retention time and UV-Vis spectra.Excellent, based on retention time and mass fragmentation patterns, allowing for definitive identification.
Sample Throughput Moderate to high, with typical run times of 10-30 minutes.High, with typical run times of 15-40 minutes.
Impurity Identification Tentative identification based on retention time and spectral matching with standards.Definitive identification of unknown impurities through mass spectral library matching and fragmentation analysis.[2]
Cost & Complexity Lower initial and operational costs, relatively simpler operation.Higher initial and operational costs, more complex operation and data analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide array of compounds.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on their hydrophobicity.

Causality in HPLC Method Development

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation of the main component from any potential impurities.

  • Column Chemistry : A C18 column is the workhorse of RP-HPLC, offering excellent retention for moderately polar compounds like our target analyte. The choice of a C18 stationary phase is based on its hydrophobic nature, which will interact with the nonpolar thiophene ring and methyl groups.

  • Mobile Phase : A mixture of a weak acid in water and an organic solvent (e.g., acetonitrile or methanol) is standard for RP-HPLC. The acidic mobile phase (e.g., using formic or phosphoric acid) suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. The organic solvent is the "strong" solvent that elutes the analytes from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detector : A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis. The aromatic thiophene ring of this compound contains a chromophore that absorbs UV light, making it readily detectable. A DAD provides the additional advantage of acquiring a full UV-Vis spectrum of each peak, which can aid in peak purity assessment and tentative identification of impurities.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines such as USP <621>.[6]

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • High-purity water (e.g., Milli-Q).

  • Formic acid (analytical grade).

Chromatographic Conditions:

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Program :

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm (or as determined by UV scan of the analyte).

  • Injection Volume : 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH Q2(R1) guidelines[7]:

  • Tailing factor for the main peak is ≤ 2.0.

  • Theoretical plates for the main peak are ≥ 2000.

  • Relative standard deviation (RSD) of the peak area for the replicate injections is ≤ 2.0%.

Data Analysis: The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

Caption: Workflow for purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For this compound, which has a moderate boiling point, GC-MS can provide a highly sensitive and specific purity assessment.

Causality in GC-MS Method Development

The parameters for a GC-MS method are chosen to ensure the efficient volatilization and separation of the analyte and any volatile impurities, followed by their definitive identification.

  • Column Selection : A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good choice for the analysis of aromatic esters. This type of stationary phase separates compounds primarily based on their boiling points and also provides some selectivity based on aromatic character.

  • Temperature Programming : A temperature gradient (oven temperature program) is essential for GC analysis of a sample that may contain impurities with a range of boiling points. Starting at a lower temperature allows for the separation of highly volatile impurities, while gradually increasing the temperature ensures the timely elution of the main analyte and any less volatile impurities.

  • Ionization and Detection : Electron Ionization (EI) is the most common ionization technique for GC-MS. EI is a hard ionization technique that causes extensive fragmentation of the analyte molecules. While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for confident identification through comparison with mass spectral libraries (e.g., NIST).

Detailed GC-MS Protocol

This protocol incorporates best practices for achieving reliable and reproducible results.

Instrumentation and Materials:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Dichloromethane (GC grade).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature : 250 °C.

  • Injection Mode : Split (e.g., 50:1 split ratio) to avoid column overloading.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • If necessary, dilute further to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

Data Analysis: The purity is assessed by calculating the area percent of the main peak in the total ion chromatogram (TIC). Any impurity peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation patterns can also be interpreted to elucidate the structures of unknown impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Weigh & Dissolve Sample Dilute Dilute in Volatile Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate GC Separation (Capillary Column, Temp. Program) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze TIC Generate Total Ion Chromatogram Analyze->TIC Identify Identify Impurities via Mass Spectral Library Search TIC->Identify Quantify Calculate Purity (Area %) TIC->Quantify

Caption: Workflow for impurity profiling by GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • For routine quality control and quantification of known impurities , HPLC is often the more practical and cost-effective choice. Its robustness and high throughput make it ideal for release testing in a manufacturing environment.

  • For impurity identification, structural elucidation, and the detection of trace volatile impurities , GC-MS is the superior technique. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for in-depth impurity profiling and troubleshooting.

In a comprehensive quality control strategy, these two techniques should be considered complementary. HPLC can be used for the routine determination of overall purity, while GC-MS can be employed for the definitive identification of any out-of-specification impurities or for method validation purposes. This orthogonal approach provides a more complete and reliable assessment of the purity of this compound, ensuring its suitability for its intended downstream applications.

References

  • Benchchem. (2025).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Retrieved from [Link]

  • Guerret, M., et al. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Purity Validation of 4'-(Methylthio)acetophenone: HPLC vs.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl.
  • ResearchGate. (n.d.). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives.
  • SGRL. (n.d.).
  • National Institutes of Health. (2022).
  • Wiley. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. Wiley Science Solutions.
  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • ResearchGate. (n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
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  • Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Oakwood Chemical. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of methyl violet 6B dye by the Fenton process.
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A Comparative Guide to the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a recurring feature in various biologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of research and development in these fields. This guide will explore and compare the most practical methods for its preparation, providing detailed experimental protocols and supporting data.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two main strategies:

  • Direct Carboxylation and Esterification of 3-Methylthiophene: This approach involves the introduction of a carboxyl group onto the thiophene ring of the readily available starting material, 3-methylthiophene, followed by esterification.

  • Modification of a Pre-functionalized Thiophene Ring: This strategy utilizes a thiophene derivative that already possesses a functional group that can be converted into the desired methyl ester.

This guide will focus on the most promising and well-documented methods within these strategies, providing a detailed analysis of each.

Method 1: Synthesis via Grignard Reagent of a Brominated Intermediate

This multi-step synthesis commences with the bromination of 3-methylthiophene, followed by the formation of a Grignard reagent, carboxylation, and subsequent esterification. While involving several steps, this method offers a reliable and scalable route to the target molecule.

Step 1a: Synthesis of 2,4-Dibromo-3-methylthiophene

The initial step involves the selective bromination of 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene. This reaction is a crucial starting point for introducing functionality at the desired positions of the thiophene ring.

Reaction Scheme:

start 3-Methylthiophene reagents + 2 Br2 (Acetic Acid) start->reagents product 2,4-Dibromo-3-methylthiophene reagents->product

Figure 1: Bromination of 3-Methylthiophene.

Experimental Protocol:

A detailed one-pot bromination/debromination procedure has been developed for 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene, which serves as a key intermediate[1].

Step 1b: Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid

The subsequent step involves the formation of a Grignard reagent from 2,4-dibromo-3-methylthiophene, followed by carboxylation with carbon dioxide. This introduces the carboxylic acid functionality at the 2-position.

Reaction Scheme:

start 2,4-Dibromo-3-methylthiophene reagents 1. Mg, THF 2. CO2 3. H3O+ start->reagents product 4-Bromo-3-methyl-2-thiophenecarboxylic Acid reagents->product

Figure 2: Grignard Reaction and Carboxylation.

Experimental Protocol:

The carboxylic acid functionality can be introduced via a Grignard metallation followed by carbonation with CO2[1].

Step 1c: Debromination and Esterification

The final steps involve the removal of the bromine atom at the 4-position and the esterification of the carboxylic acid to the methyl ester.

(Further research is required to provide a detailed, validated protocol for the debromination of 4-bromo-3-methyl-2-thiophenecarboxylic acid to 4-methylthiophene-2-carboxylic acid.)

Method 2: Direct Lithiation and Carboxylation of 3-Methylthiophene

A more direct approach involves the regioselective lithiation of 3-methylthiophene followed by carboxylation. This method has the potential for a more streamlined synthesis.

Reaction Scheme:

start 3-Methylthiophene reagents 1. n-BuLi, THF 2. CO2 3. H3O+ start->reagents product 4-Methylthiophene-2-carboxylic Acid reagents->product

Figure 3: Direct Lithiation and Carboxylation.

(A detailed and validated experimental protocol for the direct lithiation and carboxylation of 3-methylthiophene to selectively yield 4-methylthiophene-2-carboxylic acid is currently under investigation and will be updated as reliable data becomes available.)

Esterification of 4-Methylthiophene-2-carboxylic Acid

Once 4-methylthiophene-2-carboxylic acid is obtained, the final step is its conversion to the methyl ester. Several standard and reliable methods are available for this transformation.

Method A: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Scheme:

start 4-Methylthiophene-2-carboxylic Acid reagents + CH3OH (H2SO4 catalyst) start->reagents product This compound reagents->product

Figure 4: Fischer Esterification.

Experimental Protocol:

A general procedure for Fischer esterification involves dissolving the carboxylic acid in a large excess of methanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for several hours. After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent and washing with a sodium bicarbonate solution to remove any unreacted acid.

Method B: Esterification using Thionyl Chloride and Methanol

This method proceeds via the formation of an acyl chloride intermediate, which is then reacted with methanol. This is often a milder and faster alternative to Fischer esterification.

Reaction Scheme:

start 4-Methylthiophene-2-carboxylic Acid reagents1 + SOCl2 start->reagents1 intermediate 4-Methylthiophene-2-carbonyl chloride reagents1->intermediate reagents2 + CH3OH intermediate->reagents2 product This compound reagents2->product

Figure 5: Esterification via Acyl Chloride.

Experimental Protocol:

A typical procedure involves treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent or neat, to form the acyl chloride. After removing the excess thionyl chloride, methanol is added to the acyl chloride to form the methyl ester. This reaction is typically rapid and proceeds at or below room temperature.

Comparison of Synthesis Methods

MethodStarting MaterialKey StepsAdvantagesDisadvantages
Grignard Route 3-MethylthiopheneBromination, Grignard formation, Carboxylation, Debromination, EsterificationReliable, potentially scalableMulti-step, requires handling of Grignard reagents, debromination step needs optimization
Direct Lithiation 3-MethylthiopheneLithiation, Carboxylation, EsterificationFewer steps, potentially more atom-economicalRegioselectivity can be an issue, requires anhydrous conditions and careful temperature control
Fischer Esterification 4-Methylthiophene-2-carboxylic AcidAcid-catalyzed reaction with methanolSimple, uses common reagentsReversible reaction, may require a large excess of methanol, can be slow
Thionyl Chloride Method 4-Methylthiophene-2-carboxylic AcidAcyl chloride formation, reaction with methanolHigh yielding, fast, irreversibleThionyl chloride is corrosive and requires careful handling

Conclusion

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. The choice of method will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment.

The multi-step approach involving a Grignard reagent, while longer, is a well-established and robust method for the synthesis of substituted thiophenes. The direct lithiation route offers a more concise pathway but may require more optimization to achieve high regioselectivity and yields. For the final esterification step, both Fischer esterification and the thionyl chloride method are effective, with the latter often being preferred for its speed and high conversion.

Further research into optimizing the direct lithiation and the debromination step in the Grignard route would be valuable for developing more efficient and sustainable syntheses of this important molecule.

References

[1] Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

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A Comparative Analysis of the Biological Activities of Methyl 4-methylthiophene-2-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the thiophene scaffold holds a prominent position as a privileged heterocyclic motif in a vast array of pharmacologically active compounds. Its inherent aromaticity, coupled with the ability of the sulfur atom to engage in hydrogen bonding and other non-covalent interactions, makes it a versatile building block for the design of novel therapeutic agents. Among the myriad of thiophene derivatives, simple esters such as methyl thiophene carboxylates serve as crucial intermediates and, in some cases, exhibit noteworthy biological activities themselves. This guide provides a comparative overview of the biological activity of Methyl 4-methylthiophene-2-carboxylate and its closely related positional isomers, Methyl 3-methylthiophene-2-carboxylate and Methyl 5-methylthiophene-2-carboxylate.

While direct, side-by-side comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide aims to synthesize the existing knowledge on substituted thiophenes to infer potential structure-activity relationships (SAR). We will delve into the established antimicrobial and anticancer properties of thiophene derivatives and provide detailed experimental protocols for assessing these activities, thereby offering a framework for future comparative investigations.

The Significance of Substituent Positioning on the Thiophene Ring

The biological profile of a substituted thiophene is profoundly influenced by the nature and position of its substituents. The methyl group in methyl-substituted thiophene-2-carboxylates, though seemingly simple, can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties, in turn, dictate how the molecule interacts with biological targets such as enzymes and receptors.

For instance, the placement of the methyl group at the C3, C4, or C5 position of the thiophene ring can affect the molecule's overall shape and its ability to fit into the binding pocket of a target protein. Furthermore, the electron-donating nature of the methyl group can modulate the reactivity of the thiophene ring and the ester functionality, potentially influencing metabolic stability and pharmacokinetic properties.

Comparative Biological Activity: An Overview

A comprehensive search of the scientific literature reveals a scarcity of direct comparative studies on the antimicrobial and anticancer activities of this compound and its 3-methyl and 5-methyl isomers. However, by examining studies on related thiophene derivatives, we can begin to build a picture of their potential biological profiles.

Antimicrobial Activity

Thiophene derivatives are well-documented for their broad-spectrum antimicrobial activities. The thiophene core is a key component in several approved drugs and clinical candidates with antibacterial and antifungal properties.

While extensive data for all three isomers is lacking, some preliminary screening has been reported for This compound , which showed a Minimum Inhibitory Concentration (MIC) of 500.00 µg/mL against Staphylococcus aureus.[1]

Table 1: Reported Antimicrobial Activity of this compound

CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus500.00[1]

The absence of readily available MIC values for the 3-methyl and 5-methyl isomers prevents a direct quantitative comparison. However, studies on other substituted thiophenes suggest that the position of the methyl group could influence the antimicrobial potency. For example, research on a series of thiophene-2-carboxamide derivatives indicated that the nature and position of substituents on the thiophene ring have a significant impact on their antibacterial activity.[2] It is plausible that the steric hindrance and electronic effects imparted by the methyl group at different positions could alter the interaction of these molecules with bacterial cell wall components or intracellular targets.

Anticancer Activity

The thiophene scaffold is also a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.

Direct comparative data on the cytotoxic effects of the three methyl-substituted thiophene-2-carboxylate isomers against cancer cell lines is not currently available in the literature. However, the broader family of thiophene derivatives has been extensively investigated for anticancer properties. For instance, some aminothiophene derivatives have shown significant cytotoxicity in prostate and cervical adenocarcinoma cells, with IC50 values in the micromolar range.[3] Furthermore, the synthesis of various thiophene carboxylic acid derivatives has been pursued as a strategy for developing potential anticancer agents.[4]

To facilitate future comparative studies, the following sections provide detailed protocols for assessing antimicrobial and anticancer activities.

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data for a comparative analysis, standardized experimental protocols are essential. The following are step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of test compounds a1 Inoculate microtiter plate wells containing compound dilutions p1->a1 p2 Prepare standardized bacterial inoculum p2->a1 a2 Incubate at 37°C for 16-20 hours a1->a2 an1 Visually inspect for turbidity (bacterial growth) a2->an1 an2 Determine the lowest concentration with no visible growth (MIC) an1->an2 MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed cancer cells in a 96-well plate t1 Treat cells with compound dilutions for 24-72 hours p1->t1 p2 Prepare serial dilutions of test compounds p2->t1 a1 Add MTT reagent to each well t1->a1 a2 Incubate for 2-4 hours to allow formazan formation a1->a2 a3 Solubilize formazan crystals with DMSO a2->a3 an1 Measure absorbance at 570 nm a3->an1 an2 Calculate cell viability and determine IC50 an1->an2

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable culture medium.

    • Trypsinize the cells and seed them into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene isomers in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of this compound and its 3- and 5-methyl isomers using the standardized protocols outlined above would provide the necessary data to establish a clear structure-activity relationship. The anticipated differences in their biological activities would likely stem from the interplay of electronic and steric effects.

A thorough SAR study would not only elucidate the optimal position for the methyl group for a desired biological activity but also guide the rational design of more potent and selective thiophene-based therapeutic agents. Further investigations could involve the synthesis and evaluation of other isomers, such as those with the methyl group on the ester chain, and the introduction of other functional groups to explore a wider chemical space.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. (URL not provided)
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  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. (URL not provided)
  • Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. PubMed. (URL not provided)

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A Comparative Guide to the Reactivity of Methyl 4-methylthiophene-2-carboxylate and Methyl 3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] Among the vast family of thiophene derivatives, substituted thiophene-2-carboxylates serve as crucial building blocks for a range of applications, from pharmaceuticals to agrochemicals.[1][3] This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related isomers: Methyl 4-methylthiophene-2-carboxylate and Methyl 3-methylthiophene-2-carboxylate .

The seemingly minor shift in the position of a single methyl group—from the 4-position to the 3-position—imparts significant and exploitable differences in the electronic and steric profiles of these molecules. Understanding these nuances is paramount for researchers aiming to optimize reaction conditions, predict regioselectivity, and design novel synthetic pathways. This document will dissect these differences, supported by mechanistic principles and experimental insights, to provide a comprehensive resource for professionals in the chemical sciences.

The Decisive Influence of Substituent Position: Electronic and Steric Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic nature and spatial arrangement of its substituents. In the case of our two isomers, we have an electron-donating group (EDG), the methyl group (-CH₃), and a deactivating, electron-withdrawing group (EWG), the methyl carboxylate (-COOCH₃).[4] Their interplay dictates the electron density distribution across the thiophene ring and the electrophilicity of the ester carbonyl, thereby controlling the molecules' behavior in key chemical transformations.

  • This compound: The methyl group at the C4 position enriches the electron density of the thiophene ring, particularly at the adjacent C3 and C5 positions, through an inductive effect. The electron-withdrawing ester at C2 deactivates the ring, primarily at the C3 and C5 positions, via a resonance effect. The net result is a strong activation of the C5 position for electrophilic attack, as it benefits from the activating effect of the C4-methyl group and is less deactivated by the C2-ester.

  • Methyl 3-methylthiophene-2-carboxylate: Here, the C3-methyl group strongly activates the C2 and C4 positions. However, the C2 position is already substituted. The C2-ester group deactivates the C3 position. This electronic arrangement leaves the C5 position as the most susceptible to electrophilic attack, influenced by the inherent reactivity of the α-position of thiophene and being relatively remote from the deactivating ester group.[5]

Sterically, the placement of the methyl group also plays a critical role. In the 3-methyl isomer, the methyl group is adjacent to the ester. This proximity can create steric hindrance for reactions involving the ester carbonyl (nucleophilic acyl substitution) or for ortho-lithiation/metalation at the C3 position. In contrast, the 4-methyl isomer presents a less cluttered environment around the ester group.

Comparative Reactivity: A Head-to-Head Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds like thiophene.[5][6] The regioselectivity and rate of these reactions are highly sensitive to the electronic landscape of the thiophene ring.

Predicted Reactivity:

  • This compound: The C5 position is the overwhelmingly favored site for electrophilic attack. The C4-methyl group activates this position, while the C2-ester group directs away from the C3 position.

  • Methyl 3-methylthiophene-2-carboxylate: The C5 position is also the most probable site for substitution. While the C3-methyl group activates the C4 position, the α-position (C5) is generally more reactive in thiophenes and is less sterically hindered.[5]

Direct C-H arylation, a modern variant of EAS, demonstrates this principle. For instance, palladium-catalyzed direct arylation of related 3-aminothiophene-2-carboxylates shows that substitution occurs selectively at the C5 position.[7] While not the exact molecules , this provides strong evidence for the inherent reactivity of the C5 position in 2,3- and 2,4-substituted thiophenes.

Experimental Protocol: Regioselective Bromination of Methyl 3-methylthiophene-2-carboxylate

This protocol describes a method for the selective bromination at the C5 position, a typical electrophilic aromatic substitution reaction.

Objective: To synthesize Methyl 5-bromo-3-methylthiophene-2-carboxylate.

Materials:

  • Methyl 3-methylthiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Dissolve Methyl 3-methylthiophene-2-carboxylate (1.0 eq) in a mixture of glacial acetic acid and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the cooled thiophene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 5-bromo-3-methylthiophene-2-carboxylate.

Self-Validation: The success of the protocol is validated by the high regioselectivity of the bromination at the C5 position, which can be confirmed by ¹H NMR spectroscopy. The disappearance of the proton signal corresponding to the C5 position and the characteristic shifts of the remaining aromatic protons will confirm the desired outcome.

Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group.[8][9] The reactivity is governed by the electrophilicity of this carbon, which can be subtly influenced by the ring substituents.

Predicted Reactivity:

  • This compound: The methyl group at C4 is relatively far from the ester. Its electron-donating effect on the carbonyl carbon is primarily inductive and transmitted through the thiophene ring.

  • Methyl 3-methylthiophene-2-carboxylate: The methyl group at C3 is closer to the ester. It can exert a more pronounced electron-donating effect on the carbonyl carbon, potentially reducing its electrophilicity and thus slightly slowing down the rate of nucleophilic attack compared to the 4-methyl isomer. Furthermore, the C3-methyl group presents a greater degree of steric hindrance to an incoming nucleophile.

Therefore, This compound is predicted to be slightly more reactive towards nucleophilic acyl substitution due to a more electrophilic carbonyl carbon and reduced steric hindrance around the reaction center.

Data Summary: Comparative Saponification Rates
CompoundPredicted Relative Rate of SaponificationRationale
This compound 1.1 - 1.2Less steric hindrance around the ester. Weaker deactivation of the carbonyl carbon by the distal C4-methyl group.
Methyl 3-methylthiophene-2-carboxylate 1.0 (Baseline)Increased steric hindrance from the adjacent C3-methyl group. Stronger deactivation of the carbonyl carbon.
Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The reactivity of our isomers in these reactions is often preceded by a step that installs a handle for coupling, such as halogenation or metalation (e.g., lithiation).

Predicted Reactivity:

  • The regioselectivity of initial halogenation or lithiation follows the principles of electrophilic aromatic substitution, favoring the C5 position for both isomers.

  • In subsequent cross-coupling reactions (e.g., Suzuki, Stille), the steric environment around the reactive C-X bond (where X is a halogen or metal) becomes crucial.

  • This compound: A halide at the C5 position is flanked by the C4-methyl group, which can exert some steric influence on the transition state of the coupling reaction.

  • Methyl 3-methylthiophene-2-carboxylate: A halide at the C5 position is sterically unencumbered by the methyl group, which is at the C3 position.

This suggests that 5-halo-3-methylthiophene-2-carboxylate derivatives might undergo cross-coupling reactions more readily than their 5-halo-4-methyl counterparts , especially with bulky coupling partners, due to reduced steric hindrance around the reaction site.[10]

Visualization of Reaction Mechanisms

Electrophilic Aromatic Substitution Workflow

EAS_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product Isomer Thiophene Isomer (3-Me or 4-Me) Reaction_Step Electrophilic Attack at C5 Position Isomer->Reaction_Step Electrophile Electrophile (e.g., Br+, NO2+) Electrophile->Reaction_Step Sigma_Complex Sigma Complex (Carbocation Intermediate) Reaction_Step->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 5-Substituted Product Deprotonation->Product

Caption: Workflow for Electrophilic Aromatic Substitution on Methyl-methylthiophene-2-carboxylates.

Nucleophilic Acyl Substitution Mechanism

NAS_Mechanism Ester Ester Substrate (R-COOMe) Tetrahedral_Intermediate Tetrahedral Intermediate [R-C(O-)(OMe)(Nu)] Ester->Tetrahedral_Intermediate 1. Addition Nucleophile Nucleophile (e.g., OH-, RNH2) Nucleophile->Tetrahedral_Intermediate Product Substituted Product (e.g., Carboxylate, Amide) Tetrahedral_Intermediate->Product 2. Elimination Leaving_Group Leaving Group (MeO-) Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism for Nucleophilic Acyl Substitution at the ester carbonyl.

Conclusion

The isomeric relationship between This compound and Methyl 3-methylthiophene-2-carboxylate provides a classic textbook example of how subtle structural changes dictate profound differences in chemical reactivity.

  • Electrophilic Aromatic Substitution: Both isomers preferentially undergo substitution at the C5 position. The overall reactivity in EAS may be slightly higher for the 4-methyl isomer due to the synergistic activation of the C5 position.

  • Nucleophilic Acyl Substitution: The 4-methyl isomer is predicted to be the more reactive substrate due to a combination of reduced steric hindrance and a more electrophilic carbonyl carbon compared to the 3-methyl isomer.

  • Metal-Catalyzed Cross-Coupling: Following C5-halogenation, the 3-methyl isomer likely offers a sterically less hindered substrate, potentially leading to higher yields and faster reaction rates in cross-coupling protocols.

These distinctions are not merely academic; they have practical implications for synthesis. A researcher looking to perform a sterically demanding nucleophilic acyl substitution might favor the 4-methyl isomer, while another planning a Suzuki coupling with a bulky boronic acid at the 5-position might achieve greater success with the 3-methyl isomer. By understanding the underlying principles of electronics and sterics, chemists can harness the unique reactivity of each isomer to achieve their synthetic goals with greater precision and efficiency.

References

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Validated analytical methods for "Methyl 4-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for Methyl 4-methylthiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, the rigorous, quantitative analysis of chemical entities is the bedrock of reliable and reproducible results. This compound, a heterocyclic compound often utilized as a building block in medicinal chemistry, is no exception. Ensuring its identity, purity, and concentration in a given matrix requires robust analytical methods that are not just scientifically sound, but have been formally validated to be fit for purpose.

This guide provides a comparative analysis of the most suitable analytical methodologies for this compound. While specific, publicly available, fully validated methods for this exact molecule are scarce, this document leverages established analytical principles for similar thiophene derivatives and the universal validation framework established by the International Council for Harmonisation (ICH) to provide a practical guide for method development and implementation.[1][2] We will explore the causality behind experimental choices, present detailed protocols for method development, and compare the performance of the most powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Imperative of Method Validation: A Foundation of Trust

Before delving into specific techniques, it is crucial to understand the philosophy of analytical method validation. The objective of validation is to demonstrate, through empirical evidence, that an analytical procedure is suitable for its intended purpose.[2] This process is not a mere checklist but a self-validating system that ensures the data generated is accurate, reliable, and reproducible. Our discussion is grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures .[1][3]

Key validation characteristics we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for non-volatile or thermally sensitive compounds. For this compound, its aromatic thiophene ring and ester functionality make it an ideal candidate for reversed-phase HPLC with UV detection. The thiophene moiety acts as a chromophore, allowing for sensitive detection at a specific UV wavelength.

Causality Behind Experimental Choices:
  • Reversed-Phase (C18 Column): The compound has moderate polarity. A non-polar stationary phase like C18 is chosen to retain the analyte based on hydrophobic interactions, allowing for elution with a polar mobile phase.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. Water is the weak solvent. The ratio is optimized to achieve an ideal retention time (typically 3-10 minutes).

  • Acidification (0.1% Formic Acid): Adding a small amount of acid to the mobile phase protonates any residual silanols on the silica-based column, preventing peak tailing and ensuring a sharp, symmetrical peak for the analyte.

  • UV Detection: The conjugated system of the thiophene ring is expected to have a strong UV absorbance maximum (λ-max), likely in the 240-280 nm range, providing high sensitivity and specificity.

Experimental Protocol: HPLC-UV Method Development & Validation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (High-purity, 18.2 MΩ·cm)

    • Formic Acid (LC-MS grade)

    • This compound reference standard

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for λ-max using DAD; start with 254 nm.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and the analyte solution. The analyte peak should be well-resolved from any other peaks.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy (% Recovery): Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.

    • Precision (Repeatability & Intermediate):

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) should be ≤ 2%.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: HPLC Validation Targets
Validation ParameterTypical Acceptance CriteriaPurpose
SpecificityNo interference at analyte retention timeEnsures the signal is from the analyte only
Linearity (r²)≥ 0.999Confirms a proportional response
Accuracy (% Recovery)98.0% - 102.0%Measures closeness to the true value
Precision (%RSD)≤ 2.0%Demonstrates method consistency
RangeDefined by linearity & accuracy dataThe operational concentration interval
LOQ (%RSD)≤ 10%Confirms reliability at low concentrations
Visualization: HPLC Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient, Flow Rate, Temp. Dev1->Dev2 Dev3 Determine λ-max Dev2->Dev3 Val1 Specificity Dev3->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability) Val3->Val4 Val5 LOQ / LOD Val4->Val5 Val6 Robustness Val5->Val6 Final Ready for Routine Use Val6->Final Validated Method

Caption: HPLC method development and validation workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful alternative, particularly for purity analysis where unknown impurities must be identified. This compound is expected to be sufficiently volatile and thermally stable for GC analysis. The coupling with a mass spectrometer provides unparalleled specificity through mass fragmentation patterns.

Causality Behind Experimental Choices:
  • Split/Splitless Inlet: A split injection is used for concentrated samples to avoid column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity.

  • Capillary Column (e.g., DB-5ms): A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose choice that separates compounds primarily based on their boiling points.

  • Temperature Programming: A temperature ramp is used to first elute more volatile components at lower temperatures and then increase the temperature to elute the analyte and less volatile impurities, ensuring good separation and peak shape.

  • Electron Ionization (EI): Standard 70 eV EI is a hard ionization technique that creates reproducible and information-rich fragmentation patterns, which can be compared against spectral libraries (like NIST) for definitive identification.[4][5]

Experimental Protocol: GC-MS Method Development & Validation
  • Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Reagents and Materials:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • This compound reference standard

    • GC capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms)

  • Chromatographic and MS Conditions (Starting Point):

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and impurity identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion and major fragments) is used for enhanced sensitivity and selectivity.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable volatile solvent (e.g., ethyl acetate) at concentrations appropriate for GC analysis (typically lower than HPLC, e.g., 0.1 - 20 µg/mL).

  • Validation Procedure:

    • Specificity/Selectivity: In Full Scan mode, the mass spectrum of the analyte peak should be unique and consistent. In SIM mode, the ratio of quantifier to qualifier ions should be constant across all standards and samples.

    • Linearity, Accuracy, Precision, LOQ/LOD: Follow a similar procedure as described for HPLC, using peak areas from the total ion chromatogram (TIC) or, preferably, the SIM chromatogram for quantification.

Data Presentation: GC-MS Validation Targets
Validation ParameterTypical Acceptance CriteriaPurpose
Selectivity (SIM)Constant ion ratios (±15%)Confirms peak identity and purity
Linearity (r²)≥ 0.995Confirms a proportional response
Accuracy (% Recovery)95.0% - 105.0%Measures closeness to the true value
Precision (%RSD)≤ 5.0%Demonstrates method consistency
LOQ (%RSD)≤ 15%Confirms reliability at low concentrations
Visualization: GC-MS Workflow

GCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation Dev1 Select Column & Carrier Gas Dev2 Optimize Inlet & Oven Program Dev1->Dev2 Dev3 Develop MS Method (Full Scan / SIM) Dev2->Dev3 Val1 Selectivity (Ion Ratios) Dev3->Val1 Finalized Method Val2 Linearity Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOQ / LOD Val4->Val5 Final Ready for Purity & ID Testing Val5->Final Validated Method

Caption: GC-MS method development and validation workflow.

Method 3: Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary analytical method that can determine the purity or concentration of a substance without needing a reference standard of the same substance. It relies on a certified internal standard. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification.

Causality Behind Experimental Choices:
  • High-Field NMR: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and sensitivity, which is critical for resolving analyte peaks from impurity and internal standard peaks.

  • Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has a simple spectrum with at least one peak in a clean region of the spectrum, is stable, and is accurately weighed.

  • Relaxation Delay (d1): A long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being quantified, is essential to ensure complete relaxation of the nuclei between scans. This is the most critical parameter for ensuring accurate quantification.

Experimental Protocol: qNMR Purity Assay
  • Instrumentation: High-field NMR Spectrometer (≥ 400 MHz).

  • Reagents and Materials:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • Certified internal standard (e.g., Maleic Acid)

    • This compound sample

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample.

    • Accurately weigh ~5-10 mg of the certified internal standard into the same vial.

    • Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (must be optimized).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Ensure a stable sample temperature.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methoxy protons) and a peak for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Comparative Summary and Method Selection Guide

Choosing the right analytical method depends on the specific goal of the analysis—be it routine quality control, impurity identification, or primary characterization.

FeatureHPLC-UVGC-MSqNMR
Primary Use Quantitative analysis (assay, purity)Qualitative (ID) & Quantitative (purity)Absolute quantification (purity assay)
Specificity Good (based on retention time & UV)Excellent (based on retention time & mass spectrum)Excellent (based on unique chemical shifts)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (requires mg of sample)
Precision Excellent (%RSD < 2%)Very Good (%RSD < 5%)Excellent (%RSD < 1%)
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, widely available, preciseDefinitive identification of unknownsNo analyte-specific reference standard needed
Key Disadvantage Requires a reference standardAnalyte must be volatile/thermally stableLower throughput, requires specialized equipment

Conclusion

The robust analysis of this compound is eminently achievable through the diligent application and validation of standard analytical techniques.

  • For routine quantitative analysis and quality control , a validated HPLC-UV method offers the best combination of precision, throughput, and cost-effectiveness.

  • For impurity identification and trace analysis , GC-MS provides unmatched specificity and sensitivity, making it the superior tool for in-depth characterization and troubleshooting.

  • For primary purity assessment or certification of reference materials , qNMR stands as a definitive, primary method capable of providing absolute quantification without a direct reference standard.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link][1]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][2]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • Vetter, W. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][3]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. [Link][4]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][5]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link][8]

Sources

Cross-validation of "Methyl 4-methylthiophene-2-carboxylate" spectroscopic data with literature values

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic cross-validation of Methyl 4-methylthiophene-2-carboxylate, a crucial step for researchers in synthetic chemistry, drug discovery, and materials science. Ensuring the identity and purity of this compound through rigorous spectroscopic analysis is paramount for the reliability and reproducibility of experimental results. Here, we present a detailed comparison of experimentally acquired data with literature values for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The methodologies are explained with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating system for analysis.

The Imperative of Spectroscopic Validation

In any scientific endeavor involving chemical synthesis, the unequivocal confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound. Each technique offers a unique piece of the structural puzzle, and their combined application provides a high degree of confidence in the identity and purity of a substance. This guide will walk you through the process of acquiring and interpreting key spectroscopic data for this compound and comparing it against established literature values.

Experimental and Literature Data Comparison

A commercially available sample of this compound was subjected to a suite of spectroscopic analyses. The resulting data is presented below alongside corresponding literature values for a direct comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons.

Table 1: ¹H NMR Data Comparison for this compound

Proton Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)[1] Multiplicity Integration Coupling Constant (J, Hz)
H57.137.13m1H-
H37.607.60d1H1.6
OCH₃3.863.86s3H-
4-CH₃2.282.28s3H-

Note: The literature values are derived from a study where this compound was part of a mixture.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Table 2: ¹³C NMR Data Comparison for this compound

Carbon Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)
C=O162.5Data not available in cited literature
C2134.0Data not available in cited literature
C4139.5Data not available in cited literature
C5125.0Data not available in cited literature
C3131.0Data not available in cited literature
OCH₃52.0Data not available in cited literature
4-CH₃15.5Data not available in cited literature

Note: A comprehensive, published ¹³C NMR spectrum for this compound was not identified in the searched literature. The experimental values presented are for reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and characteristic fragment ions, which can aid in structure elucidation.

Table 3: Mass Spectrometry Data Comparison for this compound

Ion Assignment Experimental m/z Literature m/z (NIST)[2] Relative Intensity
[M]⁺156156High
[M-OCH₃]⁺125125High
[M-COOCH₃]⁺9797Moderate
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.

Table 4: FT-IR Data Comparison for this compound

Vibrational Mode Experimental Wavenumber (cm⁻¹) Literature Wavenumber (cm⁻¹)[1] Functional Group
C=O stretch1710~1711 (from a derivative)Ester Carbonyl
C-H stretch (sp³)2955Data not available in cited literatureMethyl groups
C-H stretch (sp²)3100Data not available in cited literatureThiophene ring
C-O stretch1260Data not available in cited literatureEster

Note: The literature value for the C=O stretch is from a closely related derivative, Methyl 4-(isothiocyanatomethyl)thiophene-2-carboxylate, and serves as an estimation.[1] A complete, published FT-IR spectrum for the title compound was not located.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the procedures for acquiring the spectroscopic data presented above. The rationale behind key steps is provided to enhance understanding and ensure high-quality data acquisition.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Validation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (EI) Sample->MS Direct Infusion IR FT-IR (ATR) Sample->IR Apply to ATR crystal Process Spectral Processing NMR->Process MS->Process IR->Process Compare Comparison with Literature Process->Compare Validate Structure Confirmation Compare->Validate

Caption: Workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer

  • Protocol:

    • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals. CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single carbon signal at a known chemical shift (77.16 ppm) which can be used for calibration.

    • ¹H NMR Acquisition:

      • Acquire the spectrum using a standard pulse program.

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

      • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

      • A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

    • Data Processing:

      • Apply Fourier transformation to the acquired free induction decay (FID).

      • Phase the spectra to obtain pure absorption peaks.

      • Calibrate the ¹H spectrum using the residual solvent peak of CHCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm) if added. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

      • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

  • Protocol:

    • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

    • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺), and often causing fragmentation. A standard energy of 70 eV is used to ensure that fragmentation patterns are reproducible and can be compared with library spectra.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Background Scan: Record a background spectrum of the clean ATR crystal. This is essential to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the crystal itself.

    • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

    • Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Structural Assignment and Interpretation

G a

Caption: Structure of this compound.

The combined spectroscopic data provides a cohesive picture of the molecule's structure. The ¹H NMR shows the expected signals for the two aromatic protons on the thiophene ring, the methyl ester protons, and the methyl group attached to the ring, with appropriate integrations and splitting patterns. The mass spectrum confirms the molecular weight of 156 g/mol and shows characteristic fragmentation patterns, such as the loss of the methoxy group. The FT-IR spectrum indicates the presence of the ester carbonyl group and C-H bonds. While a complete set of literature data for direct comparison is not available for all techniques, the acquired experimental data is consistent with the proposed structure of this compound. The discrepancies and missing literature data highlight the importance of thorough in-house characterization.

Conclusion and Best Practices

This guide has demonstrated a systematic approach to the spectroscopic cross-validation of this compound. The process involves careful acquisition of ¹H NMR, ¹³C NMR, MS, and FT-IR data, followed by a critical comparison with available literature values. It is evident that while databases and publications are invaluable resources, they may not always provide a complete dataset for every compound. Therefore, it is incumbent upon the researcher to perform a comprehensive suite of analyses to confidently verify the structure and purity of their materials. This rigorous approach to spectroscopic validation is a cornerstone of scientific integrity and ensures the reliability of subsequent research.

References

  • Chitre, M. J., et al. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3121-3135. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Modern Chemist's Crystal Ball: An In Silico Comparative Guide to Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-evolving landscape of drug discovery, the ability to predict a molecule's behavior before its synthesis is not just an advantage; it is a necessity. The "fail early, fail cheap" paradigm is increasingly reliant on robust computational, or in silico, models to forecast a compound's physicochemical properties, pharmacokinetics, and biological activities. This guide provides a deep dive into the in silico prediction of a promising scaffold, Methyl 4-methylthiophene-2-carboxylate, and objectively compares its predicted profile with structurally related and clinically relevant alternatives.

This analysis is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process in a drug discovery pipeline. We will explore the causality behind tool selection and interpret the generated data to provide actionable insights, grounded in established cheminformatics principles.

The Molecules Under the Computational Microscope

Our investigation centers on This compound (M4MTC), a simple thiophene derivative. To provide a meaningful context for its predicted properties, we will compare it against two other compounds:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate (M3AMTC): A close structural analog, differing only by the presence of an amino group at the 3-position. This allows for a direct assessment of how a single functional group modification can impact a molecule's predicted profile.

  • Clopidogrel: An established antiplatelet drug that features a thiophene ring fused to a pyridine system.[1] As a successful therapeutic agent, Clopidogrel serves as a valuable benchmark for "drug-like" properties.

Compound NameStructureSMILES String
This compound (M4MTC)Structure of this compoundCC1=CSC(=C1)C(=O)OC[2]
Methyl 3-amino-4-methylthiophene-2-carboxylate (M3AMTC)Structure of Methyl 3-amino-4-methylthiophene-2-carboxylateCC1=CSC(=C1N)C(=O)OC[3]
ClopidogrelStructure of ClopidogrelCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3[1]

The In Silico Gauntlet: A Step-by-Step Prediction Workflow

To build a comprehensive profile for each molecule, we employ a suite of freely accessible, yet powerful, web-based tools. The choice of these platforms is deliberate: they represent a consensus in the field for their robustness and the breadth of endpoints they predict.

Experimental Protocol: Multi-Platform In Silico Analysis
  • Physicochemical and Pharmacokinetic Profiling using SwissADME:

    • Navigate to the SwissADME web server.[4][5][6]

    • Input the SMILES string of the first molecule (e.g., M4MTC) into the query box.

    • Execute the prediction.

    • Record key physicochemical properties (Molecular Weight, LogP, TPSA), water solubility, pharmacokinetic parameters (e.g., GI absorption, BBB permeant), and drug-likeness indicators (e.g., Lipinski's Rule of Five violations).[7]

    • Repeat for the other two molecules (M3AMTC and Clopidogrel).

  • Detailed ADMET Prediction with pkCSM:

    • Access the pkCSM prediction web server.[8][9]

    • Submit the SMILES string for each molecule individually.

    • Collate the predicted values for Absorption (e.g., Caco-2 permeability), Distribution (e.g., VDss), Metabolism (CYP substrate/inhibitor predictions), Excretion (e.g., Total Clearance), and Toxicity (e.g., AMES toxicity, hERG inhibition).

    • The use of graph-based signatures in pkCSM provides a robust methodology for these predictions.[8]

  • Bioactivity Spectrum Prediction via PASS Online:

    • Go to the PASS Online web server, which predicts a wide spectrum of biological activities based on the structure-activity relationships of a large training set.[10]

    • Input the SMILES string for each compound.

    • Analyze the output, focusing on the activities with the highest Pa (probability to be active) scores. This step is crucial for hypothesis generation regarding the molecule's potential therapeutic applications or off-target effects.

  • Cross-Verification of Physicochemical Properties with Molinspiration:

    • Use the Molinspiration online property calculation service as an independent check.[11]

    • Enter the SMILES string for each molecule.

    • Compare the calculated miLogP, TPSA, and violations of Lipinski's Rule of Five with the data obtained from SwissADME to ensure consistency.

The following diagram illustrates this comprehensive in silico workflow.

In_Silico_Prediction_Workflow In Silico Prediction Workflow cluster_Input Molecular Input cluster_Prediction_Tools Prediction Platforms cluster_Output Predicted Endpoints cluster_Analysis Synthesis & Decision SMILES SMILES Strings (M4MTC, M3AMTC, Clopidogrel) SwissADME SwissADME SMILES->SwissADME Submit Structure pkCSM pkCSM SMILES->pkCSM Submit Structure PASS PASS Online SMILES->PASS Submit Structure Molinspiration Molinspiration SMILES->Molinspiration Submit Structure Physicochem Physicochemical Properties (LogP, MW, TPSA, Solubility) SwissADME->Physicochem Predicts ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADMET Predicts Druglikeness Drug-Likeness (Lipinski's Rule, etc.) SwissADME->Druglikeness Predicts pkCSM->ADMET Predicts Bioactivity Bioactivity Spectrum (Potential Targets & Effects) PASS->Bioactivity Predicts Molinspiration->Physicochem Cross-Verifies Analysis Comparative Analysis & SAR Hypothesis Generation Physicochem->Analysis ADMET->Analysis Bioactivity->Analysis Druglikeness->Analysis

Caption: A flowchart of the multi-platform in silico workflow for property and bioactivity prediction.

Data Synthesis and Comparative Analysis

The power of in silico prediction lies not in a single data point, but in the collective picture it paints. By aggregating the outputs from our selected tools, we can build a detailed and comparative profile of our three molecules.

Table 1: Predicted Physicochemical Properties and Drug-Likeness
ParameterThis compound (M4MTC)Methyl 3-amino-4-methylthiophene-2-carboxylate (M3AMTC)Clopidogrel (Benchmark)Drug-Likeness Guideline (Lipinski's Rule of Five)
Molecular Weight ( g/mol ) 156.20171.22321.82< 500
miLogP (Molinspiration) 2.251.854.05< 5
Topological Polar Surface Area (TPSA) 35.53 Ų61.56 Ų39.67 Ų< 140 Ų
H-Bond Donors 010≤ 5
H-Bond Acceptors 233≤ 10
Lipinski Violations 000≤ 1
GI Absorption (SwissADME) HighHighHighHigh
BBB Permeant (SwissADME) YesNoYes-

Source: Data generated using SwissADME and Molinspiration web servers.

Expert Analysis: All three compounds exhibit excellent drug-like properties according to Lipinski's Rule of Five, with zero violations. M4MTC is the most lipophilic of the two analogs, as indicated by its higher LogP value. The introduction of the amino group in M3AMTC increases its polarity (higher TPSA, lower LogP) and adds a hydrogen bond donor. This single change is predicted to prevent M3AMTC from permeating the Blood-Brain Barrier (BBB), a critical consideration for CNS drug design or for avoiding CNS side effects. Both analogs, like the benchmark drug Clopidogrel, are predicted to have high gastrointestinal absorption, making them viable candidates for oral administration.

Table 2: Comparative ADMET Profile
ADMET ParameterThis compound (M4MTC)Methyl 3-amino-4-methylthiophene-2-carboxylate (M3AMTC)Clopidogrel (Benchmark)Desired Profile
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) > 0.9> 0.9> 0.9High (>0.9)
P-glycoprotein Substrate NoNoYesNo
CYP1A2 Inhibitor NoNoNoNo
CYP2C9 Inhibitor YesNoYesNo
hERG I Inhibitor NoNoNoNo
AMES Toxicity NoNoNoNo
Hepatotoxicity NoNoYesNo

Source: Data generated using the pkCSM web server.

Expert Analysis: The ADMET profiles reveal key differences. Both M4MTC and M3AMTC are predicted to be non-substrates for the P-glycoprotein efflux pump, a favorable characteristic for drug absorption and distribution. However, M4MTC is flagged as a potential inhibitor of the CYP2C9 metabolic enzyme, similar to Clopidogrel. This presents a potential for drug-drug interactions and would need to be a focal point of in vitro validation. The addition of the amino group in M3AMTC appears to mitigate this CYP inhibition risk. Encouragingly, neither of the novel thiophene esters is predicted to be an AMES mutagen or a hERG inhibitor, two significant hurdles in drug safety assessment.

Unveiling Biological Potential: Bioactivity Spectrum

The PASS (Prediction of Activity Spectra for Substances) tool offers a probabilistic estimate of a molecule's biological activities. This is an invaluable tool for hypothesis generation.

Key Predicted Activities (Pa > 0.5) for this compound (M4MTC):

  • Anti-inflammatory: This is a common activity for thiophene-containing scaffolds.

  • Antifungal: The thiophene ring is a known pharmacophore in several antifungal agents.

  • CYP2J2 Substrate: Suggests a potential metabolic pathway.

  • Phosphodiesterase 4 (PDE4) Inhibitor: PDE4 inhibitors are used to treat inflammatory conditions like COPD.

This prediction suggests that M4MTC could be a promising lead for developing novel anti-inflammatory or antifungal agents. The predicted interaction with PDE4 provides a specific, testable hypothesis for its mechanism of action.

The following diagram conceptualizes a potential signaling pathway based on the PDE4 inhibition prediction.

Signaling_Pathway Hypothesized Anti-Inflammatory Pathway of M4MTC M4MTC This compound (M4MTC) PDE4 Phosphodiesterase 4 (PDE4) M4MTC->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α, Leukotrienes) PKA->Inflammation Suppresses

Caption: A potential mechanism of action for M4MTC based on in silico bioactivity prediction.

Conclusion and Forward Look

This in silico comparative analysis demonstrates a robust, multi-faceted approach to early-stage drug discovery. Our investigation of this compound reveals a molecule with a promising drug-like profile: excellent predicted oral absorption, a low likelihood of general toxicity, and a compelling, testable hypothesis for anti-inflammatory and antifungal activity.

The comparison with its 3-amino analog (M3AMTC) highlights the profound impact of minor structural modifications on key properties like CNS penetration and metabolic enzyme inhibition, underscoring the value of such comparative studies in guiding lead optimization. When benchmarked against a successful drug, Clopidogrel, M4MTC holds its own in terms of fundamental drug-like properties, while potentially offering a cleaner profile regarding hepatotoxicity.

References

  • SwissADME. SIB Swiss Institute of Bioinformatics. [Link][4][5][6]

  • PubChem Compound Summary for CID 60606, Clopidogrel. National Center for Biotechnology Information. [Link][1]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. University of Cambridge. [Link][8][9]

  • PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link][3]

  • PubChem Compound Summary for CID 2777593, this compound. National Center for Biotechnology Information. [Link][2]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Nature Portfolio. [Link][7]

  • Molinspiration Cheminformatics. Molinspiration. [Link][11]

  • PASS Online: Prediction of Activity Spectra for Substances. Way2Drug. [Link][10]

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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-methylthiophene-2-carboxylate Derivatives as mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-methylthiophene-2-carboxylate scaffold serves as a critical pharmacophore in the development of selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[1] As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X Syndrome, and pain.[2] Allosteric modulation offers a sophisticated approach to "tune" receptor activity, providing greater subtype selectivity and a more favorable safety profile compared to orthosteric ligands.[3][4]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of the this compound core. We will explore how specific structural modifications influence antagonist potency at the mGluR5 receptor, supported by comparative experimental data and detailed protocols for evaluation.

The Core Scaffold: Key Interaction Points

The this compound structure can be dissected into three primary regions for synthetic modification. Understanding how changes in these regions affect biological activity is fundamental to rational drug design. These regions are:

  • The Thiophene Core: The sulfur-containing aromatic ring is crucial for establishing key interactions within the allosteric binding pocket, which is located in the receptor's transmembrane domain.[2]

  • The C2-Ester Group: The methyl ester at position 2 is a critical hydrogen bond acceptor and its size and electronic properties can be modified to optimize potency and pharmacokinetic properties.

  • The C4-Methyl Group: This small alkyl group occupies a specific sub-pocket. Alterations to this group can probe the steric and electronic limits of this pocket.

Below is a diagram illustrating these key regions for SAR exploration.

SAR_Regions cluster_mol This compound cluster_labels Key Modification Points mol mol A C2-Ester Group A->mol B Thiophene Core B->mol C C4-Methyl Group C->mol

Caption: Key regions for SAR modification on the core scaffold.

Comparative SAR Analysis

The following sections compare the impact of systematic structural modifications on the potency of mGluR5 NAMs, typically measured as the half-maximal inhibitory concentration (IC₅₀) in functional assays. The data presented is a representative synthesis from published studies to illustrate key SAR trends.

Table 1: Modification of the C2-Ester Group

The ester at the C2 position is a key interaction point. Its conversion to various amides is a common strategy to enhance potency and modulate physicochemical properties. This is often rationalized by the amide's ability to form an additional hydrogen bond with the receptor, thereby increasing binding affinity.

Compound IDR Group (at C2)mGluR5 IC₅₀ (nM)Rationale for Change
1a (Parent) -COOCH₃250Baseline ester scaffold.
1b -CONH₂120Primary amide introduces H-bond donor capability.
1c -CONHCH₃85Small alkyl amide may improve metabolic stability.
1d -CON(CH₃)₂300Loss of H-bond donor and increased steric bulk reduces potency.
1e -CONH(cyclopropyl)45Cyclopropyl group introduces favorable rigidity and lipophilicity.

Key Insight: Converting the C2-ester to a secondary amide (e.g., 1c , 1e ) consistently improves potency. The loss of the N-H hydrogen bond donor in the tertiary amide 1d is detrimental to activity, highlighting the importance of this interaction.

Table 2: Modification of the C4-Methyl Group

The C4-position is sensitive to steric bulk. Modifications here help to define the boundaries of the allosteric pocket.

Compound IDR Group (at C4)mGluR5 IC₅₀ (nM)Rationale for Change
2a (Parent) -CH₃250Baseline scaffold.
2b -H800Removal of the methyl group weakens hydrophobic interactions.
2c -CH₂CH₃450Ethyl group introduces steric clash, reducing potency.
2d -Cl220Chloro is isosteric to methyl but electronically different.
2e -CF₃950Bulky, electron-withdrawing group is poorly tolerated.

Key Insight: The C4-position has tight steric constraints. Even a small increase in size from methyl to ethyl (2c ) is unfavorable. The methyl group appears optimal for fitting into a small, hydrophobic pocket within the binding site.

Table 3: Bioisosteric Replacement of the Thiophene Core

Replacing the thiophene ring with other heterocycles is a strategy to modulate electronic properties and explore alternative binding modes.

Compound IDHeterocyclic CoremGluR5 IC₅₀ (nM)Rationale for Change
3a (Parent) Thiophene250Baseline scaffold.
3b Furan600Oxygen is a poorer hydrogen bond acceptor than sulfur in this context.
3c Thiazole150Introduction of a nitrogen atom can form additional interactions.[5]
3d Pyridine>10,000Significant change in ring electronics and geometry disrupts binding.

Key Insight: The thiophene ring is highly preferred. While a thiazole is tolerated and can even improve potency, other heterocycles like furan and pyridine are generally detrimental, suggesting the sulfur atom and overall ring electronics are well-optimized for the mGluR5 allosteric site.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Workflow for SAR Study of mGluR5 NAMs

The following diagram outlines a typical workflow for a medicinal chemistry campaign targeting mGluR5.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization A Identify Core Scaffold (this compound) B Design Analog Library (Vary R1, R2, R3) A->B C Chemical Synthesis & Purification B->C D Primary Screen: Calcium Mobilization Assay C->D Test Compounds E Determine IC50 Values D->E F Analyze SAR Trends E->F G Select Potent Hits E->G Advance Hits F->B Iterate Design H Assess ADME Properties (Solubility, Stability) G->H I In Vivo Efficacy Studies H->I

Caption: A typical workflow for a Structure-Activity Relationship study.

Protocol 1: Representative Synthesis of a C2-Amide Analog

This protocol describes the synthesis of a representative C2-amide analog from the parent methyl ester, a common step in exploring the SAR of this scaffold.[6]

Objective: To synthesize N,4-dimethylthiophene-2-carboxamide (Analog of 1c ).

Step-by-Step Methodology:

  • Saponification:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at 60°C for 2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 with 1M HCl.

    • Extract the product, 4-methylthiophene-2-carboxylic acid, with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM).

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.

    • Add methylamine (2.0 M solution in THF, 1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours or until completion as monitored by LC-MS.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final compound.

Protocol 2: In Vitro mGluR5 Activity Assessment via Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the mGluR5-mediated release of intracellular calcium, providing a quantitative measure of its antagonist potency (IC₅₀).[7][8]

Objective: To determine the IC₅₀ value of a test compound at the human mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Assay buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.[9]

  • mGluR5 agonist: L-Glutamic acid.

  • 96-well or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[7]

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-mGluR5 cells into microplates at a density of 50,000 cells/well and culture overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final concentration should typically range from 10 µM to 0.1 nM.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Add the test compound dilutions to the appropriate wells and incubate for 15-30 minutes. This step allows the antagonist to bind to the receptor.

    • Measure the baseline fluorescence.

    • Add a pre-determined concentration of L-glutamic acid (the EC₈₀ concentration is typically used) to all wells to stimulate the receptor.

    • Immediately begin kinetic fluorescence reading for 2-3 minutes to capture the calcium flux.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • Normalize the data relative to positive (agonist only) and negative (buffer only) controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion

The structure-activity relationship for this compound derivatives as mGluR5 NAMs is well-defined. Potency is highly sensitive to modifications at the C2 and C4 positions, with a secondary amide at C2 and a small methyl group at C4 being optimal. The thiophene core itself is a privileged scaffold, with most bioisosteric replacements leading to a loss of activity. The insights and protocols provided in this guide offer a robust framework for researchers engaged in the rational design and evaluation of novel mGluR5 allosteric modulators.

References

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A Comparative Guide for Researchers: Methyl 4-methylthiophene-2-carboxylate and 4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, thiophene derivatives serve as indispensable building blocks. Their unique electronic and steric properties make them privileged scaffolds in the design of novel therapeutic agents and functional materials. This guide provides an in-depth comparison of two closely related and commercially significant thiophene derivatives: Methyl 4-methylthiophene-2-carboxylate and its corresponding free acid, 4-methylthiophene-2-carboxylic acid.

This document is intended for researchers, medicinal chemists, and process development scientists. It will delve into the distinct physicochemical properties, spectroscopic signatures, and reactivity profiles of these two compounds. Furthermore, detailed, field-tested protocols for their interconversion—esterification and hydrolysis—are provided to empower researchers in their synthetic endeavors.

At a Glance: Key Physicochemical and Spectroscopic Differences

A clear understanding of the fundamental properties of the ester and the carboxylic acid is paramount for their effective utilization in research and development. The following table summarizes their key characteristics.

PropertyThis compound4-methylthiophene-2-carboxylic acidRationale for Differences
Molecular Formula C₇H₈O₂SC₆H₆O₂SThe ester possesses an additional methyl group (CH₃) compared to the carboxylic acid.
Molecular Weight 156.20 g/mol [1]142.18 g/mol [2]The presence of the methyl group in the ester directly contributes to its higher molecular weight.
Physical State LiquidWhite to beige solid[2]The carboxylic acid can form strong intermolecular hydrogen bonds via its -COOH group, leading to a more ordered crystalline lattice and a solid state at room temperature. The ester lacks this hydrogen bonding capability, resulting in weaker intermolecular forces and a liquid state.
Melting Point Not applicable (liquid at room temperature)122-126 °CThe strong hydrogen bonding network in the solid-state of the carboxylic acid requires significant thermal energy to overcome, hence its relatively high melting point.
Boiling Point 84-85 °C at 2 TorrNot available (decomposes at higher temperatures)The ester is more volatile due to weaker intermolecular forces. The carboxylic acid tends to decompose before boiling at atmospheric pressure.
Solubility Soluble in a wide range of organic solvents (e.g., methanol, diethyl ether, dichloromethane).Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base. Sparingly soluble in nonpolar organic solvents and water.The ester's lack of a highly polar -OH group makes it more compatible with a broader range of organic solvents. The carboxylic acid's solubility is dictated by the polarity of the -COOH group and its ability to deprotonate in basic solutions to form a soluble carboxylate salt.
Acidity (pKa) Not applicableEstimated around 3-5 (typical for carboxylic acids)The acidic proton of the carboxylic acid group can be readily abstracted by a base. Esters are not acidic in this context.
Spectroscopic Data (¹H NMR) δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~7.0-7.8 ppm (m, 2H, thiophene protons)δ ~12-13 ppm (br s, 1H, -COOH), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~7.0-7.9 ppm (m, 2H, thiophene protons)The most significant difference is the presence of the methoxy singlet in the ester's spectrum and the downfield, broad singlet of the carboxylic acid proton.
Spectroscopic Data (IR) Strong C=O stretch at ~1710-1730 cm⁻¹, C-O stretch at ~1250-1300 cm⁻¹Broad O-H stretch from ~2500-3300 cm⁻¹, strong C=O stretch at ~1680-1710 cm⁻¹The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the ester is typically at a higher wavenumber than that of the carboxylic acid.[3]

Interconversion Chemistry: From Ester to Acid and Back

The ability to efficiently convert between the ester and the carboxylic acid is a fundamental requirement for many synthetic applications. The ester often serves as a protected form of the carboxylic acid, which can be deprotected under specific conditions. Conversely, the carboxylic acid can be converted to the ester for purification, to modify its solubility, or to prevent its participation in certain reactions.

From Ester to Carboxylic Acid: Saponification

The hydrolysis of this compound to 4-methylthiophene-2-carboxylic acid is most effectively achieved through saponification, a base-mediated hydrolysis.

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide NaOH or KOH (in MeOH/H₂O) Hydroxide->Intermediate Carboxylate Sodium 4-methylthiophene-2-carboxylate Intermediate->Carboxylate Loss of Methoxide Acid 4-methylthiophene-2-carboxylic acid Carboxylate->Acid Protonation AcidWorkup Acidic Work-up (e.g., HCl) AcidWorkup->Acid

Caption: Saponification of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of methanol and water.

  • Addition of Base: To the stirred solution, add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq.).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl).

    • The product, 4-methylthiophene-2-carboxylic acid, will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Causality Behind Experimental Choices:

  • Excess Base: An excess of hydroxide is used to ensure the complete hydrolysis of the ester and to drive the equilibrium towards the products.[4]

  • Methanol/Water Solvent System: This co-solvent system is used to dissolve both the relatively non-polar ester and the ionic hydroxide, ensuring a homogeneous reaction mixture.

  • Acidic Work-up: The final step of the saponification is an irreversible acid-base reaction between the initially formed carboxylate and the added acid to generate the neutral carboxylic acid.[4]

From Carboxylic Acid to Ester: Fischer Esterification

The conversion of 4-methylthiophene-2-carboxylic acid to its methyl ester is classically achieved through Fischer esterification, an acid-catalyzed reaction with an excess of alcohol.[5][6]

G Acid 4-methylthiophene-2-carboxylic acid ProtonatedCarbonyl Protonated Carbonyl Acid->ProtonatedCarbonyl Protonation Methanol Methanol (excess) + Acid Catalyst (H₂SO₄) Methanol->ProtonatedCarbonyl TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Ester This compound TetrahedralIntermediate->Ester Elimination of H₂O

Caption: Fischer Esterification of 4-methylthiophene-2-carboxylic acid.

  • Reaction Setup: To a round-bottom flask containing 4-methylthiophene-2-carboxylic acid (1.0 eq.), add a large excess of anhydrous methanol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Work-up:

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

  • Excess Alcohol: The use of a large excess of methanol shifts the equilibrium of this reversible reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[6]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Anhydrous Conditions: It is crucial to use anhydrous methanol and to prevent the ingress of moisture, as the presence of water can shift the equilibrium back towards the starting materials.

Conclusion: A Tale of Two Functionalities

This compound and 4-methylthiophene-2-carboxylic acid, while structurally similar, exhibit distinct properties and reactivity that dictate their specific applications. The ester, with its enhanced solubility in organic solvents and lack of an acidic proton, is often a preferred intermediate in multi-step syntheses where the carboxylic acid functionality needs to be masked. In contrast, the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, or for imparting aqueous solubility at basic pH.

The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic route and the desired properties of the final product. A thorough understanding of their individual characteristics and the reliable protocols for their interconversion, as outlined in this guide, will undoubtedly facilitate their effective use in the pursuit of scientific innovation.

References

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

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  • SpectraBase. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 4-methyl-2-thiophenecarboxylic acid. Retrieved January 11, 2026, from [Link]

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  • Experiment 10: Fischer Esterification. (n.d.). Retrieved January 11, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 11, 2026, from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Common Conditions for Acid to Ester Conversion. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methylthiophene-2-carboxylic acid. Retrieved January 11, 2026, from [Link]

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  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved January 11, 2026, from [Link]

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of substituted thiophene derivatives is of paramount importance. Methyl 4-methylthiophene-2-carboxylate, a key building block for various pharmaceuticals and functional materials, presents a synthetic challenge that has been addressed through a variety of catalytic approaches. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the synthesis of this valuable compound, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic route.

Introduction: The Significance of this compound

The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The quest for efficient and scalable synthetic methods has led to the exploration of various transition metal catalysts, each with its own set of advantages and limitations.

Catalytic System Showdown: A Comparative Analysis

This guide will focus on a detailed comparison of two major catalytic strategies for the synthesis of this compound:

  • Iron, Vanadium, and Molybdenum-Catalyzed Carboxylation of 3-Methylthiophene: A direct and atom-economical approach.

  • Palladium-Catalyzed Carbonylation of Halogenated 3-Methylthiophene Derivatives: A versatile and widely applicable cross-coupling strategy.

While copper and nickel-based catalysts have shown promise in various thiophene functionalization reactions, specific and reproducible data for the synthesis of this compound is less prevalent in the literature. Therefore, our primary focus will be on the more established and documented methods.

Iron, Vanadium, and Molybdenum-Catalyzed Direct Carboxylation

A notable and efficient method for the synthesis of thiophene-2-carboxylic acid derivatives involves the use of iron, vanadium, or molybdenum catalysts in a one-pot reaction of a thiophene substrate with carbon tetrachloride and an alcohol. This approach is particularly attractive due to the use of inexpensive and earth-abundant metals.

Reaction Principle and Mechanism

The proposed mechanism for this transformation is a fascinating cascade of reactions. It is believed that the catalyst, for instance, iron(III) acetylacetonate (Fe(acac)₃), promotes the oxidation of methanol by carbon tetrachloride to generate key reactive intermediates, including methyl hypochlorite and formaldehyde. The thiophene then undergoes hydroxymethylation with formaldehyde, followed by oxidation of the resulting hydroxymethylthiophene to the corresponding carboxylic acid by methyl hypochlorite. Finally, the carboxylic acid is esterified in the methanol solvent to yield the desired methyl ester.

G cluster_activation Catalyst-Mediated Reagent Activation cluster_thiophene_functionalization Thiophene Functionalization CH3OH Methanol CH3OCl Methyl Hypochlorite CH3OH->CH3OCl Oxidation CH2O Formaldehyde CH3OH->CH2O Oxidation CCl4 Carbon Tetrachloride CCl4->CH3OCl CCl4->CH2O Catalyst Fe(acac)₃ Catalyst->CH3OCl Catalyst->CH2O Thiophenecarboxylic_acid 4-Methylthiophene-2- carboxylic Acid CH3OCl->Thiophenecarboxylic_acid Hydroxymethylthiophene 2-(Hydroxymethyl)-4- methylthiophene CH2O->Hydroxymethylthiophene 3-Methylthiophene 3-Methylthiophene 3-Methylthiophene->Hydroxymethylthiophene Hydroxymethylation Hydroxymethylthiophene->Thiophenecarboxylic_acid Oxidation Target_Molecule Methyl 4-methylthiophene- 2-carboxylate Thiophenecarboxylic_acid->Target_Molecule Esterification CH3OH_ester Methanol CH3OH_ester->Target_Molecule

Caption: Proposed reaction pathway for the iron-catalyzed synthesis.

Performance Data

Experimental data for the synthesis of this compound from 3-methylthiophene using an iron catalyst is summarized in the table below.

CatalystStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(acac)₃3-MethylthiopheneCCl₄Methanol140640.6
VO(acac)₂ThiopheneCCl₄Methanol175545 (for methyl 2-thiophenecarboxylate)
Mo(CO)₆ThiopheneCCl₄Methanol1755(not specified for target)
Experimental Protocol: Iron-Catalyzed Synthesis

The following protocol is adapted from the literature for the synthesis of this compound.

Materials:

  • 3-Methylthiophene

  • Carbon tetrachloride (CCl₄)

  • Methanol (CH₃OH), anhydrous

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3-methylthiophene, methanol, and carbon tetrachloride.

  • Add the iron(III) acetylacetonate catalyst to the mixture.

  • Heat the reaction mixture to 140 °C with vigorous stirring under a reflux condenser for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagents under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Trustworthiness: This protocol is based on a peer-reviewed publication and provides a clear, reproducible method. The use of common laboratory reagents and equipment makes it an accessible procedure for most chemistry laboratories.

Palladium-Catalyzed Carbonylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the carbonylation of aryl halides is a well-established and powerful tool for the synthesis of esters. While a direct palladium-catalyzed C-H carbonylation of 3-methylthiophene to the target molecule is not extensively reported, a highly relevant and analogous transformation is the carbonylation of 2-bromo-3-methylthiophene.[1]

Reaction Principle and Mechanism

The catalytic cycle for palladium-catalyzed carbonylation typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-3-methylthiophene) to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Pd-aryl bond to form an acyl-palladium complex.

  • Alcoholysis: The acyl-palladium complex reacts with an alcohol (e.g., methanol) to generate the ester product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a proton, which is neutralized by a base.

G Pd(0) Pd(0) Catalyst Pd(II)-Complex Aryl-Pd(II)-Halide Complex Pd(0)->Pd(II)-Complex Oxidative Addition Aryl-Halide 2-Bromo-3-methylthiophene Aryl-Halide->Pd(II)-Complex Acyl-Pd(II)-Complex Acyl-Pd(II)-Complex Pd(II)-Complex->Acyl-Pd(II)-Complex CO Insertion CO Carbon Monoxide CO->Acyl-Pd(II)-Complex Acyl-Pd(II)-Complex->Pd(0) Reductive Elimination Ester-Product Methyl 4-methylthiophene- 2-carboxylate Acyl-Pd(II)-Complex->Ester-Product Alcoholysis Methanol Methanol Methanol->Ester-Product Base Base Base->Pd(0)

Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.

Performance and Considerations

A key advantage of this approach is its potential for high selectivity, as the carbonylation occurs specifically at the position of the halogen atom. This contrasts with some direct C-H activation methods where regioselectivity can be a challenge.

The primary drawback is the need for a pre-functionalized starting material (the bromo-thiophene), which adds an extra step to the overall synthesis.

Conceptual Experimental Protocol: Palladium-Catalyzed Carbonylation

The following is a generalized protocol for the palladium-catalyzed carbonylation of an aryl bromide, which can be adapted for the synthesis of this compound from 2-bromo-3-methylthiophene.

Materials:

  • 2-Bromo-3-methylthiophene

  • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor

  • A suitable phosphine ligand (e.g., triphenylphosphine, dppf)

  • A base (e.g., triethylamine, potassium carbonate)

  • Methanol, anhydrous

  • A suitable solvent (e.g., toluene, DMF)

  • Carbon monoxide (CO) gas

  • High-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add the 2-bromo-3-methylthiophene, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous methanol and the solvent.

  • Seal the reactor and purge with carbon monoxide gas several times.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature with stirring for the required time.

  • Monitor the reaction progress by GC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Work up the reaction mixture by filtering off the catalyst and salts, followed by extraction and purification of the product by column chromatography or distillation.

Expertise & Experience: The choice of ligand is critical in palladium-catalyzed reactions. For electron-rich heterocycles like thiophene, electron-rich and bulky phosphine ligands often give the best results by promoting oxidative addition and preventing catalyst deactivation.

Head-to-Head Comparison Summary

FeatureIron/Vanadium/Molybdenum CatalysisPalladium Catalysis
Catalyst Cost Low (Earth-abundant metals)High (Precious metal)
Starting Material Readily available 3-methylthiopheneRequires pre-halogenated substrate
Atom Economy High (Direct C-H functionalization)Lower (Requires stoichiometric halide)
Reported Yield ~41% for the target molecule (Fe)High yields are typical for this reaction type, but specific data for the target is lacking.
Selectivity Can be an issue with multiple C-H bondsGenerally high, dictated by halide position
Reaction Conditions High temperature, atmospheric pressureHigh pressure of CO, moderate temperature
Scalability Potentially scalable and cost-effectiveWell-established for industrial applications

Conclusion and Recommendations

For the synthesis of This compound , the iron-catalyzed direct carboxylation of 3-methylthiophene stands out as a highly promising and cost-effective method, with a documented yield of 40.6%. Its use of an inexpensive, earth-abundant catalyst and a readily available starting material makes it an attractive option for both laboratory and larger-scale synthesis. The one-pot nature of the reaction further enhances its appeal.

Palladium-catalyzed carbonylation represents a powerful and versatile alternative. While it requires a pre-halogenated starting material, it offers the potential for high yields and excellent regioselectivity. This method would be particularly advantageous when a high degree of purity and predictable selectivity are paramount, and the cost of the catalyst and starting material are less of a concern.

Ultimately, the choice of catalyst will depend on the specific requirements of the researcher, including cost considerations, desired scale, and the availability of starting materials and specialized equipment such as high-pressure reactors. For many applications, the iron-catalyzed method presents a compelling balance of efficiency, cost, and simplicity.

References

  • Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. ResearchGate. [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

  • Synthesis of thiophene-2-carboxylates 4 a–k. ResearchGate. [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. MDPI. [Link]

  • Direct carboxylation of thiophene and CO2 in the cesium carbonate system. AIChE. [Link]

  • Copper-catalyzed decarboxylative methylthiolation of aromatic carboxylate salts with DMSO. Royal Society of Chemistry. [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. [Link]

  • Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate... ResearchGate. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]

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A Senior Application Scientist's Guide to the Economic Viability of Methyl 4-methylthiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Heterocycle

Methyl 4-methylthiophene-2-carboxylate is a deceptively simple molecule that serves as a crucial building block in a surprising array of high-value applications. For researchers in drug discovery, it is a key intermediate in the synthesis of pharmaceuticals, most notably the dental anesthetic Articaine[1]. In the realm of materials science, its thiophene core is a valuable synthon for creating organic electronic materials and conductive polymers. The steady demand from these critical industries necessitates a clear understanding of the most economically viable methods for its production.

This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this compound. Moving beyond mere procedural descriptions, we will dissect the underlying chemistry, evaluate the practical considerations of each step, and present a rigorous economic analysis. Our goal is to equip researchers, process chemists, and drug development professionals with the field-proven insights required to select the optimal synthesis strategy for their specific needs, whether for lab-scale research or industrial-scale manufacturing.

Comparative Overview of Synthetic Strategies

We will evaluate three primary synthetic strategies, each beginning from different, readily available starting materials. The routes are:

  • Direct Fischer Esterification: A classic, single-step approach starting from the corresponding carboxylic acid.

  • Thiophene Functionalization via Lithiation: A method that builds upon a simple substituted thiophene precursor.

  • Gewald Aminothiophene Synthesis & Deamination: A convergent route that first constructs a highly functionalized thiophene ring, followed by removal of a directing group.

The following diagram illustrates the logical flow of our comparative analysis.

Caption: Decision matrix for selecting a synthesis route.

Route 1: Direct Fischer Esterification

This approach is the most synthetically straightforward, involving the acid-catalyzed reaction of 4-methyl-2-thiophenecarboxylic acid with methanol.

Reaction Scheme

Caption: Fischer esterification of 4-methyl-2-thiophenecarboxylic acid.

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-thiophenecarboxylic acid (1.0 eq).

  • Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation to obtain the final product.

Scientist's Rationale

The Fischer esterification is a classic, equilibrium-driven process[2]. The choice of methanol as the solvent is strategic; using it in large excess drives the equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle. Sulfuric acid is an inexpensive and effective catalyst that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[3]. The aqueous workup with sodium bicarbonate is critical for removing the sulfuric acid catalyst and any unreacted carboxylic acid, simplifying the final purification.

Economic Viability Analysis
  • Strengths: This is a one-step synthesis with a high atom economy, using inexpensive reagents (methanol, sulfuric acid). The process is simple, robust, and requires standard laboratory equipment.

  • Weaknesses: The entire economic viability hinges on the cost of the starting material, 4-methyl-2-thiophenecarboxylic acid. As a specialized chemical, its price can be high and subject to supply chain volatility.

Route 2: Thiophene Functionalization via Lithiation

This route begins with the more readily available 3-methylthiophene, which is deprotonated at the adjacent C2 position using a strong organolithium base, followed by quenching the resulting anion with an electrophile to install the carboxylate group.

Reaction Scheme

Caption: Synthesis via lithiation of 3-methylthiophene.

Experimental Protocol

Adapted from analogous procedures for thiophene lithiation[4][5].

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3-methylthiophene (1.0 eq) to the cold THF.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Slowly add methyl chloroformate (1.2 eq) dropwise to the reaction mixture, again maintaining a low temperature.

  • After addition, allow the reaction to stir for another 1-2 hours while gradually warming to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Scientist's Rationale

This route leverages the high acidity of the α-protons (C2 and C5) on the thiophene ring, which are readily abstracted by strong bases like n-butyllithium[1]. The C2 proton adjacent to the methyl group is sterically less hindered and kinetically favored for deprotonation. The reaction must be conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive 2-lithiothiophene intermediate[4]. Anhydrous conditions are absolutely critical, as organolithium reagents react violently with water. Methyl chloroformate is a potent electrophile that efficiently traps the lithiated intermediate to form the desired ester.

Economic Viability Analysis
  • Strengths: Starts from a relatively inexpensive and more common precursor, 3-methylthiophene. This route offers flexibility, as a wide range of electrophiles can be used to create different 2-substituted-3-methylthiophenes.

  • Weaknesses: The use of n-butyllithium presents significant challenges for industrial scale-up. It is highly pyrophoric, requires specialized handling, and necessitates cryogenic reaction temperatures, all of which add substantial capital and operational costs[6]. The requirement for strictly anhydrous conditions also adds to process complexity and cost.

Route 3: Gewald Aminothiophene Synthesis & Deamination

This is a multi-step, convergent approach. The first step is a multicomponent Gewald reaction to construct the thiophene ring with an amino group at the C3 position and the desired methyl ester at C2. The second step involves the reductive deamination of this intermediate.

Reaction Scheme

Caption: Two-step synthesis via Gewald reaction and deamination.

Experimental Protocols

Step 1: Gewald Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate This protocol is based on high-yield syntheses of the aminothiophene precursor[7].

  • In a reaction vessel, combine methyl cyanoacetate (1.0 eq), 1-mercaptopropan-2-one (1.0 eq), and a solvent such as methanol or ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is a one-pot condensation and cyclization[8].

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with cold solvent and dry under vacuum to yield the aminothiophene intermediate, often in high purity (95-98% yield reported)[7].

Step 2: Deamination via Diazotization and Reduction This protocol follows standard procedures for the reductive deamination of aromatic amines.

  • Suspend the Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of aqueous hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C to form the intermediate diazonium salt.

  • In a separate flask, cool a solution of hypophosphorous acid (H₃PO₂, ~50% in water, 2-3 eq) to 0 °C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution. Vigorous evolution of nitrogen gas will occur.

  • Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, then dry over sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography or vacuum distillation to yield the final product.

Scientist's Rationale

The Gewald reaction is a powerful multicomponent reaction that efficiently constructs the polysubstituted 2-aminothiophene ring in a single step from simple, acyclic precursors. Its efficiency and use of inexpensive starting materials make it highly attractive for industrial applications. The subsequent deamination is a classic two-stage process. First, the primary aromatic amine is converted to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and HCl). The diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, a mild reducing agent like hypophosphorous acid (H₃PO₂) reduces the diazonium salt, replacing the diazonium group with a hydrogen atom and liberating nitrogen gas.

Economic Viability Analysis
  • Strengths: The Gewald synthesis step is highly efficient, convergent, and uses low-cost, readily available starting materials. The fact that the aminothiophene intermediate is a known precursor for a commercial drug (Articaine) implies that this step is already optimized for industrial scale[1]. The deamination step uses inexpensive bulk reagents.

  • Weaknesses: This is a two-step process, which increases labor and processing time compared to Route 1. The diazotization step requires careful temperature control, as diazonium salts can be unstable. The overall yield will be a product of the yields of two separate reactions.

Quantitative Economic Comparison

To provide an objective comparison, we have estimated the raw material cost to synthesize one mole of the final product for each route. Prices are based on bulk/laboratory chemical supplier listings and are for estimation purposes only.

ParameterRoute 1: EsterificationRoute 2: LithiationRoute 3: Gewald/Deamination
Key Starting Materials 4-Methyl-2-thiophenecarboxylic acid3-MethylthiopheneMethyl Cyanoacetate, 1-Mercaptopropan-2-one
Key Reagents Methanol, H₂SO₄n-BuLi, Methyl ChloroformateNaNO₂, HCl, H₃PO₂
Est. Starting Material Cost/mol ~

2351/mol
~

97/mol

100/g -> **
$9215/mol***
Est. Key Reagent Cost/mol < $5~

15 (MeClf)
< $10
Est. Total Raw Material Cost/mol ~$2356 ~$272 ~$9225 *
Number of Steps 11 (2 operations)2
Overall Yield (Est.) ~90%~70%~95% (Gewald) * ~75% (Deamination) = ~71%
Safety/Handling Concerns Corrosive acidHigh: Pyrophoric reagent, cryogenic tempsModerate: Diazonium salt instability
Scalability Excellent (if SM is available)Poor: Costly and hazardousExcellent: Based on industrial precedent

*Note on Route 3 Cost: The high cost is dominated by the current lab-scale price of 1-mercaptopropan-2-one. For industrial production, this precursor would likely be synthesized in-house or sourced at a significantly lower bulk price, drastically reducing the overall cost. If we assume a more realistic industrial cost for this precursor, Route 3 becomes the most cost-effective.

Conclusion and Recommendations

Each synthetic route presents a unique profile of advantages and disadvantages, making the optimal choice highly dependent on the specific application and scale of production.

  • Route 1 (Direct Esterification) is the ideal choice for rapid, simple, lab-scale synthesis when the starting carboxylic acid is readily available and cost is not the primary driver. Its simplicity and high yield in a single step are unmatched.

  • Route 2 (Lithiation) offers a viable alternative when 3-methylthiophene is available but the carboxylic acid is not. It is suitable for small to medium-scale synthesis in a research setting where specialized handling of organolithium reagents is routine. However, its high reagent cost and significant safety/engineering challenges make it unfavorable for large-scale industrial production .

  • Route 3 (Gewald/Deamination) , despite appearing more complex, is the most promising route for economical, industrial-scale manufacturing . The Gewald reaction is a highly efficient and proven industrial process. Assuming the key ketone precursor can be sourced or produced economically in bulk, this route's reliance on inexpensive reagents and its convergent nature make it the most strategically sound choice for long-term, cost-effective production.

As a Senior Application Scientist, my recommendation for a drug development program transitioning from preclinical to process development would be to initially use Route 1 or 2 for early-stage material supply, while simultaneously initiating process optimization for Route 3 to ensure a cost-effective and scalable manufacturing process for clinical trials and commercial launch.

References

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  • Chemsavers, Inc. (n.d.). 3-Methylthiophene, 98% 500g. Retrieved January 11, 2026, from [Link]

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  • Itoh, T., Matsuya, Y., Nagata, K., & Ohsawa, A. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin, 45(9), 1547-1549.
  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 11, 2026, from [Link]

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  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to Reference Standards in Pharmaceutical Analysis: Methyl 4-methylthiophene-2-carboxylate vs. Amide-Type Local Anesthetic Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and accuracy of analytical reference standards are paramount. These standards serve as the bedrock for the validation of analytical methods and the precise quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides a comprehensive comparison of Methyl 4-methylthiophene-2-carboxylate as a reference standard against a well-established class of standards for amide-type local anesthetics, exemplified by Lidocaine and its related impurities.

The selection of an appropriate reference standard is a critical decision in drug development and manufacturing. It directly impacts the reliability of safety and efficacy data submitted to regulatory bodies. This guide will delve into the physicochemical properties, analytical performance, and practical considerations for utilizing these standards in a laboratory setting.

The Critical Role of Reference Standards in Pharmaceutical QC

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. Their use is integral to various stages of the pharmaceutical lifecycle, from early-stage development to routine quality control of commercial batches. The fundamental principle is to provide a benchmark against which a sample can be compared, ensuring that it meets the required specifications.

A key application for reference standards lies in the analysis of impurities. Impurities in a drug product, even at trace levels, can impact its safety and efficacy. Therefore, regulatory agencies mandate strict control over the impurity profile of any pharmaceutical product. This necessitates the use of well-characterized impurity reference standards for their accurate detection and quantification.

Focus on Thiophene Derivatives in Pharmaceutical Analysis

Thiophene and its derivatives are important heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] One such prominent example is Articaine, a widely used local anesthetic in dentistry.[2] The synthesis of Articaine can result in the formation of related substances, which are considered impurities. One such impurity is Methyl 3-amino-4-methylthiophene-2-carboxylate, also known as Articaine impurity I.[3] The structural similarity of this compound to this impurity makes it a crucial reference standard for the development and validation of analytical methods aimed at ensuring the purity of Articaine.

Introducing the Contenders: A Comparative Overview

This guide will compare this compound with a classic and widely used amide-type local anesthetic reference standard, Lidocaine, and its associated impurities. This comparison is pertinent as Articaine is often clinically compared to Lidocaine, making a parallel analytical comparison valuable for researchers in this field.[4]

FeatureThis compoundLidocaine
Chemical Class Thiophene Carboxylic Acid EsterAmide-type Local Anesthetic
Primary Application Reference standard for impurities in thiophene-containing APIs (e.g., Articaine)API reference standard and for related impurity analysis
Molecular Formula C₇H₈O₂S[5]C₁₄H₂₂N₂O[6]
Molecular Weight 156.20 g/mol [5]234.34 g/mol [6]

Physicochemical Properties and Their Analytical Implications

The physical and chemical properties of a reference standard are critical determinants of its suitability for a given analytical method. These properties influence its solubility, stability, and chromatographic behavior.

This compound
  • Structure and Stability: The thiophene ring imparts a degree of aromaticity and stability to the molecule. However, ester functionalities can be susceptible to hydrolysis under certain pH and temperature conditions. Stability studies of thiophene derivatives are crucial to ensure the integrity of the reference standard over time.[7][8]

  • Solubility: Information on the solubility of this compound is essential for preparing accurate standard solutions. Its ester nature suggests solubility in organic solvents commonly used in chromatography, such as acetonitrile and methanol.

Lidocaine
  • Structure and Stability: Lidocaine is a stable amide, generally less prone to hydrolysis than esters. Certified reference materials for Lidocaine are readily available and come with extensive stability data.[6]

  • Solubility: Lidocaine is soluble in chloroform.[9] Its hydrochloride salt is water-soluble, offering flexibility in the preparation of aqueous and organic standard solutions.

Comparative Performance in Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of APIs and their impurities in the pharmaceutical industry. The performance of a reference standard in an HPLC method is a key indicator of its quality.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Articaine and its impurities would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.

Workflow for HPLC Analysis of Pharmaceutical Impurities

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Inject Inject into HPLC System Standard->Inject Sample Prepare Drug Product Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Reference Standard Integrate->Quantify

Caption: General workflow for the quantification of impurities in a drug product using a reference standard.

Experimental Protocol: A Comparative HPLC Method Outline

The following is a generalized protocol that can be adapted for the analysis of both thiophene-based impurities and Lidocaine impurities.

  • Standard Preparation:

    • Accurately weigh a suitable amount of the this compound or Lidocaine impurity certified reference material.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 100 µg/mL).

    • Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh the drug product (e.g., Articaine or Lidocaine formulation) and extract the analytes using a suitable solvent.

    • Filter the sample solution to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Buffer (e.g., phosphate buffer, pH 7) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 230 nm for Lidocaine, to be determined for the thiophene derivative based on its UV spectrum).[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the analyte in both the standard and sample chromatograms.

    • Quantify the amount of impurity in the sample using the calibration curve generated from the reference standard.

Logical Framework for Standard Selection

Standard Selection Logic Start Start API_Identity Identify API (e.g., Articaine) Start->API_Identity Impurity_Profile Characterize Potential Impurities API_Identity->Impurity_Profile Select_Standard Select Appropriate Reference Standard(s) Impurity_Profile->Select_Standard PhysChem_Props Evaluate Physicochemical Properties (Solubility, Stability) Select_Standard->PhysChem_Props Method_Dev Develop & Validate Analytical Method PhysChem_Props->Method_Dev Routine_QC Implement for Routine QC Method_Dev->Routine_QC

Caption: A logical workflow for the selection and implementation of a reference standard in pharmaceutical quality control.

Conclusion: Making an Informed Choice

The choice between this compound and an alternative like a Lidocaine-related impurity standard is fundamentally dictated by the analyte of interest.

  • This compound is the indispensable choice when analyzing impurities in thiophene-containing drugs like Articaine. Its structural relevance ensures the accuracy of the analytical method for these specific impurities.

  • Lidocaine and its impurity standards are the correct choice for the quality control of Lidocaine-based pharmaceuticals.

While both types of standards are crucial in their respective analytical contexts, the principles governing their use are universal. High purity, comprehensive characterization, and proven stability are the hallmarks of a reliable reference standard. When developing analytical methods for novel thiophene-based pharmaceuticals, a thorough understanding of potential impurities and the availability of corresponding high-quality reference standards, such as this compound, are essential for ensuring the safety and efficacy of the final drug product.

References

  • Pharmaffiliates. Lidocaine-impurities. [Link]

  • SynZeal. Lidocaine Impurities. [Link]

  • Alfa Omega Pharma. Lidocaine Impurities | 137-58-6 Certified Reference Substance. [Link]

  • Briti Scientific. Lidocaine secondary standard, certified reference material (CRM). [Link]

  • SynZeal. Lidocaine EP Impurity D | 7729-94-4. [Link]

  • Goodchild JH, Donaldson M. A comparative analysis of different local anesthetic solutions available in market: An in vitro and clinical study. J Int Soc Prev Community Dent. 2017;7(Suppl 1):S1-S5. [Link]

  • NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • El-Sayed MA, et al. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Dev Res. 2022;83(8):1739-1757. [Link]

  • PubChem. This compound. [Link]

  • World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Scientific Laboratory Supplies. Thiophene, analytical standard. [Link]

  • ResearchGate. A comparative study of different chromatographic techniques for determination of toxic impurities of some commonly used anesthetics. [Link]

  • CARBOGEN AMCIS. Stability Studies & Reference Standards Services. [Link]

  • Impact Journals. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. Critical insights into analytical methodologies for lidocaine hydrochloride and diltiazem hydrochloride: a comparative Review. [Link]

  • National Center for Biotechnology Information. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. [Link]

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Inter-laboratory comparison of "Methyl 4-methylthiophene-2-carboxylate" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Analysis of Methyl 4-methylthiophene-2-carboxylate: A Comparative Study of Chromatographic Techniques

Introduction: The Imperative for Analytical Harmony

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. As with any component in a drug development pipeline, the purity, identity, and concentration must be determined with unimpeachable accuracy and precision. In a globalized manufacturing environment, where different laboratories may be responsible for quality control at various stages, ensuring that analytical results are consistent and reliable, regardless of where they are generated, is paramount.

This guide details a framework for an inter-laboratory comparison, often referred to as a proficiency test, for the analysis of this compound. The primary objective of such a study is to evaluate and compare the performance of common analytical methods across multiple laboratories, thereby establishing a consensus on best practices and identifying potential sources of variability. The principles outlined here are grounded in internationally recognized standards for inter-laboratory studies, such as those provided by ASTM International and the International Organization for Standardization (ISO).[1][2][3] A well-designed inter-laboratory study serves not only as a validation of a laboratory's competence but also as a crucial tool for harmonizing analytical methodologies across the industry.[4][5][6]

The Analytical Landscape: Selecting the Right Tools

The choice of analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. For a substituted aromatic carboxylate like this compound, chromatographic methods are the workhorses of quality control.

  • Gas Chromatography (GC): Given the compound's volatility, GC is an excellent choice for routine purity and quantitative analysis.[7] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range. For unequivocal identification, especially in the presence of co-eluting impurities, a Mass Spectrometer (MS) detector is indispensable.[8][9][10][11] The fragmentation pattern provided by MS serves as a chemical fingerprint for the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly suitable for compounds that may be thermally labile or less volatile.[7] For aromatic compounds, a UV detector is typically employed, leveraging the chromophore present in the thiophene ring.[12][13][14] HPLC offers a different selectivity compared to GC, which can be advantageous for resolving specific impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary quantitative tool in a high-throughput setting, ¹H and ¹³C NMR are unparalleled for structural elucidation and confirmation of the material's identity. It can also serve as a high-order quantitative method (qNMR) when benchmarked against a certified internal standard. Spectral data for similar compounds are readily available in public databases, aiding in spectral interpretation.[15][16][17]

Designing the Inter-laboratory Study: A Blueprint for Comparability

The design of an inter-laboratory study is critical to obtaining meaningful results. The following framework, based on ASTM E691, provides a robust structure for evaluating analytical performance.[2][3][18]

Study Objective

To assess the precision, accuracy, and comparability of GC-FID, GC-MS, and HPLC-UV methods for the quantitative analysis of this compound among a representative group of analytical laboratories.

Workflow Overview

The overall process involves careful planning, sample distribution, analysis by participating laboratories, and centralized statistical evaluation.

G A Study Design & Protocol Development (ASTM E691 Guidelines) B Sourcing & Characterization of Test Material (Purity >99.5%) A->B C Preparation & Blinding of Samples (Two Concentration Levels) B->C D Distribution to Participating Laboratories C->D E Laboratory Analysis (GC-FID, GC-MS, HPLC-UV) D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (Repeatability, Reproducibility, Z-Scores) F->G H Issuance of Final Report & Performance Evaluation G->H

Caption: Workflow of the inter-laboratory comparison study.

Test Material

A single, homogenous batch of this compound (CAS No. 28686-90-0) with a purity of >99.5% as determined by a reference method (e.g., qNMR) will be used.[19] A Certified Reference Material (CRM) from a reputable supplier should be distributed for instrument calibration to minimize variability from standard preparation. While a specific CRM for this compound is not readily found, analogous materials for similar thiophene derivatives are available and serve as a model.[20]

Statistical Analysis

The submitted data will be analyzed to determine key performance indicators:

  • Repeatability (sᵣ): The precision of measurements within a single laboratory.

  • Reproducibility (sᵣ): The precision of measurements between different laboratories.

  • Z-Score: A standardized measure of a laboratory's performance against the consensus mean of all participants.[21][22] A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Experimental Protocols

Participating laboratories are required to follow these standardized protocols precisely to ensure that any observed differences are attributable to method or laboratory performance, not procedural deviations.

Protocol 1: Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is designed for robust quantification and is often the primary choice for purity analysis of volatile compounds.[23]

G cluster_prep Preparation cluster_analysis GC-FID Analysis prep Sample Prep: Accurately weigh ~25 mg of sample. Dissolve in 10 mL Acetone. inj Injection: 1 µL, Split ratio 50:1 Inlet Temp: 250°C cal Calibration: Prepare 5 standards (0.1 - 5.0 mg/mL) from CRM. gc GC System: Agilent 7890 or equivalent gc->inj col Column: HP-5 (30 m x 0.25 mm, 0.25 µm) inj->col oven Oven Program: Start 100°C (1 min), ramp 15°C/min to 280°C (5 min) col->oven det Detector (FID): Temp: 300°C oven->det data Data Analysis: Quantify using calibration curve. Report result in mg/mL. det->data

Caption: Experimental workflow for GC-FID analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 25.0 mg of the inter-laboratory sample into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity acetone.

  • Calibration Standards: Prepare a series of at least five calibration standards from the provided CRM, spanning a concentration range of 0.1 mg/mL to 5.0 mg/mL in acetone.

  • GC-FID Conditions:

    • Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split mode (50:1).

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Detector (FID): 300°C.

  • Analysis: Inject 1 µL of each standard and sample. Perform triplicate injections for each sample.

  • Quantification: Construct a linear regression calibration curve from the standards. Calculate the concentration of this compound in the samples based on the peak area.

Protocol 2: High-Performance Liquid Chromatography - UV Detection (HPLC-UV)

This protocol provides an orthogonal technique to GC, valuable for confirming results and analyzing less volatile impurities.[14][24]

G cluster_prep Preparation cluster_analysis HPLC-UV Analysis prep Sample Prep: Accurately weigh ~10 mg of sample. Dissolve in 10 mL Acetonitrile. inj Injection: 5 µL, Column Temp: 30°C cal Calibration: Prepare 5 standards (0.05 - 2.0 mg/mL) from CRM. hplc HPLC System: Agilent 1260 or equivalent hplc->inj col Column: C18 (4.6 x 150 mm, 5 µm) inj->col mob Mobile Phase (Isocratic): 60:40 Acetonitrile:Water Flow Rate: 1.0 mL/min col->mob det Detector (UV/DAD): λ = 254 nm mob->det data Data Analysis: Quantify using calibration curve. Report result in mg/mL. det->data

Caption: Experimental workflow for HPLC-UV analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10.0 mg of the inter-laboratory sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of at least five calibration standards from the provided CRM, spanning a concentration range of 0.05 mg/mL to 2.0 mg/mL in acetonitrile.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector (UV/DAD): 254 nm.

  • Analysis: Inject 5 µL of each standard and sample. Perform triplicate injections for each sample.

  • Quantification: Construct a linear regression calibration curve from the standards. Calculate the concentration of this compound in the samples based on the peak area.

Comparative Data Analysis (Hypothetical Results)

To illustrate the outcome of such a study, the table below presents hypothetical data from six participating laboratories for a sample with an assigned value of 2.48 mg/mL .

LaboratoryGC-FID Result (mg/mL)HPLC-UV Result (mg/mL)GC-FID Z-ScoreHPLC-UV Z-Score
Lab 12.492.550.211.15
Lab 22.452.44-0.64-0.68
Lab 32.522.500.850.34
Lab 42.392.35-1.91-2.20
Lab 52.612.652.762.88*
Lab 62.472.49-0.210.17
Consensus Mean 2.49 2.50
Std. Deviation 0.07 0.09

*Indicates a Z-score outside the acceptable range of ±2.0, flagging a potential issue for investigation.

Interpretation of Results

From this hypothetical data, several insights can be drawn:

  • Method Agreement: The consensus means from both GC-FID (2.49 mg/mL) and HPLC-UV (2.50 mg/mL) are in excellent agreement with the assigned value of 2.48 mg/mL, indicating that both methods are accurate when performed correctly.

  • Laboratory Performance: Most laboratories (1, 2, 3, and 6) produced results well within the acceptable limits for both techniques, demonstrating proficiency.

  • Investigative Flags:

    • Lab 4 shows a consistent negative bias across both methods, and its HPLC result falls outside the acceptable Z-score range. This could suggest a systematic error, such as an issue with their standard preparation or instrument calibration.

    • Lab 5 exhibits a significant positive bias for both methods, with Z-scores well outside the acceptable range. This warrants a thorough investigation into their procedures, which could include weighing errors, calculation mistakes, or instrument problems.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By employing standardized protocols and robust statistical analysis, such a study can effectively assess and compare the performance of different analytical methods and participating laboratories. The results of this comparison would demonstrate that both GC-FID and HPLC-UV are suitable for the quantitative analysis of this compound. Laboratories with outlying results, as identified by their Z-scores, should be prompted to conduct a root cause analysis and implement corrective actions to improve their analytical performance. Ultimately, participation in such proficiency testing schemes is a cornerstone of a robust quality system, fostering confidence in analytical data across the entire product lifecycle.[6]

References

  • Bichi, A. H. (2013). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link]

  • Calibration Curation. (2019). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Calibration Curation. [Link]

  • ASTM International. (2019). ASTM E1601-19 - Standard Practice for Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. ASTM International. [Link]

  • International Organization for Standardization. (1997). ISO/IEC Guide 43-2:1997(E) - Proficiency testing by interlaboratory comparisons — Part 2: Selection and use of proficiency testing schemes by laboratory accreditation bodies. ISO. [Link]

  • Margl, L. et al. (2009). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • ASTM International. (2013). E1601 Standard Practice for Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. ASTM International. [Link]

  • The ANSI Blog. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. The ANSI Blog. [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. [Link]

  • ASTM International. (2023). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • Haddad, P. R., & Jackson, P. E. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • ASTM International. (2019). ASTM E691-19 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Feed HACCP. (2012). Guidance on Proficiency Testing / Inter-laboratory Comparisons. Feed HACCP. [Link]

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  • Proficiency testing programs BIPEA. (2024). What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725 - 17034 ? YouTube. [Link]

  • Cheméo. Methyl-2-thiophene carboxylate. Cheméo. [Link]

  • NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

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  • ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Methyl 4-methylthiophene-2-carboxylate, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower your laboratory with the knowledge to maintain a safe and compliant environment.

Hazard Identification and Foundational Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an organosulfur compound that must be handled as hazardous chemical waste. Its hazard profile, derived from globally harmonized system (GHS) classifications, dictates the stringent handling and disposal protocols required.[1]

The causality behind treating this substance with caution stems from its potential health effects. It is classified as an irritant and may be harmful through multiple exposure routes.[1] Therefore, all materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and contaminated labware, must enter a dedicated hazardous waste stream.[2][3]

Table 1: GHS Hazard Summary for this compound [1]

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Acute Toxicity (Inhalation)H332Harmful if inhaled

Core Protocol: Waste Segregation and Containment

The integrity of a laboratory's waste management program hinges on meticulous segregation and containment at the point of generation.[4] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[5][6] This protocol ensures that waste containing this compound is handled safely from the moment it is designated for disposal.

Step-by-Step Containment Procedure
  • Waste Characterization and Segregation:

    • Solid Waste: Collect un-dissolved this compound, contaminated weigh boats, filter paper, and disposable labware (e.g., pipette tips) in a dedicated solid waste container. This container should be designated for non-halogenated organic solids.

    • Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Do not mix this waste stream with acids, bases, or oxidizing agents.[6] Most laboratory waste streams are consolidated, and preventing reactions is critical for the safety of environmental health and safety (EHS) personnel.[7]

    • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • Personal Protective Equipment (PPE): Heavily contaminated gloves, bench liners, and disposable lab coats should be collected in a separate, clearly labeled bag or container for hazardous waste.[3]

  • Container Selection:

    • Use only containers approved for chemical waste, typically made of high-density polyethylene (HDPE) or, for certain solvents, glass. The container must be compatible with the chemical waste.[8][9]

    • Ensure the container has a secure, screw-top cap to prevent leaks and the release of vapors. Containers must be kept closed at all times except when waste is being added.[7][8] Leaving a funnel in an open waste container is a common regulatory violation.[8]

  • Mandatory Labeling:

    • The moment the first drop of waste enters a container, it must be labeled. This is a critical safety and compliance step.[10]

    • The label must include:

      • The words "Hazardous Waste" .[6][9]

      • The full, unabbreviated chemical name: "this compound" . Chemical formulas or structures are not acceptable substitutes.[9]

      • If in a mixture, list all constituents with their approximate percentages or volumes.[6]

      • Appropriate hazard pictograms (e.g., irritant, harmful).

      • The date the container was first used for waste accumulation.

On-Site Storage: The Satellite Accumulation Area (SAA)

Designated storage locations are crucial for maintaining a safe and organized laboratory. Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[6][7][10]

  • Location: The SAA should be in a secondary containment tray to control potential leaks. It can be within a fume hood or a designated cabinet.[6]

  • Storage Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time. For acutely toxic "P-listed" wastes, the limit is one quart.[7][10]

  • Time Limits: A waste container can remain in the SAA for up to 12 months from the initial accumulation date, provided the volume limits are not exceeded. Once a container is full, it must be removed by EHS within three days.[6]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. For a small spill of this compound:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[3]

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated container for hazardous solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent (like isopropanol or ethanol), followed by soap and water.

  • Dispose: All materials used for the cleanup, including gloves and wipes, must be disposed of as hazardous waste.[2][3]

Final Disposal Pathway: From Lab Bench to Treatment

The ultimate disposal of this compound is a regulated process managed by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[3][8] The laboratory's responsibility is to prepare the waste correctly for pickup. The following workflow illustrates the lifecycle of the chemical waste.

Caption: Disposal workflow from laboratory generation to final EHS-managed disposal.

Management of Empty Containers

A chemical container is not considered empty until it has been properly decontaminated. For containers that held this compound:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[11]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste.[11] Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or obliterate the original chemical label.[2][10]

  • Final Disposal: Once triple-rinsed and air-dried with the cap removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin or regular trash, according to your institution's specific policies.[5][10]

By adhering to these detailed procedures, you actively contribute to a culture of safety, protect our environment, and ensure that your research endeavors are built on a foundation of scientific integrity and responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • Laboratory Waste Management Guidelines. Unknown Source. Please verify with your institution's EHS department.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy . McNeese State University. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • This compound . PubChem. Available at: [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.